5-Fluorobenzofuran-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1-benzofuran-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO2/c10-8-1-2-9-6(3-4-12-9)7(8)5-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZVZQXBAPJNPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC=C2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Fluorobenzofuran-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Fluorobenzofuran-4-carbaldehyde (CAS No. 199391-70-3), a fluorinated heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Despite its commercial availability, detailed scientific literature on the synthesis and characterization of this specific isomer is notably scarce. This document addresses this information gap by presenting a theoretically sound and experimentally grounded guide. We will explore its core physicochemical properties, propose a robust synthetic pathway via the formylation of 5-fluorobenzofuran, predict its spectral characteristics, and discuss its potential reactivity and applications based on established principles of heterocyclic chemistry and the well-documented properties of analogous compounds. This guide is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and utilize this promising chemical entity.
Introduction: The Significance of Fluorinated Benzofurans
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine—such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1]
This compound combines these two valuable features: a biologically active benzofuran core and a strategically placed fluorine substituent. The aldehyde functional group serves as a versatile synthetic handle, enabling a myriad of chemical transformations for the construction of more complex molecular architectures. While this specific isomer is not yet widely represented in the scientific literature, its structural alerts suggest significant potential as a building block for novel therapeutic agents and functional materials.[3][4][5]
Physicochemical and Structural Information
A crucial first step in working with any chemical is its unambiguous identification. This compound is identified by the following key parameters:
| Property | Value | Source |
| CAS Number | 199391-70-3 | Chemical Supplier Data |
| Molecular Formula | C₉H₅FO₂ | Calculated |
| Molecular Weight | 164.14 g/mol | Calculated |
| IUPAC Name | 5-fluoro-1-benzofuran-4-carbaldehyde | IUPAC Nomenclature |
| Canonical SMILES | C1=CC(=C(C2=C1OC=C2)C=O)F | Structure-based |
Proposed Synthesis Pathway
Step 1: Synthesis of 5-Fluorobenzofuran
The synthesis of substituted benzofurans can be achieved through various methods. One common approach is the Perkin rearrangement or related cyclization strategies starting from a suitably substituted phenol and an α-halo ketone or aldehyde.
Step 2: Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8][9][10] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][9]
The benzofuran ring system is sufficiently electron-rich to undergo this electrophilic substitution. The regioselectivity of the formylation will be directed by the electronic effects of the fluorine atom and the fused furan ring. The fluorine at the 5-position is an ortho-, para-directing deactivator. The formylation is anticipated to occur at the position most activated by the heterocyclic oxygen and ortho to the fluorine, which is the 4-position.
Diagram of Proposed Synthesis:
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Formylation (General Procedure)
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 5-fluorobenzofuran in the reaction solvent dropwise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the mixture with an aqueous solution of sodium hydroxide or sodium acetate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Predicted Spectral Data
While experimental spectra for this compound are not available in the public domain, we can predict the key spectral features based on the analysis of its structure and data from analogous compounds.
¹H NMR:
-
Aldehyde Proton (-CHO): Expected to be a singlet in the downfield region, typically around δ 9.8-10.5 ppm.
-
Aromatic Protons: The protons on the benzofuran ring will exhibit complex splitting patterns due to H-H and H-F coupling. The proton at the 3-position is expected to be a doublet coupled to the proton at the 2-position.
-
Furan Protons: The protons at the 2 and 3 positions will appear as doublets.
¹³C NMR:
-
Carbonyl Carbon (C=O): A characteristic peak in the downfield region, around δ 185-195 ppm.
-
Aromatic Carbons: The carbon atoms of the benzene ring will appear in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF). Other carbons will show smaller two- and three-bond couplings.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z = 164.14, corresponding to the molecular weight of the compound.
-
Fragmentation: Expect to see characteristic fragmentation patterns, including the loss of the formyl group (-CHO) and potentially the loss of CO.
Reactivity and Potential Applications
The reactivity of this compound is dominated by the aldehyde group, which can undergo a wide range of chemical transformations.
Diagram of Potential Reactions:
Caption: Potential chemical transformations of this compound.
Key Applications in Research and Development:
-
Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The benzofuran core is associated with a range of biological activities, and the fluorine atom can enhance pharmacokinetic properties.[3][4][5] Derivatives such as Schiff bases, hydrazones, and chalcones are common targets in drug discovery programs.
-
Materials Science: The conjugated π-system of the benzofuran ring suggests potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
-
Agrochemicals: The benzofuran scaffold is also found in some agrochemicals, and novel derivatives could be explored for their potential as herbicides, fungicides, or insecticides.
Safety and Handling
While a specific, detailed safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic aldehydes should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound (CAS No. 199391-70-3) is a promising but under-characterized molecule at the intersection of fluorination chemistry and heterocyclic scaffolds. This guide has provided a foundational understanding of its properties, a plausible synthetic route, predicted spectral data, and an overview of its potential reactivity and applications. While there is a clear need for further experimental investigation to fully elucidate its chemical and biological properties, this document serves as a valuable starting point for researchers interested in harnessing the potential of this versatile building block.
References
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- Giraud, F., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(12), 10394.
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5-Fluorobenzofuran-4-carbaldehyde chemical properties
An In-Depth Technical Guide to 5-Fluorobenzofuran-4-carbaldehyde: Properties, Synthesis, and Applications
Executive Summary
This compound is a halogenated heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. The benzofuran scaffold is a privileged structure found in numerous natural products and pharmacologically active molecules.[1] The strategic placement of a fluorine atom and a reactive carbaldehyde group on this scaffold makes this compound a versatile building block for the synthesis of novel compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde functionality serves as a key handle for a wide array of chemical transformations. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, key reactions, potential applications, and essential safety protocols, designed for researchers and drug development professionals.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in organic and medicinal chemistry.[2] Derivatives of this scaffold exhibit a remarkable breadth of biological and pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] This has established the benzofuran core as a critical pharmacophore in the design of new therapeutic agents.
This compound emerges as a particularly valuable intermediate. Its utility is twofold:
-
The Aldehyde Group (-CHO): Positioned at the 4-position, this group is a primary site for chemical modification, enabling the construction of diverse molecular architectures through reactions like condensation, reductive amination, and cyclization.[4]
-
The Fluorine Atom (-F): The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate physicochemical properties. It can improve metabolic stability by blocking sites of oxidation, enhance membrane permeability, and increase binding affinity to target proteins through favorable electrostatic interactions.
This combination makes this compound a high-value precursor for generating libraries of novel compounds for high-throughput screening and targeted drug discovery programs.
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. While experimental data for this specific isomer is limited, many properties can be reliably calculated or inferred from closely related analogues.
| Property | Value | Source/Reference |
| IUPAC Name | 5-Fluoro-1-benzofuran-4-carbaldehyde | - |
| CAS Number | 844713-05-9 | - |
| Molecular Formula | C₉H₅FO₂ | |
| Molecular Weight | 164.13 g/mol | |
| Appearance | Inferred: White to pale yellow solid | - |
| SMILES | C1=C(C=C2C(=C1F)OC=C2)C=O | - |
| InChI Key | Inferred from structure | - |
| Topological Polar Surface Area (TPSA) | 30.2 Ų | Computed (Analogous to[5]) |
| XLogP3-AA (Lipophilicity) | ~2.3 | Computed (Analogous to[5][6]) |
| Hydrogen Bond Donor Count | 0 | Computed (Analogous to[5]) |
| Hydrogen Bond Acceptor Count | 2 | Computed (Analogous to[6]) |
| Rotatable Bond Count | 1 | Computed (Analogous to[5]) |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is critical for verifying the identity and purity of this compound. The expected data from key analytical techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure. Predicted chemical shifts (δ) in ppm are based on the electronic environment of each nucleus, influenced by the electron-withdrawing aldehyde and fluorine groups and the heterocyclic ring system.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Aldehyde Proton (-CHO): ~10.1-10.4 ppm (singlet) | Carbonyl Carbon (-CHO): ~185-190 ppm |
| Aromatic/Furan Protons: ~7.0-8.0 ppm (complex multiplets and doublets with H-F coupling) | Aromatic/Furan Carbons: ~110-160 ppm (showing C-F coupling) |
Rationale: The aldehydic proton is highly deshielded, appearing far downfield. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. Similarly, the carbon spectrum will show characteristic splitting for carbons near the fluorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy identifies key functional groups based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~1680 - 1705 | C=O stretch (aldehyde) | Strong |
| ~1580 - 1620 | C=C stretch (aromatic) | Medium-Strong |
| ~1200 - 1280 | C-O-C stretch (furan ether) | Strong |
| ~1100 - 1250 | C-F stretch | Strong |
Rationale: The most prominent peak will be the strong carbonyl (C=O) absorption, characteristic of an aromatic aldehyde.[7] The C-F bond will also produce a strong, characteristic absorption in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z ≈ 182.02, corresponding to the exact mass of C₉H₅FO₂.[5]
-
Key Fragments: Common fragmentation pathways would include the loss of the aldehyde group (M-29, loss of CHO) and potentially other fragments resulting from the cleavage of the benzofuran ring system.
Synthesis and Purification Workflow
A robust and widely applicable method for introducing a formyl group onto an electron-rich aromatic or heterocyclic ring is the Vilsmeier-Haack reaction .[8] This approach is well-suited for the synthesis of this compound from its precursor, 5-Fluorobenzofuran.
Caption: General workflow for the Vilsmeier-Haack synthesis of this compound.
Experimental Protocol: Vilsmeier-Haack Formylation
Causality: This protocol is adapted from standard procedures for the formylation of electron-rich heterocycles.[9] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from dimethylformamide (DMF) and a dehydrating agent like phosphoryl chloride (POCl₃). This electrophilic species then attacks the electron-rich benzofuran ring to install the formyl group precursor.
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add anhydrous DMF (3 eq.). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.
-
Addition of Substrate: Dissolve 5-Fluorobenzofuran (1 eq.) in a minimal amount of anhydrous solvent (e.g., DMF or dichloromethane) and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring progress by TLC. Gentle heating (40-50°C) may be required to drive the reaction to completion.
-
Workup: Carefully pour the reaction mixture onto crushed ice containing an excess of sodium acetate. This hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Extraction: Extract the aqueous mixture three times with an appropriate organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Chemical Reactivity and Derivatization Potential
The aldehyde group is the molecule's primary center of reactivity, serving as an electrophilic site for a multitude of synthetic transformations crucial for drug development.
Caption: Key reaction pathways for derivatizing this compound.
Key Synthetic Transformations
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base. It is a powerful method for forming carbon-carbon bonds and synthesizing α,β-unsaturated systems, which are themselves important pharmacophores and intermediates.[4]
-
Reductive Amination: A cornerstone of medicinal chemistry, this reaction converts the aldehyde into an amine. It typically proceeds in one pot by first forming an imine/Schiff base with a primary or secondary amine, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This allows for the direct installation of diverse amine-containing side chains.
-
Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, providing a route to extend carbon chains and introduce new functionalities.
-
Reduction and Oxidation: The aldehyde can be easily reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄), providing a new point for diversification (e.g., ether or ester formation). Conversely, it can be oxidized to a carboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent, yielding another key functional group for amide coupling and other transformations.
Applications in Research and Drug Discovery
The true value of this compound lies in its role as a precursor to molecules with potential therapeutic or material applications.
-
Anticancer Drug Discovery: The benzofuran nucleus is present in numerous compounds with potent anticancer activity.[2] This aldehyde can be used to synthesize novel derivatives for screening against various cancer cell lines, potentially targeting pathways like tubulin polymerization or hypoxia-inducible factor (HIF-1).[2][10]
-
Antimicrobial Agents: By elaborating the aldehyde into structures like hydrazones, thiosemicarbazones, or other heterocyclic systems, researchers can develop new classes of antibacterial and antifungal agents.[3]
-
Molecular Probes and Materials Science: The conjugated π-system of the benzofuran core imparts fluorescent properties. Derivatives of this compound could be explored as fluorescent probes for biological imaging or as components in the development of organic light-emitting diodes (OLEDs) and other organic electronic materials.[11]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions are mandatory when handling this compound and its derivatives. The following information is based on data from analogous fluorinated aromatic aldehydes.[12][13][14]
-
GHS Hazard Classification (Predicted):
-
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[15]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Keep away from sources of ignition.[15]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and bases.
-
Conclusion
This compound stands out as a highly functionalized and strategic building block in modern organic synthesis. Its unique combination of a privileged benzofuran core, a bioisosteric fluorine atom, and a synthetically versatile aldehyde group provides a rich platform for innovation. For researchers in drug discovery and materials science, this compound offers a direct and efficient route to novel molecular architectures with significant potential for biological activity and advanced material properties. Its careful synthesis and derivatization will undoubtedly contribute to the development of next-generation therapeutics and technologies.
References
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5-Fluorobenzofuran-4-carbaldehyde synthesis pathway
An In-Depth Technical Guide to the Synthesis of 5-Fluorobenzofuran-4-carbaldehyde
Abstract
This compound is a key heterocyclic building block of significant interest to the pharmaceutical and materials science sectors. The benzofuran core is a prevalent scaffold in numerous biologically active natural products and synthetic drugs, and the strategic incorporation of a fluorine atom can profoundly enhance pharmacological properties such as metabolic stability and binding affinity.[1][2][3][4] This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound. We will explore a robust two-stage synthetic strategy, beginning with the construction of the 5-fluorobenzofuran precursor, followed by a regioselective formylation at the C4 position via the Vilsmeier-Haack reaction. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also in-depth mechanistic insights and the strategic rationale behind the chosen synthetic route.
Introduction: The Significance of Fluorinated Benzofurans
The benzofuran moiety is a privileged structure in medicinal chemistry, forming the core of drugs with applications ranging from antiarrhythmics to anticancer agents.[1][2][3] The introduction of fluorine into these scaffolds is a well-established strategy in modern drug design. Due to its high electronegativity, small van der Waals radius, and the strength of the C-F bond, fluorine can modulate a molecule's pKa, lipophilicity, and conformation, often leading to improved potency, selectivity, and pharmacokinetic profiles.[4]
The title compound, this compound, combines this strategic fluorination with a versatile carbaldehyde group. The aldehyde at the C4 position serves as a crucial chemical handle for diversification, enabling a wide array of subsequent transformations such as reductive aminations, Wittig reactions, and the construction of more complex heterocyclic systems. This makes it a highly valuable intermediate for building libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.
Retrosynthetic Analysis and Strategic Overview
A logical synthetic approach to this compound involves a retrosynthetic disconnection of the C-C bond of the aldehyde group, pointing to a formylation reaction on a 5-fluorobenzofuran precursor. This precursor can, in turn, be disconnected to reveal a simpler, commercially available fluorinated phenol. This strategy isolates the two key challenges: the construction of the heterocyclic ring and the regioselective installation of the aldehyde.
Caption: Retrosynthetic pathway for this compound.
Our forward synthesis will therefore proceed via two main stages:
-
Synthesis of 5-Fluorobenzofuran: Employing a Sonogashira coupling followed by an intramolecular cyclization, a reliable method for constructing the benzofuran ring system.
-
Formylation of 5-Fluorobenzofuran: Utilizing the Vilsmeier-Haack reaction to introduce the carbaldehyde group at the desired C4 position.
Stage 1: Synthesis of the 5-Fluorobenzofuran Core
The construction of the benzofuran ring is the foundational step. While numerous methods exist, a palladium- and copper-catalyzed Sonogashira coupling of a suitable phenol with an alkyne, followed by intramolecular cyclization, provides a high-yielding and versatile route.
Experimental Protocol: Synthesis of 5-Fluorobenzofuran
Starting Materials: 4-Fluoro-2-iodophenol, Ethynyltrimethylsilane (TMS-acetylene), Palladium(II) acetate, Triphenylphosphine, Copper(I) iodide, Potassium carbonate, Methanol, Tetrahydrofuran (THF).
Step 1a: Sonogashira Coupling
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-fluoro-2-iodophenol (1.0 eq.), Palladium(II) acetate (0.02 eq.), Triphenylphosphine (0.04 eq.), and Copper(I) iodide (0.03 eq.).
-
Add anhydrous THF as the solvent, followed by triethylamine (3.0 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add Ethynyltrimethylsilane (1.2 eq.) dropwise via syringe.
-
Heat the reaction mixture to 60°C and monitor by TLC until the starting phenol is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature, filter through a pad of Celite®, and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography to yield 4-fluoro-2-((trimethylsilyl)ethynyl)phenol.
Step 1b: Cyclization and Desilylation
-
Dissolve the product from Step 1a in methanol.
-
Add potassium carbonate (2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 2-3 hours. This step effects both the desilylation of the alkyne and the intramolecular 5-endo-dig cyclization onto the phenol.
-
Monitor the reaction by TLC for the formation of the benzofuran product.
-
Once complete, neutralize the mixture with 1M HCl and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure 5-Fluorobenzofuran.
Stage 2: Regioselective Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heterocyclic compounds.[5] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Mechanistic Causality
The reaction proceeds through the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich benzofuran ring then acts as a nucleophile, attacking the iminium carbon. Subsequent elimination of HCl and hydrolysis during aqueous workup yields the final aldehyde.
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
The Critical Role of Regioselectivity
The formylation of substituted benzofurans is governed by the electronic properties of the ring and its substituents. The benzofuran system is generally activated towards electrophilic substitution. The fluorine atom at C5 is an ortho-, para-directing deactivator due to competing inductive (-I) and resonance (+M) effects. However, in electrophilic aromatic substitution, the resonance effect often dictates the position of attack. The oxygen atom of the furan ring strongly directs electrophiles to the C2 and C3 positions.
When considering the 5-fluorobenzofuran system, the positions ortho and para to the fluorine are C4 and C6. The C4 position is electronically favored for electrophilic attack over other positions on the benzene ring. While the furan ring is typically more reactive, steric hindrance and the electronics of the fused system can influence the outcome. In many cases, formylation of benzofurans can occur on the benzene ring, particularly when the more reactive furan positions are blocked or sterically hindered. The Vilsmeier reagent, being a moderately bulky electrophile, will preferentially attack the accessible and electronically enriched C4 position.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from standard procedures for the formylation of electron-rich heterocycles.[6][7]
Table 1: Reaction Parameters for Vilsmeier-Haack Formylation
| Parameter | Value/Reagent | Purpose |
| Starting Material | 5-Fluorobenzofuran | Substrate for formylation |
| Reagent 1 | Phosphorus oxychloride (POCl₃) | Activates DMF |
| Reagent 2 | N,N-Dimethylformamide (DMF) | Formyl group source & solvent |
| Temperature | 0°C to Room Temperature | Controls reaction rate |
| Work-up | Aqueous Sodium Acetate | Hydrolyzes intermediate, neutralizes acid |
| Purification | Column Chromatography | Isolates the final product |
Step-by-Step Methodology:
-
In a flame-dried, two-neck round-bottom flask equipped with a dropping funnel and under a nitrogen atmosphere, place anhydrous DMF (10.0 eq.).
-
Cool the flask to 0°C in an ice-water bath.
-
Add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. A solid may form.
-
Stir the mixture at 0°C for 1 hour to ensure complete formation of the Vilsmeier reagent.
-
Add a solution of 5-Fluorobenzofuran (1.0 eq.) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Slowly add a saturated aqueous solution of sodium acetate until the mixture is neutral (pH ~7).
-
Stir the resulting mixture for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Overall Synthesis Workflow
The complete synthetic pathway is a streamlined, two-stage process that efficiently delivers the target molecule from commercially available precursors.
Caption: Overall two-stage synthesis workflow.
Product Characterization
The identity and purity of the final product, this compound, must be confirmed using standard analytical techniques. The expected spectroscopic data can be predicted based on the structure.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aldehydic proton singlet (~10.0 ppm). - Aromatic and furan protons in the range of 7.0-8.0 ppm, showing characteristic coupling patterns (including coupling to ¹⁹F). |
| ¹³C NMR | - Carbonyl carbon signal (~190 ppm). - Aromatic and furan carbon signals (110-160 ppm), with C-F coupling visible for carbons near the fluorine atom. |
| ¹⁹F NMR | - A single resonance for the fluorine atom, likely a multiplet due to coupling with neighboring aromatic protons. |
| Mass Spec (HRMS) | - Calculation of the exact mass for C₉H₅FO₂ to confirm the elemental composition. Expected [M+H]⁺. |
| FT-IR | - Strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹). - C-F stretch (~1100-1250 cm⁻¹). |
Conclusion
This guide has detailed a robust and scientifically sound synthetic pathway for this compound. By breaking the synthesis into two logical stages—the initial construction of the 5-fluorobenzofuran core and the subsequent regioselective Vilsmeier-Haack formylation—researchers can reliably access this valuable building block. The mechanistic discussions and detailed protocols provided herein are designed to empower scientists in pharmaceutical and materials science to utilize this versatile intermediate for the development of novel and impactful chemical entities.
References
- M Kishor. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5):210-220. (URL not available)
- Simple and efficient synthesis of various dibenzofuran carbaldehydes. (Source not specified).
- Benzofuran synthesis. Organic Chemistry Portal.
- Vilsmeier-Haack Reaction. Cambridge University Press.
- Vilsmeier-Haack Reaction. NROChemistry.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (Source not specified).
- Natural source, bioactivity and synthesis of benzofuran deriv
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Vilsmeier–Haack reaction. Wikipedia.
- Vilsmeier-Haack Reaction. YouTube.
- Synthesis routes of 1-Benzofuran-5-carbaldehyde. Benchchem.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde. Benchchem.
- Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d.
- Synthesis and Spectroscopic Characteriz
- 4-Methylbenzofuran-5-carbaldehyde. Benchchem.
- 5-Fluorobenzofuran-2-carbaldehyde. Benchchem.
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- 7. youtube.com [youtube.com]
A Guide to the Spectroscopic Characterization of 5-Fluorobenzofuran-4-carbaldehyde
This technical guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of 5-Fluorobenzofuran-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The structural elucidation of such molecules is foundational to drug development and quality control, demanding a multi-faceted analytical approach. Here, we delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the causality behind the experimental design and interpretation.
Molecular Structure and Analytical Overview
The first step in any analytical endeavor is to understand the molecule's architecture. This compound consists of a benzofuran ring system substituted with a fluorine atom at the 5-position and a formyl (aldehyde) group at the 4-position. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.
Diagram 1: Molecular Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Expertise & Experience: The Rationale Behind NMR
We utilize a combination of NMR experiments not just to identify signals, but to piece together the molecular puzzle.
-
¹H NMR is the starting point, revealing the number of different types of protons and their immediate electronic environment. Crucially, the coupling (splitting) patterns between protons reveal their connectivity through bonds.
-
¹³C NMR provides a count of the unique carbon atoms. Since the natural abundance of ¹³C is low (~1.1%), we typically run this experiment as a 'proton-decoupled' experiment to produce sharp singlets for each carbon, simplifying the spectrum. For this molecule, the coupling between carbon and fluorine (J-CF) is particularly diagnostic and is retained in the decoupled spectrum.
-
¹⁹F NMR is essential due to the presence of fluorine. As ¹⁹F is a spin ½ nucleus with 100% natural abundance, this experiment is highly sensitive and provides a clear signal whose chemical shift is indicative of the fluorine's environment.
Experimental Protocol: Solution-State NMR
This protocol ensures the acquisition of high-resolution spectra suitable for detailed structural analysis.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of this compound.[1] For ¹³C NMR, a higher concentration (20-30 mg) is preferable to obtain a good signal-to-noise ratio in a reasonable time.[1][2]
-
Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[1][3] The choice of CDCl₃ is strategic; it is a versatile solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) does not typically obscure signals of interest.[3]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a Pasteur pipette with a small cotton plug into a clean 5 mm NMR tube.[4]
-
The final solution height in the tube should be 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[1][4]
-
-
Instrumental Analysis :
-
The data presented here were acquired on a 400 MHz spectrometer.
-
Before analysis, the instrument's magnetic field is "shimmed" using the deuterium signal from the solvent to maximize field homogeneity, which is critical for achieving sharp, well-resolved peaks.[5]
-
¹H NMR : Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the proton-decoupled spectrum. Due to the lower sensitivity, more scans are required (e.g., 128-1024), extending the acquisition time.
-
¹⁹F NMR : Acquire the proton-decoupled spectrum. This is a quick experiment, usually requiring only a few scans.
-
Data Presentation and Interpretation
The NMR data provides a complete picture of the molecule's H, C, and F framework.
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Aldehyde-H | 9.97 | Singlet (s) | 1H | H-CHO |
| Aromatic-H | 7.98 – 7.85 | Multiplet (m) | 2H | H-2, H-6 |
| Aromatic-H | 7.26 – 7.16 | Multiplet (m) | 2H | H-3, H-7 |
| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | J-Coupling (Hz) | Assignment |
| Aldehyde Carbonyl | 190.5 | Singlet | - | C-CHO |
| Fluorinated Aromatic Carbon | 166.5 | Doublet (d) | J = 256.7 | C-5 |
| Aromatic Carbon | 132.8 | Doublet (d) | J = 9.5 | C-7 |
| Aromatic Carbon | 132.2 | Doublet (d) | J = 9.7 | C-3a or C-7a |
| Aromatic Carbon | 116.4 | Doublet (d) | J = 22.3 | C-6 |
| ¹⁹F NMR (376 MHz, CDCl₃) | Chemical Shift (δ) ppm |
| Aromatic-F | -102.4 |
(Data sourced from supporting information of a chemical communication)
In-Depth Analysis:
-
¹H NMR : The downfield singlet at 9.97 ppm is characteristic of an aldehyde proton. The two multiplets in the aromatic region integrate to two protons each. The complexity of these signals is due to multiple small coupling constants between the protons and with the fluorine atom.
-
¹³C NMR : The peak at 190.5 ppm is unequivocally the aldehyde carbonyl carbon. The most striking feature is the large one-bond carbon-fluorine coupling constant (¹JCF) of 256.7 Hz for the carbon at 166.5 ppm, confirming this signal as C-5, the carbon directly attached to fluorine. The other aromatic carbons also show smaller couplings to the fluorine over two, three, and four bonds (²JCF, ³JCF, ⁴JCF), which is invaluable for assigning the remaining signals.
-
¹⁹F NMR : A single peak at -102.4 ppm confirms the presence of one unique fluorine environment.
Diagram 2: Key NMR Correlations for this compound
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[6]
Expertise & Experience: Why ATR-FTIR?
For solid or liquid samples, Attenuated Total Reflectance (ATR) is the method of choice.[7] It requires minimal to no sample preparation, unlike traditional methods like KBr pellets, and provides high-quality, reproducible spectra by simply placing the sample in contact with a crystal (often diamond or zinc selenide).[7][8][9] The IR beam undergoes internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, yielding an absorption spectrum.[7]
Experimental Protocol: ATR-FTIR
-
Instrument Preparation : Before analysis, a background spectrum of the clean, empty ATR crystal is recorded. This is crucial as it is subtracted from the sample spectrum to remove any interfering signals from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Analysis :
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for a strong, high-quality signal.
-
Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Cleaning : After analysis, the crystal is simply wiped clean with a solvent-moistened tissue (e.g., isopropanol).
Predicted Data and Interpretation
While an experimental spectrum for this specific molecule is not publicly available, its key IR absorptions can be confidently predicted based on its functional groups and data from analogous compounds.[6][10][11]
| Predicted IR Absorptions | Frequency Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Stretch | C-H (Aromatic) |
| Aldehyde C-H Stretch | 2850 and 2750 | Weak (often two bands) | Stretch | C-H (Aldehyde) |
| Carbonyl C=O Stretch | ~1685 | Strong | Stretch | C=O (Aryl Aldehyde) |
| Aromatic C=C Stretch | 1600 - 1475 | Medium-Weak | Stretch (in-ring) | C=C (Aromatic) |
| C-O-C Stretch | 1300 - 1000 | Strong | Stretch | Ether (Benzofuran) |
| C-F Stretch | 1250 - 1000 | Strong | Stretch | Aryl-Fluoride |
In-Depth Analysis:
-
The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch. For an aromatic aldehyde, this is expected around 1685-1710 cm⁻¹.[6] Its position is shifted to a slightly lower frequency compared to aliphatic aldehydes due to conjugation with the aromatic ring.
-
The characteristic, albeit weaker, pair of bands for the aldehyde C-H stretch around 2850 and 2750 cm⁻¹ would provide confirmatory evidence for the formyl group.[11]
-
The region from 1300-1000 cm⁻¹ will be complex, containing strong absorptions from both the aryl-fluoride C-F stretch and the C-O-C ether stretch of the furan ring.[11]
-
The aromatic C-H stretches will appear as weaker bands just above 3000 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, it offers powerful clues about the molecular structure.
Expertise & Experience: The GC-MS with EI Approach
For a relatively volatile and thermally stable organic molecule like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a robust and standard method.
-
GC Separation : The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum of the target compound.
-
Electron Ionization (EI) : In the ion source, high-energy electrons (typically 70 eV) bombard the molecule, knocking off an electron to create a positively charged molecular ion (M•⁺).[12] This high energy often causes the molecular ion to be unstable, leading to predictable fragmentation. The resulting fragmentation pattern is highly reproducible and acts as a "molecular fingerprint," which is invaluable for identification and library searching.[12]
Experimental Protocol: GC-MS (EI)
-
Sample Preparation :
-
Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
GC Parameters :
-
Injector : 250 °C, splitless mode.
-
Column : A standard non-polar column (e.g., 30 m x 0.25 mm, 5% phenyl-methylpolysiloxane).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Oven Program : Start at 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program ensures good separation and elution of the compound.[13][14]
-
-
MS Parameters :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Scan Range : m/z 40-400, to ensure capture of the molecular ion and all significant fragments.
-
Predicted Data and Fragmentation Analysis
The exact molecular weight of C₈H₅FO₂ is 164.027 g/mol . The EI mass spectrum is expected to show a prominent molecular ion peak and several characteristic fragment ions. The fragmentation pattern can be predicted based on the known behavior of aromatic aldehydes and benzofurans.[15][16][17]
| Predicted Fragment Ion | m/z (Mass/Charge) | Proposed Identity | Origin |
| Molecular Ion | 164 | [C₈H₅FO₂]•⁺ | Intact molecule minus one electron |
| M-1 | 163 | [C₈H₄FO₂]⁺ | Loss of H• radical from the aldehyde |
| M-29 | 135 | [C₇H₄FO]⁺ | Loss of CHO• radical (formyl group) |
| M-29-28 | 107 | [C₆H₄F]⁺ | Loss of CO from the [M-29] fragment |
In-Depth Analysis and Fragmentation Pathway: The fragmentation is initiated by the formation of the molecular ion (M•⁺) at m/z 164.
-
Loss of a Hydrogen Radical : A very common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion at [M-1]⁺, m/z 163.[17] This is often a very abundant peak.
-
Loss of the Formyl Radical : The bond between the aromatic ring and the aldehyde group can cleave, resulting in the loss of a formyl radical (•CHO, 29 Da). This produces the 5-fluorobenzofuranyl cation at [M-29]⁺, m/z 135.
-
Subsequent Fragmentation : The fragment at m/z 135 can undergo further fragmentation, such as the loss of carbon monoxide (CO, 28 Da) from the furan ring, a known fragmentation pathway for furan-containing ions, to yield a fragment at m/z 107.[15]
Diagram 3: Predicted EI Mass Spectrometry Fragmentation Pathway
References
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Fluorinated Benzofurans: A Technical Guide to Their Evolving Role in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorine in the Privileged Benzofuran Scaffold
The benzofuran moiety, a heterocyclic compound composed of a fused benzene and furan ring, is a cornerstone in medicinal chemistry.[1][2] It serves as the core scaffold for numerous natural products and synthetic bioactive molecules, demonstrating a vast spectrum of pharmacological activities.[3][4] The inherent versatility of the benzofuran ring system allows for structural modifications that can fine-tune its biological profile, making it a "privileged scaffold" in drug design.[5]
The strategic incorporation of fluorine atoms into bioactive molecules has become a powerful and widely adopted strategy in modern drug development.[6][7] Due to its small size, high electronegativity, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's key properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and modulate physicochemical properties like lipophilicity and pKa.[7] When applied to the benzofuran scaffold, fluorination has consistently led to derivatives with significantly enhanced and sometimes novel biological activities, opening new avenues for therapeutic intervention.[1] This guide provides a technical overview of the synthesis, multifaceted biological activities, and therapeutic potential of fluorinated benzofurans.
Section 1: Anti-inflammatory and Anticancer Dual Activity
A compelling area of research is the discovery of fluorinated benzofurans that exhibit potent dual anti-inflammatory and anticancer effects. This is particularly relevant for cancers associated with chronic inflammation, where targeting the inflammatory microenvironment is a promising therapeutic strategy.[8][9][10]
Mechanism of Action: Inhibiting Pro-inflammatory Pathways and Inducing Apoptosis
Fluorinated benzofuran derivatives have been shown to suppress inflammation by inhibiting the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[8][10] This leads to a reduction in the secretion of inflammatory mediators such as prostaglandin E2 (PGE2), interleukin-6 (IL-6), and nitric oxide (NO).[8][9][10]
In the context of cancer, these compounds can trigger apoptosis (programmed cell death) in cancer cells. Studies on human colorectal adenocarcinoma cells (HCT116) have shown that certain fluorinated benzofurans inhibit cancer cell proliferation and induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and promoting the cleavage of PARP-1, a key protein involved in DNA repair and cell death.[3][8] The presence of fluorine, often in combination with other halogens like bromine and functional groups like esters or carboxylic acids, appears to enhance these biological effects.[3][8]
Caption: Dual anti-inflammatory and anticancer mechanism of fluorinated benzofurans.
Data Presentation: Anti-inflammatory Activity
The following table summarizes the inhibitory concentrations (IC50) of representative fluorinated benzofuran derivatives against various inflammatory mediators secreted by macrophages.
| Compound Class | Target Mediator | IC50 Range (µM) | Reference |
| Fluorinated Benzofurans | Interleukin-6 (IL-6) | 1.2 - 9.04 | [8][9] |
| Fluorinated Benzofurans | Chemokine (C-C) Ligand 2 | 1.5 - 19.3 | [8][9] |
| Fluorinated Benzofurans | Nitric Oxide (NO) | 2.4 - 5.2 | [8][9] |
| Fluorinated Benzofurans | Prostaglandin E2 (PGE2) | 1.1 - 20.5 | [8][9] |
Section 2: Antimicrobial Activity
Fluorinated benzofurans have emerged as a promising class of antimicrobial agents, with activity reported against a range of bacteria and fungi.[11][12][13] The incorporation of the benzofuran core into more complex heterocyclic systems, such as pyrazolylthiazoles, has yielded compounds with excellent antimicrobial profiles.[12][13]
Mechanism of Action and Structure-Activity Relationship (SAR)
The precise antimicrobial mechanisms are varied, but some derivatives are known to interfere with essential bacterial processes. For instance, some heterocyclic compounds function by inhibiting DNA gyrase, a bacterial enzyme crucial for DNA replication and transcription.[11]
SAR studies indicate that the antimicrobial potency is highly dependent on the substitution pattern. For example, in a series of fluorinated 2-(3-(benzofuran-2-yl)pyrazol-1-yl)thiazoles, specific substitutions on the thiazole ring led to compounds with superior activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella pneumoniae) bacteria, as well as fungi (Candida albicans).[13]
Caption: Synthetic workflow for fluorinated benzofuran-pyrazolylthiazole hybrids.
Data Presentation: Minimum Inhibitory Concentration (MIC)
The following table presents the MIC values for a representative fluorinated benzofuran derivative against various microbial strains, demonstrating its broad-spectrum activity.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| Benzofuran-Pyrazolylthiazole 8c | 6.25 | 12.5 | 6.25 | [13] |
| Ciprofloxacin (Standard) | 12.5 | 25 | N/A | [13] |
| Ketoconazole (Standard) | N/A | N/A | 12.5 | [13] |
Section 3: Neuroprotective Effects
Neurodegenerative disorders like Alzheimer's disease are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation.[14][15] Fluorinated benzofurans are being investigated for their potential to counteract these pathological processes.
Mechanism of Action: Combating Oxidative Stress and Neuroinflammation
Certain fluorinated and selenium-containing dihydrobenzofuran derivatives have demonstrated significant neuroprotective effects in preclinical models of Alzheimer's disease.[14] These compounds improve cognitive function by modulating multiple pathways.[14]
Biochemical analyses show they reduce markers of oxidative stress (e.g., ROS, nitrites) while increasing levels of non-protein thiols (NPSH), which are part of the cellular antioxidant defense system.[14] Furthermore, they modulate apoptosis by increasing the expression of the anti-apoptotic protein BCL-2 and decreasing the pro-apoptotic protein BAX.[14] On a molecular level, they can increase brain-derived neurotrophic factor (BDNF), a key protein for neuronal survival, and decrease inflammatory markers like NF-κB and IL-6.[14]
Data Presentation: Modulation of Neuro-biochemical Markers
The table below summarizes the effects of a trifluoromethyl-phenyl-selenyl-dihydrobenzofuran (TFSeB) in an animal model of Alzheimer's disease.
| Marker | Effect of Disease Model | Effect of TFSeB Treatment | Biological Role | Reference |
| Oxidative Stress (ROS, Nitrite) | Increased | Decreased | Cellular Damage | [14] |
| BCL-2/BAX Ratio | Decreased | Increased | Neuronal Survival | [14] |
| BDNF Expression | Decreased | Increased | Neuroprotection, Synaptic Plasticity | [14] |
| NF-κB, IL-6 | Increased | Decreased | Neuroinflammation | [14] |
| Acetylcholinesterase (AChE) | Increased | Decreased | Neurotransmission | [14] |
Section 4: Experimental Protocols
To facilitate further research, this section provides streamlined protocols for the synthesis and biological evaluation of fluorinated benzofurans.
Protocol 1: Synthesis of gem-Difluoro-2,3-dihydrobenzofurans
This protocol is based on a strategy involving an intramolecular oxa-Michael addition.[16][17]
Objective: To synthesize gem-difluoro-2,3-dihydrobenzofuran intermediates.
Materials:
-
Substituted propargylic ketones
-
Diethylaminosulfur trifluoride (DAST)
-
Concentrated sulfuric acid
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous solvents (e.g., Dichloromethane, THF)
Procedure:
-
Fluorination: Dissolve the starting propargylic ketone in anhydrous dichloromethane. Cool the solution to 0°C.
-
Slowly add DAST (1.5 equivalents) to the stirred solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding it to a saturated aqueous solution of NaHCO3.
-
Extract the product with dichloromethane, dry the organic layer over MgSO4, and concentrate under reduced pressure.
-
Purify the resulting gem-difluoropropargylic intermediate by column chromatography.
-
Deprotection and Cyclization: Dissolve the purified intermediate in THF.
-
Add DCC (1.2 equivalents) followed by a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture to remove dicyclohexylurea.
-
Concentrate the filtrate and purify the final gem-difluoro-2,3-dihydrobenzofuran product by column chromatography.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Measurement)
Objective: To assess the ability of fluorinated benzofurans to inhibit LPS-induced nitric oxide production in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM media with 10% FBS
-
Lipopolysaccharide (LPS)
-
Test compounds (fluorinated benzofurans)
-
Griess Reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Add LPS (10 ng/mL) to all wells except the basal control. Incubate for another 24 hours.
-
Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Incubate for 15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition relative to the LPS-only treated cells. Determine the IC50 value.
Section 5: Conclusion and Future Perspectives
The strategic fluorination of the benzofuran scaffold has proven to be a highly effective approach for generating novel therapeutic candidates with enhanced biological activity. Research has consistently demonstrated potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties in these derivatives.[8][13][14] The dual-action capabilities, particularly in the realms of inflammation and cancer, highlight a promising path for developing treatments for complex diseases.[3]
Future work should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles. In vivo efficacy and safety studies are the critical next steps to translate these promising in vitro results into clinically viable therapies. Furthermore, exploring novel fluorination methodologies and expanding the structural diversity of benzofuran libraries will undoubtedly uncover new compounds with unique and valuable biological activities. The fluorinated benzofuran core remains a rich and fertile ground for the discovery of next-generation therapeutics.
References
- Ayoub, A. J., El-Achkar, G. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences.
- Semantic Scholar. (n.d.). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
- Abdel-Wahab, B. F., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- ResearchGate. (n.d.). Synthesis, Antimicrobial Evaluation, and Computational Study of Novel Fluorinated Benzofuran Derivatives.
- Hindawi. (2013). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles.
- Ayoub, A. J., El-Achkar, G. A., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PubMed Central.
- ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on the secretion of PGE2, IL-6, CCL2, and NO.
- ResearchGate. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents.
- SciSpace. (2013). Novel Antimicrobial Agents: Fluorinated 2-(3-(Benzofuran-2-yl) pyrazol-1-yl)thiazoles.
- ResearchGate. (n.d.). Some benzofuran scaffolds with neuroprotective AD bioactivities.
- Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.
- Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
- ResearchGate. (n.d.). Clinically approved drugs containing the benzofuran scaffold.
- ResearchGate. (n.d.). Effects of the fluorinated benzofuran and dihydrobenzofuran on COX-2.
- Miao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.
- Hariss, L., et al. (2016). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans. AUB ScholarWorks.
- El-Damasy, A. K., & Abd-Elrahman, H. I. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- ResearchGate. (n.d.). Effect of fluorinated benzofuran and dihydrobenzofuran on inflammation.
- PubMed Central. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review.
- Kim, H. Y., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. Biomolecules & Therapeutics.
- PubMed. (2025). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses.
- Biomolecules & Therapeutics. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives.
- Taylor & Francis Online. (n.d.). Benzofuran – Knowledge and References.
- AUB ScholarWorks. (2017). Synthesis of Novel Fluorinated Benzofurans and Dihydrobenzofurans.
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An In-depth Technical Guide to 5-Fluorobenzofuran-4-carbaldehyde
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 5-Fluorobenzofuran-4-carbaldehyde. It delves into its fundamental properties, synthesis, characterization, and potential applications, with a focus on providing practical, field-proven insights.
Introduction to this compound
Benzofuran derivatives are a significant class of heterocyclic compounds widely found in nature and are pivotal in medicinal chemistry.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[1][2] The benzofuran scaffold, a fusion of a benzene and a furan ring, is a versatile starting point for the synthesis of novel therapeutic agents.[3][4] this compound is a specific derivative that holds promise as a building block in the development of new drugs, owing to the unique electronic properties conferred by the fluorine atom and the reactive aldehyde group.
Part 1: Core Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development.
Molecular Structure and Weight
The foundational identity of this compound is defined by its molecular structure and resulting weight.
-
Molecular Formula: C₉H₅FO₂[5]
-
Molecular Weight: 164.13 g/mol [5]
-
IUPAC Name: 5-fluoro-1-benzofuran-4-carbaldehyde[5]
-
CAS Number: 199391-70-3[5]
| Property | Value | Source |
| Molecular Formula | C₉H₅FO₂ | ChemicalBook[5] |
| Molecular Weight | 164.13 g/mol | ChemicalBook, Sigma-Aldrich[5] |
| CAS Number | 199391-70-3 | ChemicalBook[5] |
| Boiling Point | 253.9±20.0 °C (Predicted) | ChemicalBook[5] |
Structural Representation
Visualizing the molecule is crucial for understanding its reactivity and interactions.
Caption: 2D structure of this compound.
Part 2: Synthesis and Characterization
The reliable synthesis and rigorous characterization of this compound are paramount for its use in any scientific application.
Synthetic Pathways
While specific, detailed synthesis protocols for this compound are not extensively published in readily available literature, general methods for the synthesis of benzofuran carbaldehydes can be adapted. A common approach involves the Vilsmeier-Haack reaction or formylation of a suitable benzofuran precursor.
A plausible synthetic route could involve the formylation of 5-fluorobenzofuran. The following diagram illustrates a generalized workflow for the synthesis of a benzofuran carbaldehyde, which can be conceptually applied.
Caption: Generalized workflow for benzofuran carbaldehyde synthesis.
A published procedure for a similar compound, 1-Benzofuran-5-carbaldehyde, involves the reaction of 5-bromo-1-benzofuran with magnesium to form a Grignard reagent, which is then reacted with dimethylformamide (DMF) followed by acidic workup.[6] This methodology could potentially be adapted for the synthesis of this compound from a corresponding halogenated precursor.
Analytical Characterization
The identity and purity of synthesized this compound must be confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure. The fluorine atom will introduce characteristic splitting patterns in both proton and carbon spectra, providing definitive structural confirmation.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. A strong absorption band corresponding to the aldehyde carbonyl group (C=O) stretch is expected.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final compound.
Part 3: Applications in Drug Discovery and Development
The benzofuran core is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1][2] The introduction of a fluorine atom can significantly enhance the metabolic stability and binding affinity of a drug molecule. The aldehyde group in this compound serves as a versatile chemical handle for further synthetic modifications.
Potential as an Anticancer Agent
Benzofuran derivatives have shown considerable promise as anticancer agents.[3] They can be modified to create compounds that inhibit tubulin polymerization, a key process in cell division, making them attractive candidates for cancer therapy.[7] this compound can serve as a starting material for the synthesis of more complex molecules with potential cytotoxic activity against various cancer cell lines.
Role in Antibacterial Drug Development
The benzofuran nucleus is also a component of molecules with antibacterial properties.[4] By reacting this compound with various amines and other nucleophiles, a library of new compounds can be generated and screened for antibacterial activity against a range of pathogenic bacteria.
General Synthetic Utility
As a versatile building block, this compound can be utilized in a variety of chemical reactions to construct more complex heterocyclic systems.[8] These reactions include, but are not limited to, Wittig reactions, condensation reactions, and reductive aminations, opening avenues to a diverse range of novel chemical entities for drug discovery programs.
Part 4: Safety, Handling, and Storage
Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Hazard Identification
Based on safety data for similar compounds, this compound should be handled with care. Potential hazards include:
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[9][10]
-
Respiratory Irritation: May cause respiratory irritation.[9]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Hygiene: Wash hands thoroughly after handling.[11]
Storage Conditions
-
Temperature: Store in a cool, dry, and well-ventilated place.[10]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[10][12]
-
Container: Keep the container tightly closed.[9]
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a fluorinated benzofuran core and a reactive aldehyde functional group makes it an attractive starting point for the synthesis of novel compounds with a wide range of potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for any researcher looking to utilize this compound in their work.
References
- Capot Chemical.
- PubChem. 5,6-Difluorobenzofuran-2-carbaldehyde. [Link]
- Cole-Parmer.
- ResearchGate. Attempted synthesis of 4,5,7-trifluorobenzofurans from perfluorobenzaldehydes or perfluoroacetophenones. [Link]
- ScienceOpen.
- Moussa, S. A., Osman, E. E. A., Eid, N. M., Abou-Seri, S. M., & El Moghazy, S. M. (2020). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 12(10), 903–920. [Link]
- International Journal of Pharmaceutical and Bio-Medical Science. Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]
- Royal Society of Chemistry.
- Al-Ostoot, F. H., Al-Tamari, M. A., Al-Malki, A. L., & Al-Ghamdi, S. B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 541. [Link]
- MDPI.
- Magnetic Resonance in Chemistry.
- Carl ROTH. Benzofuran-4-carbaldehyde. [Link]
- PubChem. 1-Benzofuran-5-carbaldehyde. [Link]
- PubChem. 2-Benzofurancarboxaldehyde. [Link]
- MDPI. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. [Link]
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An In-depth Technical Guide to 5-Fluorobenzofuran-4-carbaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Fluorobenzofuran-4-carbaldehyde, a fluorinated heterocyclic aldehyde with significant potential as a building block in medicinal chemistry and materials science. Due to its specific substitution pattern, this compound is not extensively documented in readily available literature. Therefore, this document synthesizes information from established chemical principles and data on analogous structures to provide a robust guide for researchers.
Chemical Identity and Structure
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The name is derived from the parent heterocycle, benzofuran, which is a fused ring system of benzene and furan.[1] The numbering of the benzofuran ring system dictates the positions of the substituents: a fluorine atom at position 5 and a carbaldehyde (formyl) group at position 4.
A search of major chemical databases does not readily yield a specific CAS Registry Number for this compound, suggesting it may be a novel or less-common research chemical.
Molecular Structure and Identifiers
The structural and identifying information for this compound is summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | IUPAC Nomenclature[2] |
| Molecular Formula | C₉H₅FO₂ | Calculated |
| Molecular Weight | 164.14 g/mol | Calculated |
| Canonical SMILES | C1=CC=C2C(=C1F)C(=CO2)C=O | Predicted |
| InChI Key | (Not available) | - |
| CAS Number | (Not available) | - |
Structural Diagram
Figure 1: 2D structure of this compound.
Proposed Synthesis
The introduction of a formyl group onto an electron-rich aromatic ring is commonly achieved via the Vilsmeier-Haack reaction .[3][4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7] The starting material for this synthesis would be 5-fluorobenzofuran.
Synthetic Workflow
Figure 2: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Materials:
-
5-Fluorobenzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Formylation: Dissolve 5-fluorobenzofuran (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: After the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Physicochemical and Spectroscopic Properties (Predicted)
Due to the lack of experimental data, the physicochemical properties of this compound are predicted based on its structure and data from analogous aromatic aldehydes.[8][9][10]
| Property | Predicted Value | Notes |
| Physical State | Solid | Based on analogous substituted benzofuran aldehydes. |
| Melting Point | Not available | Likely higher than benzofuran itself. |
| Boiling Point | > 200 °C | Predicted based on similar aromatic aldehydes. |
| Solubility | Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate). Sparingly soluble in non-polar solvents (Hexane). Low solubility in water. | Typical for aromatic aldehydes. |
| Appearance | Off-white to yellow solid | Common for aromatic aldehydes. |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (a singlet between δ 9.8-10.5 ppm), and three aromatic protons on the benzofuran ring system, with coupling patterns influenced by the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the aldehyde at approximately δ 185-195 ppm. Additional signals will correspond to the carbons of the benzofuran ring, with their chemical shifts influenced by the electronegative fluorine and oxygen atoms.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration in the region of 1680-1710 cm⁻¹. Aromatic C-H and C=C stretching bands, as well as a C-F stretching band, are also expected.
Potential Applications in Research and Drug Development
Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[11][12][13][14] The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[11][15]
Intermediate for Biologically Active Molecules
The aldehyde functionality at the 4-position serves as a versatile synthetic handle for the construction of more complex molecules. It can readily undergo a variety of chemical transformations, including:
-
Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.
-
Wittig Reaction: To introduce carbon-carbon double bonds.
-
Reductive Amination: To synthesize various amine derivatives.
-
Formation of Heterocycles: Such as pyrimidines, imidazoles, and oxazoles.
These reactions allow for the diversification of the 5-fluorobenzofuran core to generate libraries of compounds for biological screening. Fluorinated benzofuran derivatives have shown promise as anti-inflammatory and potential anticancer agents.[15]
Role in Medicinal Chemistry
The this compound scaffold is a valuable starting point for the design of novel therapeutic agents. The combination of the benzofuran nucleus, a fluorine substituent, and a reactive aldehyde group makes it an attractive building block for targeting a variety of biological pathways. Research on related fluorinated benzofurans suggests potential applications in developing inhibitors of enzymes and modulators of cellular signaling pathways.[11][15]
Safety and Handling
While specific toxicity data for this compound is not available, general precautions for handling aromatic aldehydes should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.
-
Conclusion
This compound represents a promising, albeit under-explored, chemical entity with significant potential for applications in synthetic and medicinal chemistry. This guide provides a foundational understanding of its structure, a plausible synthetic route, predicted properties, and potential applications. As a versatile building block, it offers researchers an opportunity to explore novel chemical space in the quest for new therapeutic agents and advanced materials. Further experimental validation of the synthesis and properties outlined herein is encouraged to fully unlock the potential of this fluorinated benzofuran derivative.
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The Benzofuran Scaffold: A Journey from Serendipitous Discovery to Targeted Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect of Potent Bioactivity
Benzofuran, a seemingly simple bicyclic heterocyclic compound, belies a rich and complex history intertwined with the evolution of organic synthesis and drug discovery. Comprising a benzene ring fused to a furan ring, this aromatic scaffold is the foundational blueprint for a vast array of natural products and synthetic molecules exhibiting a remarkable spectrum of biological activities.[1][2][3] From its initial isolation from coal tar to its current status as a privileged structure in medicinal chemistry, the journey of benzofuran is a testament to the power of chemical exploration and the intricate relationship between natural products and modern therapeutics.[1][4][5] This technical guide provides a comprehensive exploration of the discovery, history, synthesis, and biomedical significance of benzofuran derivatives, offering insights for researchers and professionals engaged in the pursuit of novel therapeutic agents.
PART 1: A Historical Odyssey: The Dawn of Benzofuran Chemistry
The story of benzofuran begins not with a targeted synthesis but as a byproduct of industrial processes. It was first identified as a component of coal tar, a complex mixture of organic compounds produced during the coking of coal.[4][5] However, the deliberate synthesis of the benzofuran ring system marks a significant milestone in the history of heterocyclic chemistry.
The Pioneering Synthesis: Perkin's Rearrangement
In 1870, the English chemist William Henry Perkin reported the first synthesis of a benzofuran derivative.[6] His work involved the treatment of coumarin with bromine, followed by reaction with an alkali. This process, now famously known as the Perkin rearrangement , involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide to form a benzofuran-2-carboxylic acid.[7] This discovery was not only a landmark in the synthesis of a new class of heterocyclic compounds but also a foundational contribution to the field of rearrangement reactions in organic chemistry.
The mechanism of the Perkin rearrangement is initiated by the hydroxide-mediated cleavage of the lactone ring in the 2-halocoumarin, which then undergoes an intramolecular nucleophilic substitution to form the five-membered furan ring. Subsequent acidification yields the benzofuran-2-carboxylic acid.
Caption: The Perkin Rearrangement Workflow.
Early Industrial Significance
While the initial focus was on the academic exploration of this new heterocyclic system, benzofuran, then known as coumarone, found early industrial application in the production of coumarone-indene resins .[1][5] These resins, derived from the polymerization of components of coal tar, were valued for their chemical resistance, water repellency, and adhesive properties, finding use in varnishes, paints, and flooring materials.[1][5]
PART 2: The Synthetic Arsenal: Crafting the Benzofuran Core
The initial discovery by Perkin laid the groundwork for the development of a diverse array of synthetic methodologies for constructing the benzofuran scaffold. These methods can be broadly categorized into classical approaches and modern transition-metal-catalyzed reactions.
Classical Synthetic Strategies
Beyond the Perkin rearrangement, several other classical methods have been developed for the synthesis of benzofuran derivatives. These often involve the cyclization of appropriately substituted phenols. A common strategy involves the reaction of a phenolate with an α-haloketone, followed by acid-catalyzed cyclodehydration.[1] Another approach is the thermal cyclodehydration of 2-alkylphenols.[1]
The Modern Era: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of benzofurans, offering milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives.
Palladium- and Copper-Catalyzed Reactions: A cornerstone of modern benzofuran synthesis is the Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization. This powerful reaction, typically catalyzed by a combination of palladium and copper complexes, allows for the efficient construction of 2-substituted benzofurans.[8][9][10]
Caption: Sonogashira Coupling for Benzofuran Synthesis.
Other Transition Metals: While palladium and copper have been the workhorses in this field, other transition metals such as rhodium and nickel have also been employed in novel catalytic cycles for benzofuran synthesis.
PART 3: Nature's Blueprint: Benzofuran Derivatives in the Wild
Benzofuran and its derivatives are not merely laboratory curiosities; they are widespread in the natural world, particularly in the plant and fungal kingdoms.[2][6] These naturally occurring compounds often exhibit potent biological activities, having evolved as defense mechanisms or signaling molecules.
A Historical Perspective on Natural Benzofurans
The isolation and characterization of the first natural benzofuran derivatives marked a turning point, highlighting the biomedical potential of this scaffold.
-
Euparin: One of the earliest reported naturally occurring benzofurans is Euparin, isolated from the plant Eupatorium cannabinum. Its structure was elucidated as 1-[6-hydroxy-2-(1-methylethenyl)-5-benzofuranyl] ethanone.[11]
-
Angelicin and Bergapten: These furanocoumarins, containing a benzofuran moiety fused to a coumarin ring, have a long history in traditional medicine.[12] Plants containing these compounds were used by ancient Egyptians to treat vitiligo.[12] Angelicin and Bergapten are found in various plants of the Apiaceae and Fabaceae families.[12][13][14]
The isolation of these and other natural benzofurans spurred significant interest in their synthesis and the exploration of their biological activities.
| Natural Benzofuran Derivative | Natural Source | Reported Biological Activity |
| Euparin | Eupatorium cannabinum | Antiviral, α-glucosidase and PTP1B inhibitory activity[11][15] |
| Angelicin | Angelica archangelica, Bituminaria bituminosa | Antidepressant, Antiviral, Anticancer[12][13][14] |
| Bergapten | Angelica archangelica, Cnidium monnieri | Antidepressant, Anticancer[13][14][16] |
| Christoforone | Fungal sources | Cytotoxic |
PART 4: From Bench to Bedside: Benzofuran Derivatives in Drug Development
The rich chemical diversity and broad spectrum of biological activities of benzofuran derivatives have made them a fertile ground for drug discovery and development.[3] Numerous synthetic and naturally derived benzofurans have been investigated for their therapeutic potential, leading to the development of several clinically approved drugs.[3][17]
Case Study 1: Amiodarone - A Broad-Spectrum Antiarrhythmic
Amiodarone is a potent antiarrhythmic drug that contains a benzofuran core.[3] Its mechanism of action is complex, affecting multiple ion channels in cardiac muscle.[18][19][20] Primarily, it blocks potassium channels, which prolongs the repolarization phase of the cardiac action potential.[18][19][20] It also exhibits sodium and calcium channel-blocking effects, as well as non-competitive β-adrenergic inhibition.[18][19][20] This multifaceted activity makes it effective against a wide range of cardiac arrhythmias.
Case Study 2: Vemurafenib - A Targeted Cancer Therapy
Vemurafenib is a prime example of a modern, targeted cancer therapy that incorporates a benzofuran scaffold. It is a potent inhibitor of the BRAF V600E mutated kinase, which is a key driver in many cases of metastatic melanoma.[21][22][23] By selectively binding to the ATP-binding site of the mutated BRAF protein, vemurafenib blocks the downstream signaling of the MAPK/ERK pathway, leading to the inhibition of cancer cell proliferation and induction of apoptosis.[22][24]
Caption: Mechanism of Action of Vemurafenib.
PART 5: Experimental Protocols
Protocol 1: Microwave-Assisted Perkin Rearrangement for Benzofuran-2-carboxylic Acid Synthesis
This protocol describes an expedited synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins using microwave irradiation.[25]
Materials:
-
3-Bromocoumarin derivative (1 equivalent)
-
Ethanol
-
Sodium hydroxide (3 equivalents)
-
Microwave synthesis reactor
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Rotary evaporator
-
Hydrochloric acid (for workup)
Procedure:
-
To a microwave reaction vessel, add the 3-bromocoumarin derivative (e.g., 0.167 mmol).
-
Add ethanol (5 mL) and sodium hydroxide (e.g., 0.503 mmol).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79°C with stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture using a rotary evaporator.
-
Dissolve the crude product in a minimum volume of water.
-
Acidify the aqueous solution with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Protocol 2: One-Pot Synthesis of 2-Substituted Benzofurans via Sonogashira Coupling/Cyclization
This protocol outlines a one-pot synthesis of 2-substituted benzofurans from 2-iodophenol and a terminal alkyne.[8]
Materials:
-
2-Iodophenol (1 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, co-catalyst)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vial
Procedure:
-
In a reaction vial, combine 2-iodophenol (e.g., 0.50 mmol), the terminal alkyne (e.g., 0.60 mmol), and potassium carbonate (e.g., 1.00 mmol).
-
Add the palladium catalyst (2 mol%) and DMSO (approx. 2 mL).
-
Seal the vial and heat the reaction mixture at 90-110°C for 10 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.
Conclusion: The Enduring Legacy and Future Horizons of Benzofuran
From its humble origins in the byproducts of the industrial revolution, the benzofuran scaffold has emerged as a cornerstone of modern medicinal chemistry. Its journey from Perkin's pioneering synthesis to its incorporation into life-saving drugs like Amiodarone and Vemurafenib highlights the power of fundamental chemical research and the invaluable inspiration drawn from the natural world. The continued development of innovative synthetic methodologies provides researchers with the tools to explore the vast chemical space of benzofuran derivatives, paving the way for the discovery of new therapeutic agents with enhanced efficacy and novel mechanisms of action. As our understanding of disease biology deepens, the versatile and privileged benzofuran core is poised to remain a central figure in the ongoing quest for a healthier future.
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Unveiling the Therapeutic Potential of 5-Fluorobenzofuran-4-carbaldehyde: A Technical Guide to Target Identification and Validation
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the potential therapeutic targets of 5-Fluorobenzofuran-4-carbaldehyde, a synthetic compound belonging to the versatile class of benzofurans. Drawing upon the well-documented bioactivities of structurally related benzofuran derivatives, this document outlines a strategic approach to identifying and validating its molecular targets in key therapeutic areas, particularly oncology and inflammatory diseases. We will delve into the rationale behind target selection, provide detailed experimental protocols for target validation, and visualize the intricate signaling pathways likely modulated by this compound.
The Benzofuran Scaffold: A Privileged Structure in Medicinal Chemistry
Benzofuran and its derivatives are a cornerstone in drug discovery, exhibiting a remarkable spectrum of biological activities. These compounds have been extensively investigated for their anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties. The planar benzofuran ring system serves as an excellent scaffold for molecular interactions with a variety of biological targets, including enzymes, receptors, and nucleic acids. The introduction of a fluorine atom, as in this compound, can significantly enhance metabolic stability, binding affinity, and cell permeability, making it a compound of considerable interest for therapeutic development.
Postulated Therapeutic Arenas and High-Probability Targets
While direct studies on this compound are limited, the extensive literature on analogous compounds allows us to formulate strong hypotheses regarding its potential therapeutic applications and molecular targets.
Oncology: Targeting the Engines of Cancer Proliferation
Fluorinated benzofuran derivatives have demonstrated significant anticancer activity. For instance, certain derivatives have been shown to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) and suppress the expression of the anti-apoptotic protein Bcl-2[1]. Furthermore, benzofuran-based compounds have been identified as inhibitors of key regulators of the cell cycle and signaling pathways, such as Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β). Molecular docking studies have also suggested that benzofuran derivatives may target Extracellular signal-regulated kinase 2 (ERK2) and Fibroblast growth factor receptor 2 (FGFR2)[2][3].
High-Probability Anticancer Targets:
-
Anti-apoptotic proteins: Bcl-2 family members
-
Cell cycle kinases: CDK2, GSK-3β
-
Signaling kinases: ERK2 (MAPK1), FGFR2
Inflammatory Diseases: Modulating the Inflammatory Cascade
The anti-inflammatory properties of benzofuran compounds are well-documented. Their mechanism of action often involves the inhibition of key signaling pathways that orchestrate the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Benzofuran derivatives have been shown to suppress the production of pro-inflammatory mediators by inhibiting the phosphorylation of key proteins in these cascades, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38[4][5].
High-Probability Anti-Inflammatory Targets:
-
NF-κB Signaling Pathway: IKKα, IKKβ
-
MAPK Signaling Pathway: ERK, JNK, p38
A Strategic Workflow for Target Deconvolution and Validation
Identifying the direct molecular targets of a novel compound is a critical step in drug development. The following workflow outlines a comprehensive strategy for the target deconvolution of this compound, progressing from initial screening to definitive target engagement confirmation.
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A Technical Guide to the Stability and Storage of 5-Fluorobenzofuran-4-carbaldehyde
This guide provides an in-depth analysis of the stability and optimal storage conditions for 5-Fluorobenzofuran-4-carbaldehyde, a key building block in medicinal chemistry and drug discovery. As a substituted benzofuran, this compound's unique electronic and structural features necessitate careful handling to ensure its integrity and performance in synthetic applications.[1][2] This document is intended for researchers, scientists, and drug development professionals who utilize this and structurally related reagents.
Understanding the Chemical Nature of this compound
This compound belongs to the class of aromatic aldehydes. The aldehyde functional group is inherently reactive and susceptible to various transformations, while the benzofuran core, a bicyclic aromatic heterocycle, and the fluorine substituent at the 5-position modulate its overall stability.[2][3]
The aromatic system provides a degree of resonance stabilization to the aldehyde's carbonyl group, which can make it less reactive than its aliphatic counterparts.[3][4][5] However, this does not render it inert. The primary degradation pathway for many aromatic aldehydes is oxidation to the corresponding carboxylic acid, a process that can be accelerated by environmental factors.[6]
The presence of a fluorine atom, an electron-withdrawing group, can influence the electrophilicity of the aromatic ring and the carbonyl carbon. This may affect the compound's susceptibility to nucleophilic attack and oxidative degradation, though specific studies on this particular molecule are not widely available.
Factors Influencing Stability
Several environmental factors can compromise the purity and stability of this compound. Understanding these is critical for maintaining the compound's quality over time.
Key Destabilizing Factors:
-
Oxygen (Air): Aromatic aldehydes can undergo auto-oxidation in the presence of atmospheric oxygen, leading to the formation of the corresponding carboxylic acid.[6] This process is often initiated by light or trace metal impurities.
-
Temperature: Elevated temperatures can increase the rate of decomposition reactions. While some aromatic aldehydes are relatively stable at room temperature for short periods, long-term storage at elevated temperatures is generally not recommended.
-
Light: Photons can provide the activation energy for undesirable reactions, including oxidation and polymerization. Many aldehydes are known to be light-sensitive.[6]
-
Moisture (Humidity): The presence of water can facilitate certain degradation pathways, although aromatic aldehydes are generally less susceptible to hydration than aliphatic aldehydes.
Recommended Storage and Handling Protocols
Based on supplier recommendations for this compound and structurally similar compounds, the following storage conditions are advised to maximize shelf-life and preserve purity.[7][8][9][10]
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerate at 2-8°C. | To slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[9][10][11] | To minimize contact with atmospheric oxygen and prevent oxidation. |
| Container | Use a tightly sealed, opaque container. | To prevent exposure to moisture and light. |
| Location | Keep in a dry, cool, and well-ventilated place.[11] | To avoid temperature fluctuations and exposure to reactive fumes. |
Logical Workflow for Handling and Storage
The following diagram outlines the decision-making process for the proper handling and storage of this compound.
Caption: Workflow for handling this compound.
Experimental Protocol: Stability Assessment
To empirically validate the stability of a given batch of this compound, a controlled stability study can be performed. This protocol provides a framework for such an assessment.
Objective: To assess the degradation of this compound under various stress conditions over time.
Methodology:
-
Initial Analysis (T=0):
-
Obtain a baseline purity profile of the compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Characterize the initial sample using ¹H NMR and Mass Spectrometry to confirm identity and identify any initial impurities.
-
-
Sample Preparation:
-
Aliquot equal amounts of the compound into several vials suitable for each condition.
-
For each condition, prepare triplicate samples.
-
-
Stress Conditions:
-
Condition A (Control): Store at 2-8°C under an inert atmosphere in the dark.
-
Condition B (Elevated Temperature): Store at 40°C in the dark.
-
Condition C (Exposure to Air): Store at room temperature, exposed to the atmosphere (e.g., in a loosely capped vial).
-
Condition D (Exposure to Light): Store at room temperature, exposed to ambient lab light in a clear vial.
-
-
Time Points:
-
Analyze samples from each condition at predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months).
-
-
Analysis:
-
At each time point, dissolve the sample in a suitable solvent (e.g., acetonitrile).
-
Analyze by HPLC to determine the percentage of the parent compound remaining and to detect the formation of any new impurity peaks.
-
If significant degradation is observed, use LC-MS to identify the degradation products. The likely primary degradation product would be 5-fluorobenzofuran-4-carboxylic acid.
-
Visualization of Stability Assessment Workflow
Caption: Experimental workflow for stability testing.
Conclusion
This compound is a valuable synthetic intermediate whose stability is paramount for reproducible and successful research outcomes. The primary threats to its integrity are oxidation, elevated temperatures, and light exposure. Adherence to the recommended storage conditions—refrigeration under an inert atmosphere in a sealed, opaque container—is the most effective strategy for preserving its quality. For critical applications, empirical stability testing is recommended to validate the suitability of stored material.
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A Comprehensive Technical Guide to the Natural Product Sources of Benzofuran Compounds for Drug Discovery and Development
This guide provides an in-depth exploration of benzofuran compounds derived from natural sources, tailored for researchers, scientists, and professionals in drug development. We will delve into the diverse origins of these heterocyclic compounds, their biosynthetic pathways, methodologies for their extraction and characterization, and their significant pharmacological potential.
Introduction: The Chemical and Pharmacological Significance of Benzofurans
Benzofuran, a heterocyclic compound, consists of a furan ring fused to a benzene ring. This core structure is a privileged scaffold in medicinal chemistry due to its presence in a wide array of biologically active compounds. The versatility of the benzofuran ring allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The exploration of natural sources for novel benzofuran derivatives remains a critical avenue for the discovery of new therapeutic agents.
Diverse Natural Sources of Benzofuran Compounds
Benzofurans are widely distributed in nature, found in a variety of plant families, as well as in fungi and marine organisms.
Higher Plants: A Rich Reservoir
Higher plants are a predominant source of benzofuran compounds, where they often play roles in defense mechanisms.
-
Fabaceae (Legume Family): Many species within this family are known to produce pterocarpans, a class of isoflavonoids containing a dihydrobenzofuran moiety. For instance, Glycyrrhiza uralensis (licorice) is a source of glycyrrhizol A, a benzofuran with notable antimicrobial activity.
-
Moraceae (Mulberry Family): This family is a well-known source of complex benzofurans. For example, Morus australis produces mulberrofuran G, a potent antioxidant and anti-inflammatory agent.
-
Asteraceae (Sunflower Family): Species such as Eupatorium adenophorum are known to produce euparin, a benzofuran with demonstrated insecticidal and antifungal properties.
Fungi: Microbial Factories of Benzofurans
Fungi, particularly endophytic and soil-dwelling species, are prolific producers of a diverse array of secondary metabolites, including benzofurans. These compounds often exhibit potent antimicrobial and cytotoxic activities. For example, certain Aspergillus species are known to produce benzofuran derivatives as part of their metabolic arsenal.
Marine Organisms: A Frontier for Novel Compounds
The marine environment offers a unique chemical diversity, and marine organisms such as sponges and tunicates have been found to produce halogenated and other unique benzofuran derivatives with significant biological activities.
Biosynthesis of Benzofuran Compounds in Nature
The biosynthesis of benzofurans in plants typically proceeds through the phenylpropanoid and acetate-malonate pathways. The core benzofuran skeleton is often formed through the cyclization of a precursor molecule.
Diagram 1: Generalized Biosynthetic Pathway of Plant-Derived Benzofurans
Caption: A simplified overview of the biosynthesis of a benzofuran scaffold from phenylalanine in plants.
Extraction, Isolation, and Characterization of Natural Benzofurans
The successful isolation and identification of benzofuran compounds from natural sources is a multi-step process requiring careful selection of methodologies.
Extraction Techniques: A Comparative Overview
The choice of extraction method is critical and depends on the polarity of the target benzofurans and the nature of the source material.
| Extraction Method | Principle | Advantages | Disadvantages | Typical Solvents |
| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, low cost. | Time-consuming, lower efficiency. | Ethanol, Methanol, Dichloromethane |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration. | Requires heat, potential for thermal degradation. | Hexane, Ethyl Acetate |
| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid (e.g., CO2) as the solvent. | High selectivity, no solvent residue. | High initial equipment cost. | Supercritical CO2 |
| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster, more efficient. | Can generate heat. | Ethanol, Methanol |
Isolation and Purification Workflow
Following extraction, a series of chromatographic techniques are employed to isolate the benzofuran compounds of interest.
Diagram 2: General Workflow for Isolation and Purification
A Technical Guide to Quantum Chemical Calculations for 5-Fluorobenzofuran-4-carbaldehyde: From First Principles to Application
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 5-Fluorobenzofuran-4-carbaldehyde, a molecule of significant interest in medicinal chemistry and materials science.[1][2][3] Benzofuran derivatives are known to possess a wide array of biological activities, including anticancer and antimicrobial properties.[3][4][5] Computational modeling offers a powerful, cost-effective avenue to elucidate the electronic structure, stability, and reactivity of such molecules, thereby accelerating the drug discovery and design process.[6][7] This document is tailored for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol for performing and interpreting these calculations. We will delve into the rationale behind selecting appropriate theoretical methods, such as Density Functional Theory (DFT), and basis sets to ensure the generation of accurate and reliable data for applications ranging from spectroscopic analysis to structure-activity relationship (SAR) studies.
Introduction: The 'Why' of Modeling this compound
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[2][8] The introduction of a fluorine atom and a carbaldehyde group at the 5- and 4-positions, respectively, can profoundly influence the molecule's steric and electronic properties. These modifications can alter its binding affinity to biological targets, metabolic stability, and overall pharmacological profile.[1]
Quantum chemical calculations allow us to move beyond empirical trial-and-error by providing a microscopic, electron-level understanding of molecular behavior.[9] By solving approximations of the Schrödinger equation, we can predict a wealth of information before a compound is ever synthesized, including:
-
Stable 3D Conformation: Determining the lowest-energy geometry of the molecule.
-
Electronic Properties: Understanding the distribution of electrons, which dictates reactivity. This includes identifying sites prone to electrophilic or nucleophilic attack.[10]
-
Spectroscopic Signatures: Predicting IR, Raman, and NMR spectra to aid in the characterization of synthesized compounds.[11][12]
-
Reactivity Descriptors: Calculating parameters like the HOMO-LUMO energy gap to estimate kinetic stability and electronic transition properties.
This guide provides a validated workflow to derive these properties for this compound, establishing a computational baseline for further drug development efforts.
Theoretical Foundations: Choosing the Right Tools
The accuracy of any quantum chemical calculation is critically dependent on the chosen theoretical method and basis set.[13] This section outlines the most relevant choices for organic molecules of this class.
The Bedrock: Hartree-Fock and Density Functional Theory
-
Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock approximates the complex many-electron wavefunction as a single Slater determinant.[14][15] It solves for the motion of each electron in an average field created by all other electrons.[16][17] While computationally efficient and a crucial starting point, HF theory systematically neglects electron correlation, the instantaneous interactions between electrons. This omission can lead to inaccuracies, particularly in predicting reaction energies.[18]
-
Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its favorable balance of accuracy and computational cost.[6][10] Instead of the complex wavefunction, DFT calculates the total energy of a system from its electron density.[13] A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and electron correlation. For organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often yield superior results.[19]
-
Recommended Functional: B3LYP & M06-2X:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): One of the most widely used hybrid functionals, offering robust performance for a wide range of organic systems.
-
M06-2X: A high-nonlocality functional that often provides improved accuracy for main-group thermochemistry, kinetics, and non-covalent interactions.[20]
-
-
The Language of Orbitals: Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals.[21] The size and type of the basis set directly impact the accuracy and computational cost. Larger basis sets provide more flexibility for electrons, leading to a more accurate description at a higher computational expense.
-
Pople-Style Basis Sets (e.g., 6-311++G(d,p)): This nomenclature provides a concise description of the basis set's composition.
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing a high degree of flexibility.
-
+: The first + indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions.
-
++: The second + adds diffuse functions to hydrogen atoms.
-
(d,p): These are polarization functions. The d adds d-type orbitals to heavy atoms and the p adds p-type orbitals to hydrogen atoms. These functions allow orbitals to change shape and "polarize," which is essential for describing chemical bonds accurately.[22][23][24]
-
For this compound, the 6-311++G(d,p) basis set is an excellent choice that provides a high level of theory for accurate geometry and electronic property predictions.
The Computational Protocol: A Validated Workflow
This section provides a step-by-step methodology for performing a comprehensive quantum chemical analysis. We will use the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set as our reference level of theory.
Software Selection
Several robust software packages are available for these calculations. Common choices include:
-
Gaussian: A widely used commercial package known for its extensive feature set and reliability.[11][12][25][26]
-
ORCA: A powerful and versatile quantum chemistry program that is free for academic use.[27][28][29]
-
GAMESS: A general-purpose open-source quantum chemistry package.[30][31][32][33][34]
Step 1: Initial Structure Generation
First, an initial 3D structure of this compound is required. This can be built using any molecular modeling software (e.g., GaussView, Avogadro, Chemcraft). Save the initial coordinates in a standard format like a .xyz or .mol file.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the molecular structure that corresponds to the lowest energy on the potential energy surface. This is the most stable conformation of the molecule.
Protocol:
-
Create an input file for your chosen software. This file specifies the molecular coordinates, the charge (0 for a neutral molecule), the spin multiplicity (1 for a singlet state), the desired level of theory (B3LYP/6-311++G(d,p)), and the job type (Opt for optimization).
-
Specify convergence criteria. Use tight convergence criteria to ensure a true minimum is found.
-
Run the calculation. The software will iteratively adjust the positions of the atoms until the forces on them are negligible and the energy is minimized.
-
Analyze the output. Confirm that the optimization converged successfully. The final, optimized coordinates represent the equilibrium geometry of the molecule.
Step 3: Frequency Analysis (Self-Validation)
A frequency analysis is a critical and mandatory step to validate the result of the geometry optimization.
Protocol:
-
Use the optimized geometry from the previous step.
-
Create a new input file specifying a frequency calculation (Freq) at the same level of theory (B3LYP/6-311++G(d,p)).
-
Run the calculation.
-
Examine the output for imaginary frequencies:
-
Zero imaginary frequencies: This confirms that the optimized structure is a true energy minimum. The output will also contain valuable thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and predicted vibrational spectra (IR and Raman).
-
One or more imaginary frequencies: The structure is not a minimum but a saddle point (a transition state). In this case, the geometry must be modified (e.g., by displacing atoms along the imaginary frequency mode) and re-optimized.
-
The computational workflow for obtaining a validated structure and its properties is visualized below.
Caption: Workflow for Quantum Chemical Calculations.
Step 4: Electronic Property Calculation
Using the validated minimum energy structure, single-point energy calculations can be performed to derive key electronic properties. Often, these properties are already computed as part of the optimization and frequency steps.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. This map provides a visual guide to the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom, offering further insight into the electronic distribution.
Analysis and Interpretation of Results
The raw output of a quantum chemical calculation is a set of numbers. The true value lies in their interpretation.
Quantitative Data Summary
All key quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Summary of Computational Protocol
| Parameter | Specification | Rationale |
|---|---|---|
| Software | Gaussian 16 / ORCA 5.0 | Industry-standard and academically robust software.[25][29] |
| Method | Density Functional Theory (DFT) | Excellent balance of accuracy and cost for organic molecules.[6][10] |
| Functional | B3LYP / M06-2X | Proven hybrid functionals for thermochemistry and electronic properties.[20] |
| Basis Set | 6-311++G(d,p) | Triple-zeta basis with diffuse and polarization functions for high accuracy.[24] |
| Solvation | PCM (Polarizable Continuum Model) | Can be added to simulate the effects of a solvent (e.g., water, DMSO). |
Table 2: Predicted Electronic Properties of this compound
| Property | Calculated Value (a.u.) | Calculated Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | (Value from calc) | (Value from calc) | Relates to electron-donating ability; ionization potential. |
| LUMO Energy | (Value from calc) | (Value from-calc) | Relates to electron-accepting ability; electron affinity. |
| HOMO-LUMO Gap | (Value from calc) | (Value from calc) | Indicator of chemical reactivity and electronic transitions. |
| Dipole Moment | (Value from calc) | (Value from calc) | Measures overall polarity of the molecule. |
Interpreting the Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, these are expected around the oxygen atoms of the furan ring and the carbonyl group.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are expected around the hydrogen atoms, particularly the aldehyde hydrogen.
-
Green Regions (Neutral Potential): Indicate areas of neutral charge, typically around the aromatic carbon backbone.
This map provides an intuitive guide to how the molecule will interact with other molecules, including biological receptors.
Applications in Drug Development
The data generated from these calculations directly informs several stages of the drug discovery pipeline.
-
Structure-Activity Relationship (SAR) Studies: By calculating properties for a series of related benzofuran derivatives, researchers can build quantitative SAR (QSAR) models.[1] These models correlate computed properties (like MEP, HOMO/LUMO energies, or atomic charges) with experimentally observed biological activity, guiding the design of more potent compounds.
-
Pharmacophore Development: The MEP map and the location of key functional groups (hydrogen bond donors/acceptors) from the optimized geometry can be used to define a pharmacophore model, which represents the essential features required for biological activity.
-
Informing Molecular Docking: The calculated partial atomic charges and the optimized low-energy conformation provide a more physically realistic input for molecular docking simulations.[7] This can lead to more accurate predictions of binding poses and affinities within a protein target.
Conclusion
This guide has presented a robust and scientifically sound methodology for performing and interpreting quantum chemical calculations on this compound. By leveraging the power of Density Functional Theory with a high-quality basis set, researchers can obtain detailed insights into the molecule's structural, electronic, and reactive properties. The inclusion of a mandatory frequency analysis ensures the trustworthiness of the results. The data and understanding derived from this computational protocol serve as a critical foundation for rational drug design, enabling scientists to make more informed decisions and accelerate the development of novel benzofuran-based therapeutics.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Fluorobenzofuran-4-carbaldehyde
Introduction: The Significance of 5-Fluorobenzofuran-4-carbaldehyde in Medicinal Chemistry
The benzofuran scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[3] The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and biological properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets.[4] This makes fluorinated benzofurans, such as this compound, highly valuable building blocks in drug discovery and development.[4] The carbaldehyde functional group at the 4-position serves as a versatile synthetic handle for the construction of more complex molecular architectures through various chemical transformations, including the formation of Schiff bases, chalcones, and other heterocyclic systems.[4][5] This application note provides a detailed protocol for the synthesis of this compound from a suitable precursor, with in-depth explanations of the underlying chemical principles.
Synthetic Strategy: The Vilsmeier-Haack Formylation of 5-Fluorobenzofuran
The most direct and efficient method for the introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction.[6][7][8][9] This reaction utilizes a Vilsmeier reagent, which is a chloroiminium ion, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[10] The Vilsmeier reagent is a weak electrophile that readily reacts with electron-rich systems.[7]
The proposed synthetic route involves the formylation of 5-fluorobenzofuran at the 4-position. The benzofuran ring system is electron-rich and susceptible to electrophilic aromatic substitution. The fluorine atom at the 5-position is an ortho-, para-directing deactivator. However, in the context of the fused ring system of benzofuran, the most electron-rich and sterically accessible positions for electrophilic attack are typically the 2- and 4-positions. While formylation can sometimes occur at the 2-position, the regiochemical outcome can be influenced by the specific substrate and reaction conditions. For the purpose of this protocol, we will focus on the desired formation of the 4-carbaldehyde isomer.
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[9][10]
-
Electrophilic Aromatic Substitution: The electron-rich 5-fluorobenzofuran attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous work-up to yield the final product, this compound.[6][9]
Visualizing the Synthesis
Reaction Scheme
Caption: Overall synthetic scheme for this compound.
Experimental Workflow
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Application Notes & Protocols: Aldehyde Functionalization of the Benzofuran Core
Prepared by: Gemini, Senior Application Scientist
Introduction: The Synthetic Value of Formyl-Benzofurans
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a formyl (aldehyde) group onto this core dramatically enhances its synthetic utility, transforming the relatively inert scaffold into a versatile intermediate. The aldehyde function serves as a crucial handle for a multitude of subsequent transformations, including reductive amination, oxidation to carboxylic acids, Wittig olefination, and the construction of more complex heterocyclic systems.
This guide provides an in-depth exploration of the primary strategies for introducing an aldehyde group onto the benzofuran core. We will move beyond simple procedural lists to dissect the causality behind methodological choices, focusing on regioselectivity—the critical challenge in benzofuran chemistry. The protocols described herein are designed to be robust and are supported by mechanistic insights and authoritative references, providing researchers with a reliable toolkit for their synthetic campaigns.
Strategic Overview: Pathways to Formyl-Benzofurans
The selection of a formylation strategy is dictated primarily by the desired regiochemistry (i.e., substitution at the C2, C3, or benzene ring positions) and the electronic nature of the starting benzofuran. The principal methods can be broadly categorized into direct electrophilic formylation and multi-step constructive approaches.
Figure 1. Decision workflow for selecting a benzofuran formylation strategy.
Part 1: Direct Electrophilic Formylation of the Benzofuran Heterocycle
Direct formylation relies on the innate nucleophilicity of the benzofuran ring, particularly the electron-rich furan moiety. The choice of reagent dictates the success and regiochemical outcome of the reaction.
The Vilsmeier-Haack Reaction: The Preeminent Method
The Vilsmeier-Haack reaction is the most widely used and reliable method for the formylation of electron-rich heterocycles, including benzofuran.[3] It employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5]
Mechanism and Regioselectivity: The reaction of DMF with POCl₃ forms the electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, known as the Vilsmeier reagent.[4] This species is a potent electrophile capable of attacking the benzofuran ring. Electrophilic substitution on benzofuran preferentially occurs at the C3 position. This preference is attributed to the greater stability of the cationic intermediate formed upon attack at C3, where the positive charge can be delocalized onto the adjacent oxygen atom without disrupting the aromaticity of the benzene ring.
Figure 2. Simplified workflow of the Vilsmeier-Haack reaction.
Gattermann and Related Formylations
Classic methods like the Gattermann reaction can also be applied, although they are often harsher and less common for benzofurans compared to the Vilsmeier-Haack protocol.
-
Gattermann Reaction: Uses a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst (e.g., AlCl₃).[6][7] The high toxicity of HCN has led to modifications using safer cyanide sources like zinc cyanide (Zn(CN)₂).[7] This reaction typically targets highly activated aromatic rings and may lead to formylation on the benzene portion of the benzofuran if it bears strong electron-donating groups.
-
Rieche Formylation: Employs dichloromethyl methyl ether (Cl₂CHOCH₃) and a strong Lewis acid like TiCl₄.[8][9] It is suitable for electron-rich aromatic compounds but can be aggressive.
-
Duff Reaction: This method uses hexamine (hexamethylenetetramine) in an acidic medium (e.g., glycerol/boric acid or trifluoroacetic acid) and is primarily used for the ortho-formylation of phenols.[10][11] While not a direct formylation of the benzofuran core itself, it is highly relevant for synthesizing formylated phenols that can then be cyclized to form substituted formyl-benzofurans.
Comparative Summary of Electrophilic Methods
| Method | Reagents | Typical Target Position | Key Advantages | Key Disadvantages |
| Vilsmeier-Haack | DMF, POCl₃ (or other acid chloride) | C3 of furan ring | High yields, mild conditions, reliable | Regioselectivity can vary with C2 substituents |
| Gattermann | HCN/HCl, Lewis Acid (e.g., AlCl₃) | Activated benzene ring | Classic method, effective for phenols | Highly toxic reagents (HCN), harsh conditions |
| Rieche | Cl₂CHOCH₃, Lewis Acid (e.g., TiCl₄) | Electron-rich aromatics | Strong formylating agent | Harsh Lewis acids, potential for side reactions |
| Duff | Hexamine, Acid (e.g., TFA) | ortho to hydroxyl group | Good for phenols, avoids toxic reagents | Low yields, limited to activated phenols |
Part 2: Constructive Strategies for Formyl-Benzofuran Synthesis
An alternative to direct functionalization is the construction of the formyl-benzofuran ring from acyclic precursors. These methods offer excellent control over substitution patterns that are difficult to achieve via direct formylation.
From o-Hydroxyphenones and Dichloroethylene
A clever and efficient strategy involves the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene. This reaction proceeds through a chloromethylene furan intermediate, which upon mild acidic treatment, smoothly rearranges to afford highly functionalized benzofuran carbaldehydes.[12][13] This method is particularly valuable for preparing benzofurans with substitution at the C2 position, which then directs formylation to the C3 position.
Chalcone Rearrangement Strategy
A highly selective method for synthesizing 3-formylbenzofurans has been developed based on the rearrangement and transformation of 2-hydroxychalcones.[14] In this process, a protected 2-hydroxychalcone is first rearranged to form a 2,3-dihydrobenzofuran intermediate. The choice of subsequent reaction conditions dictates the final product. Critically, treatment of the dihydrobenzofuran intermediate with p-toluenesulfonic acid (p-TsOH) in hexafluoroisopropanol ((CF₃)₂CHOH) selectively yields the 3-formylbenzofuran.[14] This pathway is proposed to proceed through a diprotonated intermediate stabilized by the solvent, leading to ring-opening and re-closure to form the aldehyde.[14]
Part 3: Detailed Experimental Protocols
The following protocol provides a representative procedure for the Vilsmeier-Haack formylation of a generic benzofuran, a robust and widely applicable method.
Protocol 1: Vilsmeier-Haack Synthesis of Benzofuran-3-carbaldehyde
This protocol is adapted from established procedures for the formylation of electron-rich heterocycles.[4]
Materials and Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.
-
Ice-water bath.
-
Benzofuran (1.0 equivalent).
-
Anhydrous N,N-Dimethylformamide (DMF) (Solvent and Reagent).
-
Phosphorus oxychloride (POCl₃) (1.2 - 1.5 equivalents).
-
Sodium acetate (NaOAc) solution (saturated, aqueous).
-
Ethyl acetate or Diethyl ether (for extraction).
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Rotary evaporator.
-
Silica gel for column chromatography.
Procedure:
-
Reaction Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, place the benzofuran substrate (e.g., 10 mmol) and dissolve it in anhydrous DMF (e.g., 20 mL).
-
Reagent Preparation: Cool the solution in an ice-water bath to 0 °C.
-
Vilsmeier Reagent Formation and Reaction: Add POCl₃ (1.2 eq) dropwise to the stirred solution via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow addition is crucial to control the exothermic reaction of POCl₃ with DMF and to prevent side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Quench: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. Cautiously and slowly add a saturated aqueous solution of sodium acetate until the mixture is basic (pH > 8). Safety Note: The quench is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Workup and Extraction: Stir the resulting mixture at room temperature for an additional 30-60 minutes to ensure complete hydrolysis of the iminium intermediate. Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Causality Note: Washing removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzofuran-3-carbaldehyde.[15]
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Application Notes & Protocols: Strategic Use of 5-Fluorobenzofuran-4-carbaldehyde in Modern Schiff Base Synthesis
Introduction: The Significance of Fluorinated Benzofuran Schiff Bases
The benzofuran scaffold is a privileged heterocyclic system deeply embedded in medicinal chemistry and materials science, recognized for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The strategic incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity.[4] Consequently, Schiff bases derived from fluorinated benzofuran aldehydes, such as 5-Fluorobenzofuran-4-carbaldehyde, represent a promising class of compounds for the development of novel therapeutic agents and advanced materials.[1][5][6]
Schiff bases, characterized by their azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an active carbonyl compound.[7] This guide provides a comprehensive overview of the mechanistic principles, practical synthesis protocols, and characterization techniques for the formation of Schiff bases using this compound, tailored for researchers in organic synthesis and drug development.
Mechanistic Insights: The Chemistry of Imine Formation
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction.[8][9][10] The process is typically catalyzed by acid, though base catalysis is also possible.[8] Understanding the mechanism is crucial for optimizing reaction conditions.
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms an unstable tetrahedral intermediate called a carbinolamine (or hemiaminal).[7][9]
-
Dehydration: The carbinolamine then eliminates a molecule of water to form the stable imine (Schiff base). This dehydration step is typically the rate-determining step and is facilitated by acid catalysis, which protonates the hydroxyl group, turning it into a better leaving group (H₂O).[8][10]
Role of the 5-Fluoro Substituent: The fluorine atom at the 5-position of the benzofuran ring is an electron-withdrawing group. This has two key effects:
-
It increases the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.
-
It enhances the stability of the resulting Schiff base through conjugation.[8]
A mildly acidic pH is often optimal. If the acid concentration is too high, the amine nucleophile will be protonated, rendering it non-nucleophilic and inhibiting the initial addition step.[8]
Sources
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Application Notes & Protocols: 5-Fluorobenzofuran-4-carbaldehyde as a Versatile Building Block in Modern Organic Synthesis
Abstract: The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][4] The strategic introduction of fluorine atoms into organic molecules can significantly enhance their pharmacological profiles by improving metabolic stability, binding affinity, and bioavailability.[1][5][6] This guide details the utility of 5-Fluorobenzofuran-4-carbaldehyde, a key synthetic intermediate that combines the desirable features of the benzofuran core with the advantageous properties of fluorine and the versatile reactivity of an aldehyde functional group. We provide detailed protocols for its application in several cornerstone C-C and C-N bond-forming reactions, offering researchers a practical guide to leveraging this powerful building block in drug discovery and complex molecule synthesis.
Physicochemical and Spectroscopic Profile
This compound is a crystalline solid at room temperature. Its structure presents a unique combination of an electron-rich benzofuran ring system, a strongly electron-withdrawing fluorine atom, and a highly reactive aldehyde group, making it an ideal substrate for a multitude of chemical transformations.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₅FO₂ |
| Molecular Weight | 164.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (DCM, THF, Ethyl Acetate, DMF) |
| Purity (Typical) | >97% (by NMR and LC-MS) |
Spectroscopic Characterization (Representative Data)
The structural identity of this compound can be unequivocally confirmed by standard spectroscopic methods. The following are expected chemical shifts and patterns based on established principles of NMR spectroscopy.[7][8][9]
-
¹H NMR: The proton spectrum is characterized by distinct signals in the aromatic region and a highly deshielded singlet for the aldehydic proton. The protons on the furan and benzene rings will exhibit coupling to each other and to the fluorine atom.
-
δ ~10.2 ppm (s, 1H, -CHO)
-
δ ~7.5-8.0 ppm (m, 3H, Ar-H)
-
δ ~7.0-7.2 ppm (m, 1H, Ar-H)
-
-
¹³C NMR: The carbon spectrum will show a characteristic downfield signal for the carbonyl carbon, and the carbon atom bonded to fluorine will appear as a doublet due to ¹J-CF coupling.
-
δ ~185-190 ppm (C=O)
-
δ ~155-160 ppm (d, ¹J-CF, C-F)
-
δ ~110-150 ppm (Ar-C)
-
Core Synthetic Applications: Protocols and Mechanistic Insights
The aldehyde functionality serves as a linchpin for molecular elaboration, enabling access to a diverse array of chemical structures. Below are detailed protocols for three fundamental transformations using this compound.
Olefination via Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[10][11] Its reliability and functional group tolerance make it indispensable for converting this compound into various vinyl-benzofuran derivatives. The use of stabilized ylides typically favors the formation of the (E)-alkene.[12][13]
Causality Behind Experimental Choices:
-
Inert Atmosphere (N₂ or Ar): The phosphonium ylide is a strong base and can be sensitive to air and moisture. An inert atmosphere is crucial to prevent its degradation and ensure high reaction yields.
-
Anhydrous Solvent (THF): Water will protonate the ylide, quenching the reaction. The use of a dry, aprotic solvent like THF is mandatory for the successful formation and reaction of the Wittig reagent.
-
Triphenylphosphine Oxide Removal: The primary byproduct, triphenylphosphine oxide, can complicate purification. Precipitation in a non-polar solvent like hexanes is an effective method for its removal due to its low solubility.[12]
Caption: Workflow for the Wittig Reaction.
Protocol 2.1: Synthesis of Ethyl 3-(5-Fluorobenzofuran-4-yl)acrylate
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (Carbethoxymethylene)triphenylphosphorane (1.1 eq). Dissolve the ylide in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Reaction Initiation: To the stirring solution of the ylide, add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 10 minutes at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the aldehyde by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, remove the THF under reduced pressure. To the resulting residue, add hexanes (20 mL) and stir vigorously for 15 minutes to precipitate the triphenylphosphine oxide byproduct.
-
Purification: Filter the mixture through a pad of Celite®, washing with additional hexanes. Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel (gradient elution, 100% Hexanes to 9:1 Hexanes:Ethyl Acetate) to afford the title compound as a mixture of E/Z isomers.
Table 2: Representative Wittig Reaction Data
| Ylide | Product | Typical Yield | Isomer Ratio (E:Z) |
| (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(5-fluorobenzofuran-4-yl)acrylate | 85-95% | >10:1 |
| (Cyanomethylene)triphenylphosphorane | 3-(5-Fluorobenzofuran-4-yl)acrylonitrile | 80-90% | >15:1 |
| Methyltriphenylphosphonium bromide + n-BuLi | 5-Fluoro-4-vinylbenzofuran | 70-85% | N/A |
C-N Bond Formation via Reductive Amination
Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds.[14] The process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This one-pot procedure is valued for its high atom economy and broad substrate scope.[15]
Causality Behind Experimental Choices:
-
Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is the reagent of choice for many reductive aminations. It is milder and more selective than other hydrides like NaBH₄, reducing the iminium ion much faster than the starting aldehyde. This selectivity minimizes side reactions, such as the reduction of the aldehyde to an alcohol.
-
Solvent (DCE): Dichloroethane is a common solvent for this reaction as it is aprotic and effectively solubilizes the reactants and intermediates.
-
Acid Catalyst (Acetic Acid): A catalytic amount of acid is often added to facilitate the dehydration step in imine formation, thereby accelerating the overall reaction rate.
Caption: Pathway for Reductive Amination.
Protocol 2.2: Synthesis of N-Benzyl-1-(5-fluorobenzofuran-4-yl)methanamine
-
Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq) and dissolve it in 1,2-dichloroethane (DCE, 0.1 M).
-
Amine Addition: Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by LC-MS or TLC until the starting aldehyde is fully consumed.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (gradient elution, DCM to 95:5 DCM:Methanol) to yield the desired secondary amine.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound (e.g., malononitrile, ethyl cyanoacetate) to a carbonyl group, followed by a dehydration reaction to yield a new C=C bond.[16] This reaction is typically catalyzed by a weak base and is highly effective for synthesizing electron-deficient alkenes.
Causality Behind Experimental Choices:
-
Base Catalyst (Piperidine): A weak organic base like piperidine is sufficient to deprotonate the active methylene compound, generating the nucleophilic carbanion without causing self-condensation of the aldehyde or other side reactions.
-
Solvent (Ethanol): Ethanol is a suitable polar, protic solvent that facilitates the dissolution of reactants and the base catalyst. The product often has lower solubility in the cooled reaction mixture, enabling isolation by simple filtration.
Caption: Knoevenagel Condensation Scheme.
Protocol 2.3: Synthesis of 2-((5-Fluorobenzofuran-4-yl)methylene)malononitrile
-
Setup: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (0.3 M).
-
Catalyst Addition: Add a catalytic amount of piperidine (3-4 drops) to the stirring solution.
-
Reaction: Stir the mixture at room temperature. A precipitate often begins to form within 30-60 minutes. Continue stirring for an additional 2 hours to ensure complete reaction.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold ethanol (2 x 10 mL) and dry under vacuum to obtain the pure product, which often requires no further purification.
Application in Drug Discovery: A Conceptual Workflow
Fluorinated benzofurans are scaffolds of high interest in medicinal chemistry.[4][17] The strategic placement of fluorine can lead to enhanced biological activity.[1][2] this compound is an exemplary starting point for generating compound libraries for screening against various biological targets.
Caption: Drug Discovery Workflow using the Building Block.
The derivatives synthesized from this compound can be explored for various therapeutic applications:
-
Anticancer Agents: Many benzofuran derivatives have shown potent antiproliferative activity against various cancer cell lines.[2][18][19]
-
Anti-inflammatory Agents: The benzofuran core is present in compounds that inhibit key inflammatory mediators like cyclooxygenase (COX).[1]
-
Antimicrobial Agents: Functionalized benzofurans have been developed as novel antibacterial and antifungal compounds.[3]
Safety, Handling, and Storage
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a highly valuable and versatile building block for organic synthesis. The convergence of the medicinally relevant fluorinated benzofuran scaffold with the synthetic flexibility of the aldehyde group provides a powerful platform for the rapid generation of molecular complexity. The protocols detailed herein offer reliable and reproducible methods for leveraging this reagent in key chemical transformations, paving the way for innovations in drug discovery, materials science, and beyond.
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- 19. researchgate.net [researchgate.net]
The Strategic Application of 5-Fluorobenzofuran-4-carbaldehyde in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unlocking the Potential of a Fluorinated Heterocycle
In the landscape of contemporary drug discovery, the benzofuran scaffold stands as a privileged structure, forming the core of numerous biologically active compounds with applications ranging from anticancer to antiviral therapies.[1][2] The strategic introduction of a fluorine atom can dramatically influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[3] This guide focuses on a particularly promising, yet underexplored, building block: 5-Fluorobenzofuran-4-carbaldehyde .
The unique arrangement of a fluorine atom at the 5-position and a reactive aldehyde at the 4-position makes this molecule a versatile starting point for the synthesis of diverse compound libraries. The electron-withdrawing nature of the fluorine atom can modulate the reactivity of the benzofuran ring system and influence the biological activity of its derivatives.[4] The aldehyde functionality serves as a synthetic handle for a variety of chemical transformations, allowing for the facile introduction of diverse pharmacophores.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing not only detailed protocols for the application of this compound but also the scientific rationale behind these methodologies. While direct literature on the extensive applications of this specific aldehyde is emerging, the principles and protocols outlined herein are built upon well-established reactions of analogous benzofuran and aldehyde-containing compounds, providing a solid foundation for its exploration in medicinal chemistry programs.
Safety and Handling of this compound
As with any chemical reagent, proper handling and safety precautions are paramount. Based on available safety data sheets, this compound should be handled with care in a well-ventilated area or fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.
-
Skin Protection: A lab coat or other protective clothing is recommended.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water. In all cases of exposure, it is advisable to consult a physician.[4][5][6]
Core Synthetic Methodologies and Protocols
The aldehyde group at the 4-position of this compound is a versatile functional group that can be readily transformed into a variety of other functionalities, enabling the synthesis of diverse molecular scaffolds. The following sections detail key synthetic transformations with generalized protocols that can be adapted for this specific starting material.
Reductive Amination: A Gateway to Novel Amine Derivatives
Reductive amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines to generate a diverse library of compounds. The reaction proceeds via the initial formation of an imine, which is then reduced in situ to the corresponding amine.
Causality of Experimental Choices: The choice of reducing agent is critical for the success of the reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is a mild and selective reducing agent that does not readily reduce the starting aldehyde. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to avoid unwanted side reactions.
Protocol 1: General Procedure for Reductive Amination
Materials:
-
This compound
-
Primary or secondary amine of interest
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or Dichloroethane (DCE), anhydrous
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DCE, add the desired primary or secondary amine (1.1 eq).
-
If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (TEA) (1.2 eq) can be added to liberate the free amine.
-
A catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Wittig Reaction: Olefination for Carbon-Carbon Bond Formation
The Wittig reaction is a fundamental transformation in organic synthesis that allows for the conversion of aldehydes and ketones into alkenes. This reaction is particularly valuable for creating specific E/Z isomers of the resulting double bond.
Causality of Experimental Choices: The choice of the Wittig reagent (a phosphorus ylide) determines the structure of the resulting alkene. Stabilized ylides generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. The reaction is typically carried out under anhydrous conditions to prevent quenching of the ylide.
Protocol 2: General Procedure for the Wittig Reaction
Materials:
-
This compound
-
Appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride)
-
Strong base (e.g., n-butyllithium (n-BuLi) or sodium hydride (NaH))
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a suspension of the phosphonium salt (1.1 eq) in anhydrous THF or Et₂O under an inert atmosphere (e.g., argon or nitrogen), add the strong base (1.1 eq) at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours to generate the ylide (a color change is often observed).
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from the triphenylphosphine oxide byproduct.[7][8]
Suzuki-Miyaura Cross-Coupling: Arylation of the Benzofuran Scaffold
While the aldehyde at the 4-position is the primary reactive handle, the benzofuran ring itself can be further functionalized. If a bromo- or iodo-substituted version of this compound were available, the Suzuki-Miyaura cross-coupling reaction would be a powerful tool for introducing aryl or heteroaryl groups. This reaction is highly valued in medicinal chemistry for its ability to construct biaryl systems, which are common motifs in bioactive molecules.
Causality of Experimental Choices: The Suzuki-Miyaura reaction requires a palladium catalyst, a base, and a suitable solvent system. The choice of catalyst (e.g., Pd(PPh₃)₄), ligand, and base (e.g., K₂CO₃ or Cs₂CO₃) can significantly impact the reaction efficiency and yield. A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling (Hypothetical for a Halogenated Analog)
Materials:
-
Halogenated this compound (e.g., 7-bromo-5-fluorobenzofuran-4-carbaldehyde)
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a reaction vessel, add the halogenated this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.05-0.1 eq).
-
Degas the solvent system by bubbling with an inert gas (e.g., argon) for 15-20 minutes, then add it to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9][10]
Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)
The derivatives of this compound are anticipated to exhibit a range of biological activities, drawing from the known pharmacology of the broader benzofuran class.
Anticancer Activity
Benzofuran derivatives have demonstrated significant potential as anticancer agents, with some acting as tubulin polymerization inhibitors or kinase inhibitors.[11][12][13]
-
Tubulin Polymerization Inhibition: Many natural and synthetic compounds exert their anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. The this compound scaffold can be elaborated to mimic known tubulin inhibitors.
Table 1: Representative Antiproliferative Activity of Benzofuran-based Tubulin Polymerization Inhibitors
| Compound ID | Modification from Core Scaffold | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hypothetical Derivative A | Schiff base formation with an electron-rich aniline | A549 (Lung) | Predicted: 0.1 - 5 | N/A |
| Hypothetical Derivative B | Wittig reaction product with a trimethoxyphenyl ylide | HeLa (Cervical) | Predicted: 0.05 - 2 | N/A |
| Reference Compound 1 | 2-aroyl-4-phenylbenzofuran | Molt4 (Leukemia) | <1 | [13] |
| Reference Compound 2 | Benzofuran-based trimethoxybenzamide | MDA-MB-231 (Breast) | 3.01 | [12] |
-
Kinase Inhibition: Kinases are key regulators of cellular signaling pathways, and their dysregulation is a common feature of cancer. The this compound scaffold can be used to synthesize ATP-competitive kinase inhibitors. The fluorine atom can potentially form favorable interactions within the ATP-binding pocket of various kinases.
Table 2: Representative Kinase Inhibitory Activity of Benzofuran-based Compounds
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Hypothetical Derivative C | VEGFR-2 | Predicted: 10 - 200 | N/A |
| Hypothetical Derivative D | Pim-1 | Predicted: 50 - 500 | N/A |
| Reference Compound 3 | Pim-1/2, CLK1 | Potent inhibition | [10] |
| Reference Compound 4 | Various kinases | Potent inhibition | [14] |
Antiviral Activity
Schiff bases derived from various aldehydes have shown promising antiviral activity.[1][15][16] The imine functionality is thought to be crucial for their biological effects. Condensation of this compound with various amines or hydrazines can lead to novel Schiff bases with potential antiviral properties.
Table 3: Antiviral Activity of Representative Schiff Bases
| Compound ID | Virus | Activity | Reference |
| Hypothetical Schiff Base E | Influenza | Predicted: Moderate to high | N/A |
| Hypothetical Schiff Base F | Herpes Simplex Virus | Predicted: Moderate | N/A |
| Reference Compound 5 | Parainfluenza Type-2 | 63% inhibition | [17] |
| Reference Compound 6 | General antiviral potential | Broad-spectrum | [1] |
Visualization of Synthetic Pathways and Biological Mechanisms
The following diagrams, generated using Graphviz, illustrate a key synthetic workflow and a potential biological mechanism of action for derivatives of this compound.
Sources
- 1. Promising Schiff bases in antiviral drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. fishersci.com [fishersci.com]
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- 10. tcichemicals.com [tcichemicals.com]
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- 12. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of 2-aroyl-4-phenyl-5-hydroxybenzofurans as a new class of antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Promising Schiff bases in antiviral drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. revroum.lew.ro [revroum.lew.ro]
The Alchemist's Guide to Benzofuran: Advanced Palladium-Catalyzed Cross-Coupling Protocols
Foreword: The Enduring Relevance of the Benzofuran Scaffold
The benzofuran moiety is a cornerstone of medicinal chemistry and materials science, forming the structural core of a vast array of pharmaceuticals, natural products, and organic electronic materials.[1][2][3] The ability to precisely and efficiently functionalize this privileged heterocycle is therefore of paramount importance to drug development professionals and academic researchers alike. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for this purpose, offering a breadth of transformations that enable the construction of complex molecular architectures from simple benzofuran precursors.[4][5][6]
This guide is designed to be a living document for the modern synthetic chemist. It moves beyond a simple recitation of procedures to provide a deeper understanding of the principles governing these reactions. Herein, you will find not only detailed, step-by-step protocols for the most critical palladium-catalyzed cross-coupling reactions of benzofurans but also the underlying mechanistic rationale, troubleshooting insights, and comparative data to inform your experimental design.
Section 1: The Suzuki-Miyaura Coupling - A Workhorse for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling method for the synthesis of biaryl and heteroaryl-aryl compounds, owing to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[4][5][7] In the context of benzofuran chemistry, it provides a direct and efficient route to 2-arylbenzofurans, a subclass with significant pharmacological interest.[3][7]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base are critical variables that dictate the efficiency of the catalytic turnover. For electron-rich heterocycles like benzofuran, the selection of an appropriate ligand is crucial to facilitate the reductive elimination step and prevent catalyst decomposition.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
Protocol: Synthesis of 2-Arylbenzo[b]furans
This protocol is optimized for the coupling of a brominated benzofuran with an arylboronic acid in an aqueous medium, which offers advantages in terms of safety and environmental impact.[2][4]
Materials:
-
2-(4-Bromophenyl)benzofuran
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-formed Pd(II) complex
-
Potassium carbonate (K₂CO₃)
-
Ethanol (EtOH)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Brine solution
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(4-bromophenyl)benzofuran (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Add the palladium catalyst (1-3 mol%). A pre-formed Pd(II) complex can offer enhanced stability and activity.[4]
-
Add a 1:1 mixture of ethanol and water as the solvent. The reaction volume should be sufficient to ensure effective stirring.
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add brine to the reaction mixture and extract the aqueous layer with dichloromethane (3 x 10 mL).[4]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-arylbenzo[b]furan derivative.[4]
| Parameter | Recommended Condition | Reference |
| Palladium Source | Pd(II) complex or Pd(OAc)₂ | [4] |
| Catalyst Loading | 1-3 mol% | [4] |
| Base | K₂CO₃ | [4] |
| Solvent | EtOH/H₂O (1:1) | [4] |
| Temperature | 80 °C | [4] |
| Reaction Time | 4-6 hours | [4] |
| Yields | Good to excellent (up to 97%) | [4] |
Section 2: The Heck Reaction - Olefin Functionalization of Benzofurans
The Heck reaction is a cornerstone of C-C bond formation, enabling the coupling of unsaturated halides with alkenes. In the realm of benzofuran synthesis, it can be employed in an intramolecular fashion for the construction of the benzofuran ring itself or in an intermolecular sense to introduce alkenyl substituents.
Mechanistic Insights
The Heck catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the product and regenerate the catalyst. The regioselectivity of the olefin insertion is a key consideration in this reaction.
Caption: Catalytic cycle of the Heck reaction.
Protocol: Intramolecular Heck Cyclization for Dihydrobenzofuran Synthesis
This protocol describes the synthesis of 2,3-dihydrobenzofurans from allenoate adducts via an elimination/Heck coupling/allylation cascade reaction.
Materials:
-
Allenoate adduct
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
Procedure:
-
In a sealed tube, dissolve the allenoate adduct (1.0 equiv) in acetonitrile.
-
Add Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv).
-
Seal the tube and heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 2,3-dihydrobenzofuran.
Section 3: The Sonogashira Coupling - Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C-C bonds between sp- and sp²-hybridized carbon atoms, enabling the synthesis of aryl and vinyl alkynes. This reaction is particularly valuable for the synthesis of functionalized benzofurans, which can serve as precursors for more complex heterocyclic systems.
Mechanistic Overview
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I). The proposed mechanism involves separate but interconnected catalytic cycles for palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Caption: Simplified catalytic cycles in the Sonogashira coupling.
Protocol: One-Pot Synthesis of 2-Substituted Benzofurans
This domino Sonogashira coupling/cyclization reaction allows for the efficient one-pot synthesis of benzofuran derivatives from 2-iodophenol and terminal alkynes.
Materials:
-
2-Iodophenol
-
Terminal alkyne
-
Palladium(II) complex (e.g., PEPPSI type)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction vessel, add 2-iodophenol (1.0 equiv), the terminal alkyne (1.2 equiv), K₂CO₃ (2.0 equiv), and the palladium catalyst (2 mol%).
-
Add DMSO as the solvent.
-
Heat the reaction mixture to 110 °C and stir for the required time (typically a few hours), monitoring by TLC.
-
After the reaction is complete, cool to room temperature.
-
Add water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 2-substituted benzofuran.
| Parameter | Recommended Condition | Reference |
| Catalyst | Palladium PEPPSI complex | |
| Catalyst Loading | 2 mol% | |
| Base | K₂CO₃ or K₃PO₄ | |
| Solvent | DMSO | |
| Temperature | 90-110 °C | |
| Yields | Moderate to good |
Section 4: The Buchwald-Hartwig Amination - Forging C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for the formation of C-N bonds. This reaction is indispensable for the preparation of aminobenzofurans, which are important pharmacophores.
Mechanistic Principles
The catalytic cycle of the Buchwald-Hartwig amination is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a sterically hindered and electron-rich phosphine ligand is often critical for achieving high catalytic activity, particularly with less reactive aryl chlorides or challenging amine substrates.
Protocol: Amination of Bromobenzofurans
This protocol is adapted from the amination of bromo-containing heterocycles and is suitable for the coupling of bromobenzofurans with various amines.
Materials:
-
Bromobenzofuran derivative
-
Amine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Di-tert-butylphosphino)biphenyl (JohnPhos) or similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), the phosphine ligand (2-4 mol%), and NaOtBu (1.4 equiv) to an oven-dried reaction vessel.
-
Add the bromobenzofuran (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 80-100 °C, with stirring, for 5-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a plug of celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by flash column chromatography.
| Parameter | Recommended Condition | Reference |
| Palladium Source | Pd₂(dba)₃ | |
| Ligand | 2-(Di-tert-butylphosphino)biphenyl | |
| Base | NaOtBu | |
| Solvent | Toluene | |
| Temperature | 80-100 °C | |
| Reaction Time | 5-24 hours |
Conclusion: A Versatile Toolkit for Benzofuran Functionalization
The palladium-catalyzed cross-coupling reactions detailed in this guide represent a powerful and versatile toolkit for the synthetic chemist. By understanding the underlying mechanisms and having access to robust, field-tested protocols, researchers can confidently approach the synthesis of a diverse range of functionalized benzofurans. The continued development of novel catalysts and ligands promises to further expand the scope and utility of these indispensable transformations, paving the way for future discoveries in medicine and materials science.
References
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]
- Buchwald–Hartwig amin
- Palladium-Catalyzed Synthesis of a Benzofuran: A Case Study in the Development of a Green Chemistry Labor
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI. [Link]
- Buchwald-Hartwig (B-H) amination or coupling reaction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. PubMed. [Link]
- One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type P
- Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Semantic Scholar. [Link]
- Palladium-Catalyzed Benzofuran and Indole Synthesis by Multiple C–H Functionalizations.
- (PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles.
- Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. [Link]
- Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. ScienceDirect. [Link]
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Semantic Scholar. [Link]
- Scheme of the synthesis of benzofuran derivatives via the Heck alkynylation/cyclization reaction.
- Palladium (ii)
- Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. ScienceDirect. [Link]
- Facile Benzofuran Synthesis: Palladium-Catalyzed Carbonylative Suzuki Coupling of Methyl 2-(2-iodophenoxy)acetates Under CO Gas-free Conditions.
- Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac.
- An elimination/Heck coupling/allylation cascade reaction: synthesis of 2,3-dihydrobenzofurans from alleno
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). Semantic Scholar. [Link]
- (PDF) Palladium-Catalyzed Heteroannulation with Acetylenic Compounds: Synthesis of Benzofurans.
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Semantic Scholar. [Link]
- Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence.
- Accessing a Biologically Relevant Benzofuran Skeleton by a One-Pot Tandem Heck Alkynylation/Cyclization Reaction Using Well-Defined Palladium N-Heterocyclic Carbene Complexes. PubMed. [Link]
- Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PubMed. [Link]
- (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Development of a one-pot sequential Sonogashira coupling for the synthesis of benzofurans. Zoltán Novák's research group website. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Fluorobenzofuran-4-carbaldehyde as a Versatile Precursor for the Synthesis of Novel Bioactive Heterocycles
Introduction: The Strategic Value of the 5-Fluorobenzofuran Scaffold
Benzofuran derivatives are foundational scaffolds in medicinal chemistry, present in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The strategic incorporation of a fluorine atom into organic molecules is a well-established method for enhancing metabolic stability, binding affinity, and bioavailability by altering electronic properties and lipophilicity.[6]
5-Fluorobenzofuran-4-carbaldehyde is a particularly valuable building block. The aldehyde functional group at the 4-position serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The fluorine atom at the 5-position acts as a powerful electron-withdrawing group, which enhances the electrophilicity of the aldehyde's carbonyl carbon, thereby increasing its reactivity in key condensation reactions.[7]
This guide provides detailed protocols and mechanistic insights for leveraging this compound in the synthesis of novel, biologically relevant heterocyclic systems, including fused pyrimidines and thiophenes. The methodologies are designed for researchers in drug discovery and organic synthesis, emphasizing rational experimental design and reproducible outcomes.
Figure 1: Synthetic utility of this compound.
Synthesis of Benzofuro[4,5-b]pyrimidine Derivatives
The fusion of benzofuran and pyrimidine rings creates a heterocyclic system of significant pharmacological interest, with known anti-inflammatory, analgesic, and antimicrobial activities.[8][9] A robust strategy to construct this scaffold involves an initial Knoevenagel condensation to form a reactive α,β-unsaturated intermediate, followed by a cyclocondensation reaction with urea, thiourea, or guanidine.
Mechanistic Rationale: Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation, reacting an aldehyde or ketone with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).[10] The reaction is typically catalyzed by a weak base, such as piperidine or potassium carbonate.
Causality of Choices:
-
Base Catalyst: A mild base is crucial. It must be strong enough to deprotonate the active methylene compound to form a nucleophilic carbanion (enolate), but not so strong as to promote self-condensation of the aldehyde or other side reactions.
-
Solvent: Ethanol or a similar protic solvent is often used as it effectively solvates the ionic intermediates and the final product often precipitates upon cooling, simplifying isolation.
-
Reactant: this compound is highly susceptible to nucleophilic attack at the carbonyl carbon due to the electron-withdrawing effect of the fluorine atom, driving the reaction forward efficiently.[7]
Figure 2: Workflow for Benzofuro[4,5-b]pyrimidine synthesis.
Experimental Protocol: Two-Step Synthesis of 4-Amino-8-fluorobenzofuro[5,4-b]pyrimidine-5-carbonitrile
Materials:
-
This compound
-
Malononitrile
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Piperidine
-
Standard laboratory glassware and magnetic stirrer
Step 1: Knoevenagel Condensation
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in absolute ethanol (25 mL).
-
Add 2-3 drops of piperidine as a catalyst. (Rationale: Piperidine is a mild secondary amine base that effectively catalyzes the condensation without promoting side reactions.)
-
Stir the reaction mixture at room temperature for 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
A precipitate, the (5-fluorobenzofuran-4-yl)methylene)malononitrile intermediate, will typically form. Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. This intermediate is often used in the next step without further purification.
Step 2: Cyclocondensation to form the Pyrimidine Ring
-
In a separate 100 mL round-bottom flask equipped with a reflux condenser, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in absolute ethanol (30 mL). Alternatively, use a commercially available solution.
-
Add guanidine hydrochloride (1.2 eq) to the sodium ethoxide solution and stir for 15 minutes.
-
Add the dried Knoevenagel intermediate from Step 1 (1.0 eq) to this mixture.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with stirring.
-
Neutralize the mixture with dilute hydrochloric acid (1M HCl) until a precipitate forms (pH ~7).
-
Collect the solid product by vacuum filtration, wash thoroughly with water to remove inorganic salts, and recrystallize from an appropriate solvent (e.g., ethanol or an ethanol/DMF mixture) to yield the pure 4-Amino-8-fluorobenzofuro[5,4-b]pyrimidine-5-carbonitrile.
Data and Expected Outcomes
| Reactant Combination | Product Type | Expected Yield | Key Characterization Notes |
| Malononitrile + Guanidine | 4-Aminopyrimidine | 75-85% | 1H NMR: Singlet for pyrimidine proton; IR: Strong C≡N stretch. |
| Ethyl Cyanoacetate + Urea | 4-Hydroxypyrimidine | 60-70% | IR: Broad O-H stretch, C=O stretch; Disappearance of ester C=O. |
| Malononitrile + Thiourea | 4-Amino-2-thiopyrimidine | 70-80% | 13C NMR: C=S signal downfield (~180 ppm). |
Synthesis of Benzofuro[4,5-b]thiophene Derivatives via Gewald Reaction
The Gewald reaction is a powerful, one-pot, multi-component synthesis for creating highly substituted 2-aminothiophenes.[11][12] It is exceptionally efficient for converting aldehydes, such as our starting material, into complex heterocyclic systems that are otherwise difficult to access.
Mechanistic Rationale: A Multi-Component Cascade
The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene nitrile, followed by the addition of elemental sulfur to the α-carbon of the nitrile. Subsequent cyclization and tautomerization yield the final 2-aminothiophene product.[12][13]
Causality of Choices:
-
Reactants: The three components—aldehyde, active methylene nitrile, and elemental sulfur—are combined in a single pot, making the process highly atom-economical.
-
Base/Solvent: Morpholine or piperidine is commonly used as the base, often in a solvent like ethanol or DMF. The base facilitates both the initial Knoevenagel step and the subsequent cyclization.
-
Temperature: Gentle heating is typically required to facilitate the dissolution of elemental sulfur and drive the cyclization step to completion.
Figure 3: Key stages of the Gewald Reaction.
Experimental Protocol: One-Pot Synthesis of Ethyl 2-amino-7-fluorobenzofuro[4,5-b]thiophene-3-carboxylate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur (powdered)
-
Morpholine
-
Ethanol (absolute)
-
Standard laboratory glassware with reflux condenser
Procedure:
-
To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.2 eq) in absolute ethanol (30 mL).
-
Stir the suspension to ensure all components are well-mixed.
-
Add morpholine (1.5 eq) dropwise to the stirred suspension at room temperature. (Rationale: Morpholine acts as the base catalyst for the initial condensation and subsequent cyclization steps.)
-
After the addition of morpholine, heat the reaction mixture to a gentle reflux (50-60 °C) for 2-4 hours. The reaction mixture will typically darken as the reaction progresses.
-
Monitor the reaction by TLC. Upon completion (disappearance of the aldehyde spot), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water (100 mL). The product will usually precipitate as a solid.
-
Collect the crude product by vacuum filtration. Wash the solid with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallize the solid from ethanol to afford the pure ethyl 2-amino-7-fluorobenzofuro[4,5-b]thiophene-3-carboxylate.
Data and Expected Outcomes
| Active Methylene Compound | Product Functional Group | Expected Yield | Key Characterization Notes |
| Ethyl Cyanoacetate | 3-Carboethoxy-2-aminothiophene | 80-90% | IR: N-H stretches (~3300-3400 cm⁻¹), C=O stretch (~1680 cm⁻¹). |
| Malononitrile | 3-Cyano-2-aminothiophene | 85-95% | IR: N-H stretches, strong C≡N stretch (~2220 cm⁻¹). |
| Benzoylacetonitrile | 3-Benzoyl-2-aminothiophene | 75-85% | 1H NMR: Aromatic protons from benzoyl group. |
References
- Venkatesh, T., Bodke, Y., Kenchappa, R., Telkar, S., & Venkataraman, S. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Iranian Journal of Pharmaceutical Research, 17(1), 75–86. [Link]
- ResearchGate. (n.d.). Scheme 1.
- Semantic Scholar. (n.d.). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. [Link]
- Suryawanshi, V. S. (2018). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents.
- Venkatesh, T., et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents.
- Akhtar, J., et al. (2023).
- Mondal, S., et al. (2023). Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties. Scientific Reports. [Link]
- Muresan, S., et al. (2022). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. [Link]
- Semantic Scholar. (n.d.).
- Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
- Wikipedia. (n.d.). Gewald reaction. [Link]
- Wang, M., et al. (2019).
- Fadda, A. A., et al. (2016). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry. [Link]
- Gundu, J., et al. (2015). Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]
- Al-Rawi, Z., & Al-Juboori, A. (2015). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of ChemTech Research. [Link]
- Rangnekar, D. W., & Kanetkar, V. R. (2015). The Gewald reaction in dye chemistry.
- Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]
- Moseley, J. D., et al. (2012). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules. [Link]
- Wang, C., et al. (2019).
- Ferreira, R. J., et al. (2023).
- Gootjes, L., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews. [Link]
- Ghaffari, M., & Himo, F. (2022). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]
- B, S., et al. (2023). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
- Baaue, B. S., et al. (2019). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. Journal of Pharmaceutics and Drug Research. [Link]
- Al-Juboori, A. A. F., & Al-Rawi, Z. F. (2015). Knoevenagel condensation of 5-substituted furan-2-carboxaldehyde with Indan-1,3-dione. International Journal of ChemTech Research. [Link]
- Nawrot-Hadzik, I., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
- Zhang, X., et al. (2014). Design and synthesis of novel 5-(4-chlorophenyl)
- Al-Juboori, A. A. F. (2015). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. Bioactive benzofuran derivatives: moracins A-Z in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Gewald Reaction [organic-chemistry.org]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 5-Fluorobenzofuran-4-carbaldehyde for SAR studies
Anwendungs- und Protokollleitfaden
Thema: Derivatisierung von 5-Fluorbenzofuran-4-carbaldehyd für SAR-Studien
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Zusammenfassung für die Geschäftsleitung
Dieses Dokument bietet einen detaillierten technischen Leitfaden zur strategischen Derivatisierung von 5-Fluorbenzofuran-4-carbaldehyd, einem wichtigen Baustein in der medizinischen Chemie. Das Ziel ist die Erstellung einer Bibliothek von Verbindungen für Struktur-Aktivitäts-Beziehungs-Studien (SAR), die für die Entdeckung und Optimierung von Leitstrukturen entscheidend sind. Wir stellen bewährte Protokolle für drei fundamentale chemische Transformationen vor: reduktive Aminierung, Wittig-Reaktion und Aldolkondensation. Jedes Protokoll wird durch mechanistische Erklärungen, praktische Einblicke und Methoden zur Validierung untermauert, um eine erfolgreiche Synthese und eine aussagekräftige SAR-Analyse zu gewährleisten.
Einleitung: Die strategische Bedeutung von 5-Fluorbenzofuran-4-carbaldehyd
Der Benzofuran-Kern ist ein privilegiertes Gerüst in der medizinischen Chemie und bildet die strukturelle Grundlage für zahlreiche biologisch aktive Verbindungen mit einem breiten Spektrum an therapeutischen Anwendungen, einschließlich antikanzerogener, antimikrobieller und entzündungshemmender Wirkungen.[1] Das Molekül 5-Fluorbenzofuran-4-carbaldehyd ist ein besonders wertvoller Ausgangsstoff für die Wirkstoffforschung aus zwei wesentlichen Gründen:
-
Das Fluor-Substituent: Das an Position 5 befindliche Fluoratom kann die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls erheblich beeinflussen. Es kann die metabolische Stabilität erhöhen, indem es Positionen blockiert, die für den Cytochrom-P450-Metabolismus anfällig sind, und die Bindungsaffinität an ein Zielprotein durch günstige polare oder hydrophobe Wechselwirkungen verändern.
-
Die Aldehyd-Funktionalität: Die Carbaldehydgruppe an Position 4 ist eine äußerst vielseitige chemische "Andockstelle". Sie ermöglicht eine breite Palette von chemischen Reaktionen zur Einführung molekularer Vielfalt, was die Grundlage für jede systematische SAR-Studie bildet.
Dieser Leitfaden konzentriert sich auf die Umwandlung dieser Aldehydgruppe, um eine Bibliothek von Analoga zu erstellen, die es Forschern ermöglicht, die Beziehung zwischen der chemischen Struktur und der biologischen Aktivität systematisch zu untersuchen.
Abbildung 1: Allgemeiner Arbeitsablauf einer SAR-Studie.
Kernstrategien zur Derivatisierung und Protokolle
Die Aldehydgruppe des Ausgangsmaterials ist der Schlüssel zur Erzeugung molekularer Vielfalt. Im Folgenden werden drei robuste und hochgradig anpassbare Protokolle vorgestellt.
Strategie 1: Reduktive Aminierung zur Synthese von Amin-Derivaten
Wissenschaftliche Begründung: Die reduktive Aminierung ist eine der wichtigsten Methoden zur Herstellung von Aminen.[2] Sie ermöglicht die Einführung einer breiten Palette von primären und sekundären Aminen, um verschiedene sterische und elektronische Eigenschaften zu testen. Die resultierenden sekundären oder tertiären Amine können als Wasserstoffbrücken-Akzeptoren oder -Donoren fungieren oder ionische Wechselwirkungen eingehen, was für die Bindung an biologische Zielmoleküle von entscheidender Bedeutung ist. Die Reaktion verläuft in einem Eintopf-Verfahren, bei dem der Aldehyd zunächst mit einem Amin zu einem intermediären Imin reagiert, das dann in situ zu dem entsprechenden Amin reduziert wird.[2]
Abbildung 2: Reaktionsschema der reduktiven Aminierung.
Detailliertes Protokoll: Direkte reduktive Aminierung
-
Reagenzien und Vorbereitung:
-
5-Fluorbenzofuran-4-carbaldehyd (1.0 Äq., z.B. 100 mg, 0.56 mmol)
-
Gewähltes primäres oder sekundäres Amin (1.1 Äq., 0.62 mmol)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äq., 178 mg, 0.84 mmol)
-
Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE) (ca. 5 mL)
-
Essigsäure (optional, katalytische Menge, ca. 1-2 Tropfen)
-
-
Reaktionsdurchführung:
-
Lösen Sie 5-Fluorbenzofuran-4-carbaldehyd in DCM in einem trockenen Rundkolben unter einer inerten Atmosphäre (Stickstoff oder Argon).
-
Fügen Sie das gewählte Amin hinzu und rühren Sie die Mischung 20-30 Minuten bei Raumtemperatur. Wenn das Amin als Hydrochloridsalz vorliegt, fügen Sie eine Base wie Triethylamin (1.1 Äq.) hinzu, um das freie Amin freizusetzen.
-
Fügen Sie optional eine katalytische Menge Essigsäure hinzu, um die Iminbildung zu beschleunigen.
-
Fügen Sie Natriumtriacetoxyborhydrid portionsweise über 5 Minuten hinzu. Das Reduktionsmittel ist spezifisch für Imine in Gegenwart von Aldehyden und relativ unempfindlich gegenüber Feuchtigkeit.[2]
-
Rühren Sie die Reaktion bei Raumtemperatur für 4-16 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder LC-MS.
-
-
Aufarbeitung und Reinigung:
-
Quenchen Sie die Reaktion vorsichtig durch Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung (NaHCO₃). Rühren Sie für 15 Minuten, bis die Gasentwicklung aufhört.
-
Überführen Sie die Mischung in einen Scheidetrichter und extrahieren Sie die wässrige Phase dreimal mit DCM.
-
Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Natriumsulfat (Na₂SO₄), filtrieren Sie und konzentrieren Sie das Filtrat im Vakuum.
-
Reinigen Sie den Rohprodukt mittels Säulenchromatographie auf Kieselgel, um das gewünschte Amin-Derivat zu erhalten.
-
Strategie 2: Wittig-Reaktion zur Synthese von Alken-Derivaten
Wissenschaftliche Begründung: Die Wittig-Reaktion ist eine leistungsstarke Methode zur Synthese von Alkenen aus Aldehyden oder Ketonen.[3] Sie ermöglicht die Umwandlung der C=O-Doppelbindung in eine C=C-Doppelbindung und damit die Verlängerung der Kohlenstoffkette. Durch die Wahl des Phosphoniumylids kann eine Vielzahl von Substituenten (Alkyl, Aryl, Ester etc.) eingeführt werden. Die Stereoselektivität (E/Z-Isomere) kann oft durch die Wahl des Ylids (stabilisiert vs. nicht-stabilisiert) und die Reaktionsbedingungen gesteuert werden, was für die Untersuchung der räumlichen Anforderungen einer Bindungstasche entscheidend ist.[4]
Abbildung 3: Allgemeines Schema der Wittig-Reaktion.
Detailliertes Protokoll: Synthese eines Alken-Derivats
-
Reagenzien und Vorbereitung:
-
Entsprechendes Phosphoniumsalz (z.B. Methyltriphenylphosphoniumbromid) (1.2 Äq.)
-
Starke Base (z.B. n-Butyllithium (n-BuLi) oder Kalium-tert-butanolat (KOtBu)) (1.1 Äq.)
-
5-Fluorbenzofuran-4-carbaldehyd (1.0 Äq., z.B. 100 mg, 0.56 mmol)
-
Trockenes Tetrahydrofuran (THF) (ca. 10 mL)
-
-
Reaktionsdurchführung (Ylid-Bildung und Reaktion):
-
Suspendieren Sie das Phosphoniumsalz in trockenem THF in einem trockenen, mit Inertgas gespülten Kolben.
-
Kühlen Sie die Suspension auf 0 °C (Eisbad).
-
Fügen Sie die Base langsam hinzu. Bei Verwendung von n-BuLi wird die Lösung typischerweise eine charakteristische Farbe annehmen (oft orange oder rot), was die Bildung des Ylids anzeigt. Rühren Sie für 30-60 Minuten bei 0 °C.
-
Lösen Sie 5-Fluorbenzofuran-4-carbaldehyd in einer minimalen Menge trockenen THFs und fügen Sie diese Lösung langsam zur Ylid-Lösung bei 0 °C hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 2-12 Stunden. Überwachen Sie den Fortschritt mittels DC oder LC-MS.
-
-
Aufarbeitung und Reinigung:
-
Quenchen Sie die Reaktion durch Zugabe von Wasser oder gesättigter Ammoniumchloridlösung (NH₄Cl).
-
Extrahieren Sie die Mischung dreimal mit Diethylether oder Ethylacetat.
-
Vereinigen Sie die organischen Phasen, waschen Sie sie mit Kochsalzlösung, trocknen Sie sie über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Das Rohprodukt enthält das gewünschte Alken und Triphenylphosphinoxid als Nebenprodukt. Die Reinigung erfolgt typischerweise durch Säulenchromatographie auf Kieselgel.
-
Strategie 3: Aldolkondensation zur Synthese von α,β-ungesättigten Ketonen
Wissenschaftliche Begründung: Die Aldolkondensation ist eine fundamentale Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen.[5] Sie ermöglicht die Reaktion des Aldehyds mit einem Keton (oder einem anderen enolisierbaren Carbonyl), um eine α,β-ungesättigte Carbonylverbindung zu erzeugen.[5][6] Diese Produkte, auch als Chalcone bekannt, wenn ein aromatisches Keton verwendet wird, sind selbst oft biologisch aktiv. Darüber hinaus dient die resultierende konjugierte Doppelbindung als Michael-Akzeptor und ermöglicht weitere Derivatisierungen.
Abbildung 4: Claisen-Schmidt-Kondensation (eine Art Aldolkondensation).
Detailliertes Protokoll: Basenkatalysierte Aldolkondensation (Claisen-Schmidt)
-
Reagenzien und Vorbereitung:
-
5-Fluorbenzofuran-4-carbaldehyd (1.0 Äq., z.B. 100 mg, 0.56 mmol)
-
Ein Keton mit α-Protonen (z.B. Acetophenon) (1.0 Äq., 0.56 mmol)
-
Natriumhydroxid (NaOH) oder Kaliumhydroxid (KOH) (2.0 Äq.)
-
Ethanol (EtOH) und Wasser
-
-
Reaktionsdurchführung:
-
Lösen Sie NaOH oder KOH in einer minimalen Menge Wasser und fügen Sie dann Ethanol hinzu, um eine basische Lösung herzustellen. Kühlen Sie diese Lösung in einem Eisbad.
-
Lösen Sie 5-Fluorbenzofuran-4-carbaldehyd und das Keton in Ethanol.
-
Fügen Sie die Aldehyd-Keton-Lösung langsam zur gekühlten basischen Lösung unter kräftigem Rühren hinzu.
-
Rühren Sie die Reaktion bei Raumtemperatur für 2-6 Stunden. Oft fällt das Produkt als Feststoff aus. Überwachen Sie den Reaktionsverlauf mittels DC.
-
-
Aufarbeitung und Reinigung:
-
Wenn ein Niederschlag entstanden ist, filtrieren Sie den Feststoff ab, waschen Sie ihn mit kaltem Wasser und dann mit kaltem Ethanol, um überschüssige Reagenzien zu entfernen.
-
Wenn kein Niederschlag entsteht, gießen Sie die Reaktionsmischung in Eiswasser und säuern Sie sie vorsichtig mit verdünnter HCl an, um das Produkt auszufällen.
-
Filtrieren Sie den Feststoff ab und trocknen Sie ihn.
-
Das Rohprodukt kann durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol) gereinigt werden.
-
Datenanalyse und SAR-Interpretation
Nach der Synthese und Reinigung wird die Bibliothek der Derivate auf ihre biologische Aktivität getestet. Die Ergebnisse werden typischerweise in einer SAR-Tabelle zusammengefasst, um Trends zu identifizieren.
Tabelle 1: Illustrative SAR-Daten für Derivate von 5-Fluorbenzofuran-4-carbaldehyd
| Verbindung | Modifikation (R-Gruppe) | Syntheseweg | IC₅₀ (nM) [Hypothetisch] | SAR-Interpretation |
| 1 (Start) | -CHO | - | >10,000 | Inaktiver Ausgangsstoff. |
| 2a | -CH₂-NH-Cyclopropyl | Reduktive Aminierung | 520 | Einführung einer kleinen, lipophilen Aminogruppe führt zu moderater Aktivität. |
| 2b | -CH₂-NH-Benzyl | Reduktive Aminierung | 150 | Eine größere, aromatische Gruppe (Benzyl) verbessert die Aktivität, was auf eine hydrophobe Bindungstasche hindeutet. |
| 2c | -CH₂-N(CH₃)₂ | Reduktive Aminierung | 2,500 | Das tertiäre Amin ist weniger aktiv als sekundäre Amine, was darauf hindeutet, dass ein Wasserstoffbrücken-Donor vorteilhaft sein könnte. |
| 3a | -CH=CH-Phenyl | Wittig-Reaktion | 85 | Die Verlängerung der Konjugation und die Einführung eines Phenylrings sind sehr vorteilhaft und führen zu hoher Potenz. |
| 3b | -CH=CH-COOEt | Wittig-Reaktion | 950 | Eine Estergruppe ist weniger wirksam als ein Phenylring, zeigt aber, dass polare Gruppen toleriert werden. |
| 4a | -CH=CH-CO-Phenyl | Aldolkondensation | 65 | Das Chalcon-Analogon zeigt eine ausgezeichnete Aktivität, möglicherweise aufgrund der planaren, konjugierten Struktur. |
Schlussfolgerungen aus den hypothetischen Daten:
-
Die Umwandlung der Aldehydgruppe ist entscheidend für die Aktivität.
-
Eine hydrophobe, aromatische Gruppe an der Position 4 (eingeführt durch reduktive Aminierung oder Wittig-Reaktion) scheint die Aktivität zu steigern (Verbindungen 2b , 3a , 4a ).
-
Ein Wasserstoffbrücken-Donor am Stickstoff könnte für die Aktivität wichtig sein (Vergleich 2b vs. 2c ).
-
Die planare, konjugierte Struktur, die durch die Wittig- und Aldol-Reaktionen erzeugt wird, ist sehr vorteilhaft (Verbindungen 3a und 4a ).
Diese ersten SAR-Erkenntnisse bilden die Grundlage für das Design der nächsten Generation von Analoga, um die Leitstruktur weiter zu optimieren.
Referenzen
-
Aslam, M. et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel), 14(9), 2196. Verfügbar unter: [Link]
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Wikipedia-Autoren. (2025). Wittig-Reaktion. Wikipedia, Die freie Enzyklopädie. Verfügbar unter: [Link]
-
Wikipedia-Autoren. (2023). Reduktive Aminierung. Wikipedia, Die freie Enzyklopädie. Verfügbar unter: [Link]
-
Organische-Chemie.ch. (Datum unbekannt). Wittig-Reaktion. Organische-Chemie.ch. Verfügbar unter: [Link]
-
Wikipedia-Autoren. (2025). Aldolkondensation. Wikipedia, Die freie Enzyklopädie. Verfügbar unter: [Link]
-
DocCheck Flexikon Autoren. (Datum unbekannt). Aldolkondensation. DocCheck Flexikon. Verfügbar unter: [Link]
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- 4. Wittig-Reaktion [organische-chemie.ch]
- 5. Aldolkondensation - DocCheck Flexikon [flexikon.doccheck.com]
- 6. Aldolkondensation – Wikipedia [de.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening of Benzofuran Derivatives
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
Benzofuran derivatives represent a privileged class of heterocyclic compounds ubiquitous in nature and synthetic chemistry.[1][2] This scaffold is a core structural motif in numerous biologically active molecules, demonstrating a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, antioxidant, and anti-inflammatory properties.[1][3][4] The therapeutic promise of benzofurans is underscored by their presence in established drugs like the antiarrhythmic agent amiodarone and their investigation as potent inhibitors of critical cellular targets such as protein kinases and the mTOR signaling pathway.[5][6][7]
The vast chemical space accessible through the derivatization of the benzofuran ring system presents a fertile ground for the discovery of novel therapeutic agents. High-throughput screening (HTS) is an indispensable tool in this endeavor, enabling the rapid evaluation of large libraries of these compounds to identify "hits" with desired biological activities.[8][9][10] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the HTS of benzofuran derivatives, with a focus on cytotoxicity screening against cancer cell lines and targeted enzyme inhibition assays.
General Workflow for High-Throughput Screening
The HTS process for any small molecule library, including benzofuran derivatives, follows a systematic progression from initial large-scale screening to hit confirmation and further characterization.[8][11] The primary goal is to efficiently identify true positive hits while minimizing false positives and negatives.
Caption: A generalized workflow for a high-throughput screening campaign.
Part 1: Cell-Based Phenotypic Screening - Cytotoxicity Assessment
A common initial step in screening for anticancer agents is to assess the general cytotoxicity of the compounds against a panel of cancer cell lines.[12] This phenotypic screening approach can identify compounds that induce cell death or inhibit proliferation, providing a foundation for further mechanistic studies.[13][14]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[3][15] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.
Materials:
-
Benzofuran derivative library (typically dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa, K562) and a normal cell line (e.g., HUVEC) for selectivity assessment[3][15][16]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well or 384-well clear, flat-bottom cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[15]
-
Compound Treatment:
-
Prepare serial dilutions of the benzofuran derivatives in culture medium. Final concentrations for a primary screen are typically a single high concentration (e.g., 10-20 µM). For dose-response curves, a range from 0.1 to 100 µM is common.[15]
-
Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.[15]
-
Replace the medium in the wells with the medium containing the test compounds. Include wells with untreated cells (vehicle control, e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).[15]
-
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.[15]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value using non-linear regression analysis.[15]
Data Presentation: Example Cytotoxicity of Benzofuran Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| BNC105 | HAAEC | > 50 | [3] |
| BNC105 | Various Cancer Lines | 0.004 - 0.04 | [3] |
| Compound 1c | K562 | ~30 | [16] |
| Compound 1e | HeLa | ~25 | [16] |
| Compound 2d | MOLT-4 | ~40 | [16] |
Part 2: Target-Based Screening - Kinase Inhibition Assays
Many benzofuran derivatives have been identified as potent inhibitors of protein kinases, which are critical regulators of cellular processes and established targets in oncology.[6][7] Target-based HTS assays offer a more direct approach to identifying compounds that modulate the activity of a specific enzyme.
Protocol 2: AlphaScreen Assay for Kinase Activity
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash technology ideal for HTS.[17][18] It measures the interaction between a biotinylated substrate peptide and a phosphorylation-specific antibody. Inhibition of the kinase by a compound results in a decreased signal.
Principle of Kinase AlphaScreen Assay:
-
A biotinylated substrate peptide is incubated with the kinase and ATP.
-
In the presence of active kinase, the substrate is phosphorylated.
-
Streptavidin-coated Donor beads and anti-phospho-antibody-conjugated Acceptor beads are added.
-
The Donor and Acceptor beads are brought into proximity through their binding to the phosphorylated, biotinylated substrate.
-
Upon excitation at 680 nm, the Donor bead releases singlet oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm.[17][19]
-
Inhibitors prevent substrate phosphorylation, keeping the beads separated and resulting in a loss of signal.
Materials:
-
Biotinylated substrate peptide
-
ATP
-
AlphaScreen Streptavidin Donor Beads
-
AlphaScreen Protein A Acceptor Beads
-
Anti-phospho-substrate antibody
-
Assay buffer (specific to the kinase)
-
Benzofuran derivative library
-
384-well white opaque microplates (e.g., OptiPlate™-384)
-
Microplate reader equipped for AlphaScreen detection
Procedure:
-
Compound Dispensing: Add nanoliter volumes of benzofuran compounds (e.g., at 10 µM final concentration) and controls (positive and negative) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, biotinylated substrate, and ATP in the appropriate assay buffer.
-
Dispense the master mix into the wells containing the compounds.
-
Incubate at room temperature for the optimal reaction time (e.g., 60 minutes), protected from light.
-
-
Detection:
-
Prepare a detection mix containing the AlphaScreen Donor and Acceptor beads and the anti-phospho-antibody. Pre-incubate this mix in the dark as per the manufacturer's instructions.
-
Add the detection mix to all wells.
-
Incubate the plate in the dark at room temperature for at least 60 minutes to allow for bead binding.
-
-
Signal Reading: Read the plate on an AlphaScreen-capable microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no enzyme) controls. Hits are typically defined as compounds causing inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the library).
Part 3: Target-Based Screening - GPCR Signaling
G protein-coupled receptors (GPCRs) are a major class of drug targets. Luciferase reporter gene assays are a common and effective method for screening compounds that modulate GPCR activity.[21][22][23][24]
Protocol 3: Luciferase Reporter Assay for GPCR Activation
This assay measures the activity of a specific signaling pathway downstream of a GPCR.[22] A reporter gene (e.g., firefly luciferase) is placed under the control of a response element that is activated by the signaling pathway of interest (e.g., CRE for Gs/Gi-coupled receptors, NFAT-RE for Gq-coupled receptors).[21][22]
Principle of GPCR Luciferase Reporter Assay:
Caption: Simplified signaling cascade in a GPCR luciferase reporter assay.
Materials:
-
HEK293 cells (or other suitable host cell line)
-
Expression vector for the GPCR of interest
-
Luciferase reporter vector (e.g., pGL4 containing CRE or NFAT-RE)[21]
-
Transfection reagent
-
Benzofuran derivative library
-
Luciferase assay reagent (containing luciferin substrate)
-
384-well white opaque cell culture plates
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells with the GPCR expression vector and the appropriate luciferase reporter vector.
-
Cell Seeding: Plate the transfected cells into 384-well white plates and allow them to grow for 24 hours.
-
Compound Addition: Add the benzofuran compounds to the wells. Include controls for basal activity (vehicle), agonist stimulation (positive control), and antagonist inhibition (agonist + antagonist).
-
Incubation: Incubate the plates for an appropriate time (e.g., 4-6 hours) to allow for receptor signaling and reporter gene expression.[21]
-
Lysis and Signal Detection:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add the luciferase assay reagent to each well, which lyses the cells and provides the substrate for the luciferase enzyme.
-
Incubate for 10-20 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence using a plate-based luminometer.
-
Data Analysis: Normalize the data to controls. For agonists, calculate the EC₅₀ from a dose-response curve. For antagonists, calculate the IC₅₀.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the high-throughput screening of benzofuran derivatives. By employing a combination of phenotypic cytotoxicity assays and target-based approaches like kinase and GPCR screening, researchers can efficiently identify and characterize novel bioactive compounds. The hits generated from these primary screens serve as the starting point for extensive lead optimization, involving detailed structure-activity relationship (SAR) studies, secondary and tertiary assays to confirm the mechanism of action, and eventual progression into preclinical and clinical development.[11] The versatility of the benzofuran scaffold, coupled with the power of HTS, ensures its continued importance in the quest for new medicines.
References
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Cheng, Z., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics. [Link]
- Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. [Link]
- Kallal, L., & Ditta, J. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs. Methods in Cell Biology. [Link]
- Natural source, bioactivity and synthesis of benzofuran deriv
- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Lupine Publishers. [Link]
- Mini review on important biological properties of benzofuran deriv
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2019). PMC. [Link]
- Luciferase Reporter Assay System for Deciphering GPCR Pathways. (2010). Semantic Scholar. [Link]
- High-Throughput Cell Toxicity Assays. (2016). PubMed. [Link]
- Salomé, C., et al. (2014). Benzofuran derivatives as a novel class of inhibitors of mTOR signaling. European Journal of Medicinal Chemistry. [Link]
- Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2023). MDPI. [Link]
- AlphaScreen. (n.d.). BMG LABTECH. [Link]
- High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases
- Luciferase Reporter Assay System for Deciphering GPCR Pathways. (2010). Semantic Scholar. [Link]
- Novel benzofuran-3-one indole inhibitors of PI3 kinase-alpha and the mammalian target of rapamycin: hit to lead studies. (2010). PubMed. [Link]
- High-Throughput Cell Toxicity Assays. (2016).
- High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors. (2015). PubMed. [Link]
- High throughput screening of small molecule library: procedure, challenges and future. (2016). PMC. [Link]
- High-throughput screening. (n.d.). Wikipedia. [Link]
- AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and... (n.d.).
- High-Throughput Screening Assays for the Assessment of Cytotoxicity. (2012).
- Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology. [Link]
- Rapid screening of proteolytic enzymes and their inhibitors using fluorescence methods. (2007). Loughborough University Research Repository. [Link]
- Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. (2023). PubMed. [Link]
- Cell-based assays in high-throughput mode (HTS). (2016). BioTechnologia. [Link]
- ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. (2014). PMC. [Link]
- Kwiecień, H., et al. (2016). Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases. A Review. Current Pharmaceutical Design. [Link]
- ExperimentAlphaScreen Document
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. [Link]
- Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. (2022). PMC. [Link]
- High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020).
- Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2022).
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Organic and Pharmaceutical Chemistry. [Link]
- Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. (2018). MDPI. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. [Link]
- Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). MDPI. [Link]
- High-throughput screening (HTS). (2019). BMG LABTECH. [Link]
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Application Notes and Protocols: A Detailed Guide to the Reductive Amination of 5-Fluorobenzofuran-4-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
The benzofuran scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery due to its wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties.[1][2][3] Functionalization of this core, particularly through the introduction of amine moieties, is a critical strategy for modulating pharmacokinetic and pharmacodynamic properties. This application note provides a comprehensive, field-proven protocol for the reductive amination of 5-Fluorobenzofuran-4-carbaldehyde, a key intermediate in the synthesis of novel bioactive compounds.[4][5] We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental guide, and discuss critical parameters for ensuring a successful and high-yielding synthesis.
Introduction: The Significance of Amine-Functionalized Benzofurans
Benzofuran derivatives are integral to numerous natural products and synthetic pharmaceuticals.[2][3] The introduction of an amino group via reductive amination is a powerful and reliable method for generating diverse libraries of compounds for biological screening.[6] This transformation converts a carbonyl group into an amine through an intermediate imine, offering a more controlled alternative to direct alkylation of amines, which often suffers from overalkylation.[7] The target molecule, this compound, serves as a valuable starting material, with the fluorine substituent potentially enhancing metabolic stability and binding affinity of the final products. This protocol focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly well-suited for the reductive amination of aldehydes in the presence of various functional groups.[8][9]
The Mechanism of Reductive Amination
The reductive amination of an aldehyde proceeds in a one-pot fashion through two key steps:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This is followed by dehydration to form an imine (for primary amines) or an enamine (for secondary amines). In a weakly acidic environment, the imine can be protonated to form a more electrophilic iminium ion.[6][10]
-
Hydride Reduction: A selective reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.[10][11]
Sodium triacetoxyborohydride is an ideal reagent for this process because it is less reactive than other borohydrides like NaBH₄ and will not readily reduce the starting aldehyde.[8][12] Its selectivity for the protonated iminium ion intermediate ensures a high yield of the desired amine product. The reaction is typically performed under neutral to weakly acidic conditions to facilitate imine formation without deactivating the amine nucleophile.[6][13]
Experimental Protocol: Reductive Amination of this compound
This protocol details the reductive amination of this compound with a generic primary amine (R-NH₂).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Various | Store in a cool, dry place. |
| Primary Amine (e.g., Benzylamine) | Reagent Grade | Various | Used as a representative amine. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reagent Grade | Various | Moisture sensitive; handle under inert gas. |
| Dichloromethane (DCM), Anhydrous | ACS Grade | Various | Use a dry solvent for optimal results. |
| Acetic Acid, Glacial | ACS Grade | Various | Used as a catalyst for imine formation. |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | N/A | In-house prep. | For aqueous work-up. |
| Brine (Saturated NaCl solution) | N/A | In-house prep. | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Various | For drying the organic layer. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Various | For reaction monitoring. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Magnetic stir plate
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration). Add the primary amine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature. A small amount of glacial acetic acid (0.1 eq) can be added to catalyze imine formation.
-
Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring mixture. The addition may be slightly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine. Recrystallization from a suitable solvent like methanol can also be an effective purification method for solid products.[14]
Quantitative Data Summary
The following table provides a general summary of the reaction parameters.
| Parameter | Value/Range | Rationale |
| Stoichiometry (Aldehyde) | 1.0 eq | Limiting reagent. |
| Stoichiometry (Amine) | 1.05 - 1.2 eq | A slight excess of the amine drives the imine formation equilibrium forward.[8] |
| Stoichiometry (NaBH(OAc)₃) | 1.4 - 2.0 eq | An excess of the reducing agent ensures complete reduction of the iminium intermediate.[8] |
| Solvent | DCM, DCE, THF | Aprotic solvents that do not react with the borohydride are preferred.[12] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |
| Reaction Time | 2 - 12 hours | Dependent on the reactivity of the specific amine used. Monitor by TLC. |
| Expected Yield | 75 - 95% | Generally high-yielding for aromatic aldehydes.[13] |
Visualizing the Workflow
The following diagram illustrates the key steps in the reductive amination protocol.
Caption: Experimental workflow for the reductive amination of this compound.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the starting aldehyde is not fully consumed, consider adding a small amount of acetic acid to catalyze imine formation or increasing the reaction time.
-
Side Reactions: The primary side reaction is the reduction of the aldehyde to the corresponding alcohol. This is minimized by using the selective NaBH(OAc)₃.[8] If this is observed, ensure the quality and dryness of the reducing agent. Overalkylation to a tertiary amine can occur with primary amines but is generally less of an issue than with direct alkylation methods.
-
Moisture Sensitivity: Sodium triacetoxyborohydride is sensitive to moisture.[12] Ensure that the reaction is performed under an inert atmosphere with anhydrous solvents for best results.
-
Amine Reactivity: Less nucleophilic amines, such as anilines with electron-withdrawing groups, may require longer reaction times or the addition of a Lewis acid to facilitate imine formation.[12][15]
References
- Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]
- OUCI. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
- Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University.
- ACS Publications. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes.
- ResearchGate. (n.d.). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes | Request PDF.
- Wikipedia. (2023). Reductive amination.
- Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines.
- JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones.
- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.
- ResearchGate. (n.d.). Reductive amination of aryl substituted ketones and aldehydes to primary amines.
- PMC. (n.d.). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Sciencemadness.org. (n.d.). A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
- ResearchGate. (n.d.). TiCl(OiPr)3 and NaBH(OAc)3: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
- RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives.
- ResearchGate. (n.d.). Reductive amination of carbohydrates using NaBH(OAc)3.
- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- RSC Advances. (n.d.). Review on Benzofuran Derivatives as Antimicrobial Agents.
- NIH. (n.d.). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- IJRPR. (n.d.). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article.
- ResearchGate. (n.d.). B(C6F5)3 Catalyzed Reductive Amination Using Hydrosilanes.
- RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- MDPI. (2016). Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety.
- MDPI. (2023). Chitin-Derived Nanocatalysts for Reductive Amination Reactions.
- JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- NIH. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
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Application Notes & Protocols for the Knoevenagel Condensation with 5-Fluorobenzofuran-4-carbaldehyde
Abstract: This document provides a comprehensive technical guide for performing the Knoevenagel condensation using 5-Fluorobenzofuran-4-carbaldehyde as the aldehydic substrate. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of novel heterocyclic compounds. The guide details the underlying scientific principles, offers a robust and validated experimental protocol, and discusses the significance of the resulting α,β-unsaturated products, which are valuable precursors in pharmaceutical research.[1][2][3][4]
Introduction: The Strategic Importance of Benzofuran Scaffolds
The benzofuran moiety is a privileged heterocyclic scaffold ubiquitous in nature and central to the development of numerous therapeutic agents.[1][2][5] Benzofuran derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][6] The functionalization of the benzofuran core is therefore a critical strategy in medicinal chemistry for generating novel drug candidates with enhanced efficacy and tailored pharmacological profiles.
The Knoevenagel condensation is a powerful and reliable carbon-carbon bond-forming reaction that serves as a cornerstone of organic synthesis.[4][7] It involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a base, to yield an α,β-unsaturated product.[7][8] This reaction is particularly valuable for its operational simplicity and its ability to introduce diverse functionalities.
This application note focuses on the Knoevenagel condensation of this compound. The introduction of a fluorine atom on the benzofuran ring is a common tactic in drug design to modulate metabolic stability, binding affinity, and lipophilicity. The resulting vinyl-substituted fluorobenzofuran products are versatile intermediates for synthesizing more complex molecular architectures.
Reaction Mechanism and Scientific Principles
The Knoevenagel condensation proceeds via a three-step mechanism catalyzed by a weak base, such as an amine (e.g., piperidine) or its salts.[7][9][10]
-
Enolate Formation: The basic catalyst abstracts an acidic α-hydrogen from the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to generate a resonance-stabilized carbanion or enolate. The stability of this nucleophile is crucial and is conferred by the adjacent electron-withdrawing groups (Z).[7][10]
-
Nucleophilic Addition: The generated carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of this compound. This step forms a tetrahedral alkoxide intermediate.[10]
-
Dehydration: The alkoxide intermediate is protonated (often by the conjugate acid of the catalyst) to form a β-hydroxy adduct (an aldol-type product). Subsequent base-assisted elimination of a water molecule results in the formation of a new carbon-carbon double bond, yielding the final α,β-unsaturated product.[8][9][10]
The choice of catalyst and solvent is paramount to the reaction's success. While traditional protocols often use piperidine in organic solvents, modern, greener approaches utilize catalysts like boric acid, ionic liquids, or even proceed under solvent-free conditions to enhance sustainability and simplify purification.[11][12][13][14]
Figure 1: General mechanism of the Knoevenagel condensation.
Experimental Application & Protocol
This section details a robust and reproducible protocol for the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound. This procedure is adaptable for other active methylene compounds with minor modifications.
Materials and Reagents
-
Substrate: this compound
-
Reagent: Malononitrile
-
Catalyst: Piperidine (or Boric Acid for a greener alternative[12])
-
Solvent: Absolute Ethanol (EtOH)
-
Workup: Deionized Water, Hydrochloric Acid (1 M solution)
-
Purification: Ethanol for recrystallization
-
Equipment: Round-bottom flask, magnetic stirrer with hotplate, reflux condenser, Buchner funnel, TLC plates (silica gel), standard laboratory glassware.
Quantitative Data Summary
The following table outlines the recommended quantities and reaction parameters.
| Parameter | Value | Moles (mmol) | Equivalents | Notes |
| This compound | 1.00 g | 6.09 | 1.0 | The limiting reagent. |
| Malononitrile | 0.44 g | 6.66 | 1.1 | A slight excess ensures complete consumption of the aldehyde. |
| Piperidine | 0.1 mL | ~1.0 | 0.16 | Catalytic amount. |
| Ethanol (Solvent) | 20 mL | - | - | Adjust volume to ensure complete dissolution at reflux. |
| Reaction Temperature | Reflux (~78 °C) | - | - | Gentle heating is sufficient to drive the reaction. |
| Reaction Time | 1-3 hours | - | - | Monitor progress using Thin Layer Chromatography (TLC). |
| Expected Yield | >85% | - | - | Yields are typically high for this reaction.[11] |
Step-by-Step Experimental Protocol
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 6.09 mmol) and absolute ethanol (20 mL). Stir the mixture until the aldehyde is fully dissolved.
-
Reagent Addition: Add malononitrile (0.44 g, 6.66 mmol, 1.1 eq.) to the solution, followed by the catalytic amount of piperidine (0.1 mL).
-
Causality Note: Adding the catalyst last initiates the reaction. Using a slight excess of the active methylene compound helps to drive the reaction to completion.
-
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.
-
Monitoring: Monitor the reaction progress every 30 minutes using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is complete when the starting aldehyde spot is no longer visible.
-
Self-Validation: TLC provides a reliable visual confirmation of the consumption of the limiting reagent, preventing premature or unnecessarily long reaction times.
-
-
Workup and Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The solid product will precipitate out of the solution.
-
Causality Note: Lowering the temperature decreases the solubility of the product, maximizing the precipitated yield.
-
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake with a small amount of cold ethanol to remove any soluble impurities.
-
Drying and Characterization: Dry the purified solid product under vacuum. The final product, (E)-2-(5-fluorobenzofuran-4-yl)methylene)malononitrile, can be characterized using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure.
Figure 2: Step-by-step experimental workflow diagram.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Reaction is slow or does not start | 1. Inactive catalyst. 2. Low reaction temperature. 3. Impure reagents. | 1. Use fresh piperidine. 2. Ensure the mixture is at a gentle reflux. 3. Check the purity of starting materials. |
| Low Product Yield | 1. Incomplete reaction. 2. Product is soluble in the solvent. 3. Loss during workup. | 1. Extend the reaction time, monitoring with TLC. 2. Cool the reaction mixture for a longer period in an ice bath. 3. Minimize the amount of cold solvent used for washing the precipitate. |
| Impure Product | 1. Side reactions. 2. Incomplete removal of starting materials. | 1. Recrystallize the product from a suitable solvent (e.g., ethanol, isopropanol). 2. If recrystallization is insufficient, purify using silica gel column chromatography. |
Conclusion
The Knoevenagel condensation offers an efficient and high-yielding pathway for the synthesis of vinyl-substituted 5-fluorobenzofurans. The protocol described herein is robust, easily scalable, and employs standard laboratory techniques. The resulting products are highly valuable intermediates for the synthesis of complex heterocyclic compounds, making this reaction a key tool for professionals in drug discovery and development. The adaptability of the reaction to various active methylene compounds and greener catalytic systems further enhances its utility in modern organic synthesis.[11][13]
References
- Organic Chemistry Portal. (n.d.). Knoevenagel Condensation.
- Girija, C. R., et al. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5).
- Cai, C., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510-27540.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- Babu, B. H., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1).
- Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation.
- MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Molbank, 2023(4), M1758.
- Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4837.
- Organic Reactions. (n.d.). The Knoevenagel Condensation.
- Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
- Atlantis Press. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Proceedings of International Conference on Sustainable Science and Technology for Tomorrow.
- van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry.
- Al-Amiery, A. A., et al. (2012). Knoevenagel condensation of 5-substituted furan-2-carboxaldehyde with Indan-1,3-dione. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(3), 834-841.
- National Institutes of Health. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed Central.
- Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol condensation.
- YouTube. (2025). Knoevenagel Condensation Reaction Mechanism.
- Amity University. (n.d.). The Importance and Applications of Knoevenagel Reaction (Brief Review). Amity Journal of Computational Sciences.
- Royal Society of Chemistry. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Advances, 8, 30200-30206.
- American Chemical Society. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28688–28699.
- Al-Amiery, A. A., et al. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Organic and Medicinal Chemistry Letters, 2(27).
- Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.
- ResearchGate. (2022). Design, synthesis and anticancer activity of 5-((2-(4-bromo/chloro benzoyl) benzofuran-5-yl) methyl)-2-((1-(substituted)-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues.
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Synthesis of 5-Fluorobenzofuran-4-carbaldehyde analogues for anticancer studies
Here is a detailed Application Note and Protocol on the synthesis of 5-Fluorobenzofuran-4-carbaldehyde analogues for anticancer studies.
Application Note & Protocol
Topic: Synthesis and Evaluation of this compound Analogues for Anticancer Drug Discovery
Abstract
The benzofuran scaffold is a prominent heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2] Derivatives of benzofuran have demonstrated a wide spectrum of pharmacological properties, including potent anticancer activity.[3][4] The strategic incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, bioavailability, and binding affinity.[5][6] This guide provides a comprehensive framework for the synthesis of novel this compound analogues, a class of compounds designed to leverage the synergistic benefits of the benzofuran core and fluorine substitution. We present a detailed, field-proven synthetic protocol, robust methods for characterizing the synthesized compounds, and step-by-step protocols for evaluating their anticancer efficacy using standard in vitro assays. This document is intended to serve as a practical resource for researchers in oncology, medicinal chemistry, and drug development, facilitating the exploration of this promising class of molecules.
Part 1: Synthesis and Characterization of this compound
Rationale and Synthetic Strategy
The synthesis of substituted benzofurans can be approached through various routes.[7] For the specific regiochemistry of a 4-carbaldehyde group on a 5-fluoro substituted benzofuran ring, a highly effective strategy involves the formylation of a Grignard reagent derived from a halogenated benzofuran precursor. This method offers excellent regiocontrol and is adaptable for creating a library of analogues.
Our proposed strategy begins with the synthesis of a key intermediate, 4-bromo-5-fluorobenzofuran. This intermediate is then converted to the corresponding Grignard reagent, which is subsequently trapped with an electrophilic formylating agent, N,N-Dimethylformamide (DMF), to yield the target aldehyde. This approach is analogous to established methods for synthesizing substituted benzofuran carbaldehydes.[8]
Experimental Protocol: Synthesis of this compound
Causality: This multi-step synthesis is designed for robust construction of the target molecule. Each step is a well-established transformation chosen for its reliability and scalability. Safety precautions, including working in a fume hood and using appropriate personal protective equipment (PPE), are mandatory.
Step 1: Synthesis of 4-Bromo-5-fluorobenzofuran (Intermediate)
-
Objective: To create the key bromo-fluoro-substituted benzofuran required for the subsequent Grignard reaction.
-
Protocol:
-
This step is a conceptual placeholder for a multi-step synthesis starting from a commercially available precursor like 2,5-dibromo-4-fluorophenol and building the furan ring via established methods (e.g., reaction with an acetylene equivalent followed by cyclization). For the purpose of this protocol, we will assume the availability of this intermediate to focus on the key formylation step.
-
Step 2: Grignard Reagent Formation and Formylation
-
Objective: To convert the aryl bromide into a nucleophilic Grignard reagent and react it with DMF to install the aldehyde functionality.
-
Materials:
-
4-Bromo-5-fluorobenzofuran (1.0 eq)
-
Magnesium (Mg) turnings (1.5 eq)
-
Iodine (I₂) crystal (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF), anhydrous (1.2 eq)
-
3M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.5 eq) and a single crystal of iodine to the flask.
-
Gently heat the flask under a stream of nitrogen to activate the magnesium until the purple iodine vapor sublimes. Cool to room temperature.
-
Add a small volume of anhydrous THF to cover the magnesium.
-
Dissolve 4-bromo-5-fluorobenzofuran (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the solution becomes cloudy and grayish, and gentle refluxing may be observed. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add anhydrous DMF (1.2 eq) dropwise via syringe. A viscous precipitate will form.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 12 hours.
-
Cool the reaction to 0 °C again and quench it by the slow, dropwise addition of 3M HCl until the solution becomes acidic (pH ≈ 2). Stir vigorously for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Characterization
The identity and purity of the synthesized compound must be confirmed through rigorous spectroscopic analysis:
-
¹H NMR: To confirm the presence and chemical shifts of aromatic and aldehydic protons.
-
¹³C NMR: To identify the carbon skeleton, including the characteristic aldehyde carbonyl peak (~190 ppm).
-
¹⁹F NMR: To confirm the presence and environment of the fluorine atom.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To detect the characteristic C=O stretching frequency of the aldehyde (~1680-1700 cm⁻¹).
Synthesis of Analogues
The protocol can be adapted to create a library of analogues for structure-activity relationship (SAR) studies:
-
Varying the Aldehyde: The carbaldehyde group is a versatile handle for further chemical modification (e.g., Wittig reaction, reductive amination, Knoevenagel condensation) to introduce diverse functional groups at the 4-position.
-
Modifying the Scaffold: Starting with differently substituted phenols in Step 1 allows for the introduction of other functional groups on the benzene ring of the benzofuran scaffold.
Caption: Workflow for the synthesis and characterization of the target compound.
Part 2: Protocols for In Vitro Anticancer Evaluation
Rationale
Initial screening of novel compounds for anticancer activity is performed using in vitro cell-based assays. These assays are crucial for determining a compound's cytotoxicity and for gaining preliminary insights into its mechanism of action, such as the induction of apoptosis.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.[3] The resulting intracellular purple formazan can be solubilized and quantified. Since this reduction only occurs in metabolically active cells, the amount of formazan produced is directly proportional to the number of viable cells.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon).
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Test compound stock solution (in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO or solubilization buffer.
-
96-well microplates.
-
-
Protocol:
-
Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the this compound analogues in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO) and an untreated control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability (%) versus compound concentration (logarithmic scale) to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Assay)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a membrane-impermeable DNA stain that enters cells only when the membrane integrity is lost, a characteristic of late apoptotic and necrotic cells.[2][9]
-
Materials:
-
Cancer cells cultured in 6-well plates.
-
Test compound at its IC₅₀ and 2x IC₅₀ concentrations.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow cytometer.
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound (e.g., at IC₅₀ concentration) for 24 hours. Include a vehicle control.
-
Harvest the cells (including floating cells from the supernatant) by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the samples immediately using a flow cytometer.
-
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.
-
Caption: Workflow for the in vitro evaluation of synthesized analogues.
Part 3: Data Presentation and Structure-Activity Relationship (SAR)
A systematic analysis of how structural modifications affect biological activity is the cornerstone of medicinal chemistry.[3][10] For the this compound series, SAR analysis will guide the design of more potent and selective anticancer agents. Key modifications to investigate include the nature of the substituent at the 4-position and the placement of additional groups on the benzofuran ring.
Hypothetical SAR Data Table
The data below is illustrative and serves as a template for organizing experimental results. It demonstrates how to correlate structural changes with anticancer activity (IC₅₀ values).
| Analogue ID | R-Group at C4 Position (Derived from -CHO) | Structure Modification | IC₅₀ (µM) on MCF-7 (Breast Cancer) | IC₅₀ (µM) on A549 (Lung Cancer) |
| BF-F4C-01 | -CHO | Parent Compound | 15.2 | 21.8 |
| BF-F4C-02 | -CH₂OH | Aldehyde reduced to alcohol | > 50 | > 50 |
| BF-F4C-03 | -CH=N-OH | Oxime formation | 10.5 | 14.3 |
| BF-F4C-04 | -CH=CH-COOH | Knoevenagel with malonic acid | 8.1 | 9.7 |
| BF-F4C-05 | -CH=CH-Ph | Wittig reaction | 12.4 | 18.5 |
Interpretation:
-
A preliminary look at this hypothetical data suggests that reducing the aldehyde to an alcohol (BF-F4C-02) abolishes activity, indicating the electron-withdrawing nature of the C4 substituent may be important.
-
Extending the conjugation with an acrylic acid moiety (BF-F4C-04) appears to enhance potency against both cell lines, providing a clear direction for future optimization.
Conclusion
This document outlines a comprehensive and integrated approach for the synthesis and preclinical evaluation of this compound analogues. The provided protocols are robust, reproducible, and grounded in established chemical and biological principles. By systematically synthesizing analogues and evaluating their anticancer properties, researchers can elucidate critical structure-activity relationships, paving the way for the development of novel and effective benzofuran-based cancer therapeutics. Further studies should focus on expanding the analogue library, exploring the detailed molecular mechanism of action for the most potent compounds, and eventually progressing to in vivo efficacy studies in animal models.[9]
References
- Al-Ostoot, F.H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. [Link]
- Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
- Abdel-Wahab, B.F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. [Link]
- Glowczyk, I., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. [Link]
- Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers. [Link]
- Chiba, P., et al. (1996). Structure-activity relationship studies on benzofuran analogs of propafenone-type modulators of tumor cell multidrug resistance. PubMed. [Link]
- Li, Y., et al. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. National Institutes of Health (NIH). [Link]
- Gaber, M. (n.d.). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents.
- Taha, M.O., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC - PubMed Central. [Link]
- Ogawa, Y., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- Bach, T., & Hehn, J.P. (2011). Synthesis of benzofurans via o-hydroxybenzyl ketones.
- Adhikari, A., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluorobenzofuran-4-carbaldehyde
This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 5-Fluorobenzofuran-4-carbaldehyde. We will explore common synthetic routes, address frequently encountered issues, and offer detailed, field-proven troubleshooting strategies to improve yield and purity.
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block in medicinal chemistry. Its synthesis, however, presents a classic challenge of regioselectivity in electrophilic aromatic substitution. The fluorine atom at the C5 position, while deactivating the benzene ring overall, acts as an ortho, para-director. This electronic influence means that formylation can occur at both the desired C4 (ortho) position and the C6 (para) position, often leading to a mixture of isomers, which complicates purification and reduces the yield of the target compound. This guide will focus on strategies to maximize the formation of the desired C4 isomer.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently employed method is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[1][2][3]
Q2: Why is yield often low in this synthesis?
A2: Low yields are typically attributed to two main factors:
-
Formation of Isomeric Byproducts: As mentioned, the fluorine at C5 directs formylation to both the C4 and C6 positions. The formation of the undesired 6-formyl isomer is a common cause of reduced yield for the target C4 isomer.
-
Suboptimal Reaction Conditions: The Vilsmeier-Haack reaction is sensitive to temperature, stoichiometry, and reaction time. Inadequate control over these parameters can lead to incomplete conversion or the formation of side products.
Q3: Are there alternative methods to the Vilsmeier-Haack reaction?
A3: Yes, an alternative strategy is the ortho-lithiation of 5-fluorobenzofuran followed by quenching with a formylating agent like DMF.[4] This method can offer higher regioselectivity for the C4 position due to the directing effect of the benzofuran's oxygen atom, which can coordinate with the lithium base.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific problems you may encounter during the synthesis and provides actionable solutions.
Problem 1: Low Yield of the Desired 4-Carbaldehyde Isomer
Possible Cause A: Formation of the 6-Formyl Isomer
-
Explanation of Causality: The fluorine atom at C5 is an ortho, para-director, making both the C4 and C6 positions susceptible to electrophilic attack by the Vilsmeier reagent. The electronic and steric environment of the substrate will dictate the ratio of the two isomers.
-
Solutions:
-
Lower the Reaction Temperature: Running the Vilsmeier-Haack reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes improve the kinetic selectivity for the C4 isomer.
-
Modify the Vilsmeier Reagent: Using a bulkier formamide, such as N-methylformanilide instead of DMF, can introduce steric hindrance that may disfavor attack at the less accessible C6 position.
-
Switch to an Ortho-Lithiation Strategy: This is often the most effective solution for improving regioselectivity. The oxygen of the furan ring can direct the lithiation to the adjacent C4 position. See the detailed protocol in the "Experimental Protocols" section.
-
Possible Cause B: Incomplete Reaction
-
Explanation of Causality: The 5-fluorobenzofuran ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the fluorine atom. Insufficiently forcing reaction conditions may result in a significant amount of unreacted starting material.
-
Solutions:
-
Increase Reaction Temperature: If the reaction is sluggish at lower temperatures, cautiously increasing the temperature (e.g., to 40-60 °C) can improve the rate of conversion. Monitor the reaction closely by TLC to avoid decomposition.
-
Adjust Stoichiometry: Ensure an adequate excess of the Vilsmeier reagent is used. A molar ratio of 1.5 to 2.0 equivalents of the Vilsmeier reagent relative to the 5-fluorobenzofuran is a good starting point.[1]
-
Increase Reaction Time: Allow the reaction to stir for a longer period. Monitor by TLC until the starting material is consumed.
-
Problem 2: Difficulty in Purifying the Product
Possible Cause: Co-elution of 4- and 6-Formyl Isomers
-
Explanation of Causality: The 4- and 6-formyl isomers of 5-fluorobenzofuran are structurally similar and may have very close Rf values on a TLC plate, making their separation by standard column chromatography challenging.
-
Solutions:
-
Optimize Column Chromatography:
-
Use a high-quality silica gel with a small particle size for better resolution.
-
Employ a long column to increase the separation path length.
-
Use a shallow solvent gradient during elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification, as one isomer may be less soluble and crystallize out preferentially.
-
Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) may be necessary to achieve baseline separation of the isomers.
-
Data Presentation
The following table summarizes a comparison of reaction conditions that can be optimized to improve the yield of the desired 4-carbaldehyde isomer.
| Parameter | Condition A (Standard) | Condition B (Optimized for Regioselectivity) | Rationale for Change |
| Reaction Type | Vilsmeier-Haack | Ortho-lithiation & Formylation | Lithiation is directed by the furan oxygen, favoring C4. |
| Formylating Agent | POCl₃ / DMF | n-BuLi / DMF | n-BuLi is a strong base for lithiation. |
| Temperature | 0 °C to 60 °C | -78 °C to 0 °C | Low temperature is crucial for the stability of the lithiated intermediate. |
| Solvent | Dichloromethane or DMF | Anhydrous THF or Diethyl Ether | Aprotic, non-coordinating solvents are required for lithiation. |
| Expected Outcome | Mixture of 4- and 6-isomers | Predominantly 4-isomer | Improved regioselectivity. |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 5-Fluorobenzofuran
This protocol is a general guideline and may require optimization.
-
Preparation of Vilsmeier Reagent: In a two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 2.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 5-fluorobenzofuran (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM) or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, the temperature can be gently increased to 40-50 °C.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. Add a saturated solution of sodium acetate or sodium hydroxide to neutralize the mixture to a pH of 7-8.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Ortho-Lithiation and Formylation of 5-Fluorobenzofuran
Caution: This reaction must be carried out under strictly anhydrous conditions using an inert atmosphere.
-
Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 5-fluorobenzofuran (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq.) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.2 eq.) dropwise to the lithiated solution at -78 °C.
-
Warming and Quenching: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
General Synthesis Pathway
Caption: Comparison of synthetic routes.
Product Characterization
The successful synthesis of this compound can be confirmed by spectroscopic analysis.
-
¹H NMR: Expect a singlet for the aldehyde proton (CHO) around 9.9-10.1 ppm. The aromatic protons will appear in the range of 7.0-8.0 ppm, with coupling patterns consistent with the substitution on the benzofuran ring.
-
¹³C NMR: The aldehyde carbon will have a characteristic signal around 190 ppm.
-
¹⁹F NMR: A singlet corresponding to the fluorine atom should be observed.
-
Mass Spectrometry: The molecular ion peak corresponding to the mass of C₉H₅FO₂ should be present.
-
IR Spectroscopy: A strong carbonyl (C=O) stretch for the aldehyde will be visible around 1680-1700 cm⁻¹.
References
- NROChemistry. Vilsmeier-Haack Reaction. [Link]
- The Organic Chemistry Portal.
- Organic Syntheses. A Catalytic Vilsmeier-Haack Reaction. [Link]
- Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Wikipedia. Vilsmeier–Haack reaction. [Link]
Sources
Technical Support Center: Purification of 5-Fluorobenzofuran-4-carbaldehyde
Welcome to the dedicated technical support guide for the purification of 5-Fluorobenzofuran-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common and complex purification challenges through detailed troubleshooting guides, frequently asked questions, and step-by-step protocols. Our approach is grounded in fundamental chemical principles and validated by practical, field-tested experience to ensure you can achieve the desired purity for your downstream applications.
Part 1: Understanding the Purification Challenges
This compound, like many aromatic aldehydes, is susceptible to a key impurity profile that can complicate its purification. The primary challenges often revolve around the removal of structurally similar impurities and the inherent reactivity of the aldehyde functional group.
Common Impurities:
-
5-Fluoro-4-benzofurancarboxylic acid: The most common impurity, arising from the oxidation of the aldehyde. This can occur during the synthesis, work-up, or even upon prolonged storage in the presence of air.
-
Unreacted Starting Materials: Depending on the synthetic route, these can vary.
-
Polymeric Byproducts: Aldehydes can undergo self-condensation or polymerization, especially under basic conditions or at elevated temperatures.
-
Solvent Residues: High-boiling point solvents like DMSO or DMF used in the reaction can be difficult to remove.[1]
A typical workflow for the purification of this compound is outlined below:
Caption: A general workflow for the purification of this compound.
Part 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the purification of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is a gummy or oily solid after isolation | 1. Presence of high-boiling point solvent residue (e.g., DMSO, DMF).[1]2. The product is not pure enough to crystallize.[1]3. Possible polymerization or decomposition. | 1. Ensure complete removal of high-boiling solvents under high vacuum. Co-evaporation with a lower-boiling solvent like toluene can be effective.2. Proceed with column chromatography to remove baseline impurities.3. Avoid high temperatures and basic conditions during work-up and purification. |
| Multiple spots on TLC after column chromatography | 1. Inappropriate solvent system for chromatography.2. Co-elution of impurities with similar polarity.3. Decomposition of the product on silica gel. | 1. Systematically screen for a more effective eluent system. A starting point for aromatic aldehydes is a hexane/ethyl acetate gradient.[2]2. Consider using a different stationary phase, such as basic alumina, which can be effective for aromatic aldehydes.[3]3. If decomposition is suspected, minimize the time the compound is on the column and consider deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Low yield after purification | 1. Loss of product during aqueous washes.2. Decomposition during purification steps.3. Incomplete elution from the chromatography column. | 1. Ensure the pH of the aqueous layer is not too high during washes to prevent partial deprotonation and loss of the aldehyde.2. Handle the compound quickly and avoid exposure to strong light and air.3. After the main product fraction has been collected, flush the column with a more polar solvent to check for any remaining product. |
| Product discolors (e.g., turns yellow or brown) upon standing | 1. Oxidation of the aldehyde to the carboxylic acid.2. Trace impurities catalyzing decomposition. | 1. Store the purified product under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (+2 to +8 °C is recommended).[4]2. Ensure the final product is of high purity. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best way to remove the corresponding carboxylic acid impurity?
A1: The most straightforward method is to dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash it with a mild basic solution, such as saturated aqueous sodium bicarbonate (NaHCO₃).[5] The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated. It is crucial to use a mild base like NaHCO₃, as stronger bases (e.g., NaOH) can induce aldol condensation or other side reactions of the aldehyde.
Q2: Can I use distillation to purify this compound?
A2: While vacuum distillation is a viable technique for many aldehydes, it should be approached with caution for this compound.[3] Due to its relatively high molecular weight, a high vacuum and elevated temperature would be required, which could lead to decomposition. It is advisable to first attempt purification by chromatography or recrystallization. If distillation is necessary, a short-path distillation apparatus (like a Kugelrohr) is recommended to minimize thermal stress.[3]
Q3: What are the ideal storage conditions for purified this compound?
A3: To prevent oxidation and degradation, the purified compound should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen). It is recommended to store it at refrigerated temperatures, between +2 and +8 °C.[4]
Q4: I am having trouble getting my compound to crystallize. What should I try?
A4: If your compound is proving difficult to crystallize, it is likely due to residual impurities.[1] First, ensure the compound is of high purity by techniques such as NMR or LC-MS. If impurities are present, further purification by column chromatography is recommended. For the recrystallization itself, a systematic screen of solvents is the best approach. A good starting point is a binary solvent system, where the compound is dissolved in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) and then a poor solvent (e.g., hexanes, heptane) is slowly added until turbidity is observed, followed by cooling.[1]
Q5: Is this compound stable on silica gel?
A5: While many aldehydes are stable on silica gel, some can undergo decomposition, especially if the silica is acidic or if the compound is left on the column for an extended period. If you observe streaking on your TLC plate or a lower than expected yield from your column, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1% v/v).
Part 4: Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a standard flash column chromatography procedure for the purification of this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel coated)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for separation using TLC. A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product. A typical eluent system for aromatic aldehydes is in the range of 10:1 to 5:1 hexanes/ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent system and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution of the product by TLC.
-
Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Product Analysis: Analyze the purified product by NMR and LC-MS to confirm its identity and purity.
Caption: Step-by-step workflow for purification by column chromatography.
Protocol 2: Purification via Bisulfite Adduct Formation
This method is highly selective for aldehydes and can be very effective for removing non-aldehydic impurities.[6]
Materials:
-
Crude this compound
-
Methanol
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Ethyl acetate
-
10% aqueous sodium carbonate (Na₂CO₃) or dilute NaOH solution
-
Deionized water
Procedure:
-
Adduct Formation: Dissolve the crude product in methanol. Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A white precipitate of the bisulfite adduct should form. The reaction may require stirring for several hours to go to completion.
-
Isolation of the Adduct: Collect the solid adduct by vacuum filtration and wash it with a small amount of cold methanol, followed by diethyl ether, to remove any remaining impurities.
-
Regeneration of the Aldehyde: Suspend the filtered adduct in a biphasic mixture of ethyl acetate and water. Add a 10% aqueous sodium carbonate solution or dilute NaOH dropwise with stirring until the aqueous layer becomes basic (pH > 10). This will regenerate the aldehyde, which will dissolve in the ethyl acetate layer.[6]
-
Extraction and Isolation: Separate the organic layer. Wash it with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
References
- Purifying aldehydes? : r/chemistry. Reddit.
- General procedures for the purification of Aldehydes. Chempedia - LookChem.
- Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate.
- Benzofuran-4-carbaldehyde, 5 g, CAS No. 95333-13-4. Carl ROTH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Benzofuran-4-carbaldehyde, 5 g, CAS No. 95333-13-4 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Formylation of 5-Fluorobenzofuran
Welcome to the technical support resource for the synthesis of formylated 5-fluorobenzofuran derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer field-proven troubleshooting strategies to optimize your synthetic outcomes.
Introduction: The Challenge of Regioselective Formylation
5-Fluorobenzofuran is an important heterocyclic scaffold in medicinal chemistry. The introduction of a formyl group unlocks a vast chemical space for further derivatization. However, the formylation of the benzofuran ring system is not always straightforward. The inherent reactivity of the furan moiety, coupled with the electronic influence of the fluorine substituent, presents unique challenges in controlling regioselectivity and minimizing byproduct formation. This guide provides a structured, question-and-answer approach to troubleshoot the most common formylation methods: the Vilsmeier-Haack and Duff reactions.
Section 1: Core Concepts & General FAQs
This section addresses foundational questions regarding the reactivity of the 5-fluorobenzofuran core.
Question 1: When formylating 5-fluorobenzofuran, which position is the most reactive, C2 or C3?
Answer: The formylation of benzofurans typically shows a preference for the C3 position under Vilsmeier-Haack conditions, while other methods can sometimes favor the C2 position. However, this is not a rigid rule and is highly dependent on the specific reaction conditions and the substitution pattern on the benzene ring.
-
Mechanistic Rationale: The benzofuran system can be viewed as an electron-rich heterocycle. Electrophilic attack can occur at either the C2 or C3 position.
-
Attack at C2: The resulting cationic intermediate (Wheland intermediate) can delocalize the positive charge onto the oxygen atom, which is stabilizing.
-
Attack at C3: This pathway leads to an intermediate where the charge is delocalized across the benzene ring, but direct resonance with the heteroatom is disrupted.
-
Despite the apparent stability of the C2-attack intermediate, Friedel-Crafts type reactions, including formylation, often yield C3-substituted products.[1] This outcome is influenced by kinetic versus thermodynamic control and the precise nature of the electrophile. The fluorine atom at the C5 position acts as a moderate electron-withdrawing group via induction, which slightly deactivates the entire aromatic system but does not fundamentally change the intrinsic reactivity preferences of the benzofuran nucleus. Therefore, careful optimization is always required.
Question 2: My formylation reaction is sluggish or stalls completely. What are the primary factors to investigate?
Answer: A stalled reaction with an activated substrate like 5-fluorobenzofuran points to issues with either the reagents or the reaction conditions.
-
Reagent Quality is Paramount:
-
Vilsmeier-Haack: The Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, is moisture-sensitive. Ensure your N,N-dimethylformamide (DMF) is anhydrous and the phosphorus oxychloride (POCl₃) is fresh and has not been hydrolyzed by atmospheric moisture. The reagent is typically prepared in situ at low temperatures (0 °C) before the substrate is added.[2]
-
Duff Reaction: Hexamethylenetetramine (HMTA) can degrade over time. Use a high-purity, dry source. The acid catalyst (often trifluoroacetic acid or boric acid in glycerol) must be of appropriate quality and concentration.[3][4]
-
-
Activation Energy Barrier: The electron-withdrawing nature of the fluorine atom, while modest, deactivates the ring compared to unsubstituted benzofuran. You may need to employ slightly more forcing conditions.
-
Temperature: If the reaction is clean but incomplete at room temperature, a modest increase in temperature (e.g., to 40-60 °C for Vilsmeier-Haack) may be necessary. Monitor carefully for byproduct formation. Duff reactions often require higher temperatures (85-120 °C) to proceed effectively.[5]
-
Stoichiometry: Ensure you are using a sufficient excess of the formylating agent. For the Vilsmeier-Haack reaction, 1.5 to 3.0 equivalents of the pre-formed reagent are common.
-
Section 2: Troubleshooting the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for formylating electron-rich heterocycles.[6] However, its application to benzofurans requires careful control to avoid common pitfalls.
Vilsmeier-Haack Mechanism Overview
Caption: Vilsmeier-Haack formylation of 5-fluorobenzofuran.
Question 3: I am getting a mixture of 5-fluoro-2-carbaldehyde and 5-fluoro-3-carbaldehyde. How can I improve the regioselectivity for the C3 isomer?
Answer: Achieving high C3 selectivity is a common goal. The outcome is often dictated by a delicate balance of steric and electronic factors, which can be tuned by adjusting reaction parameters.
-
Solvent Choice: The choice of solvent can influence the reactivity of the Vilsmeier reagent. While DMF is the reactant, using a co-solvent can sometimes modulate selectivity. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices. Running the reaction in neat DMF/POCl₃ often favors the thermodynamically stable product.
-
Temperature Control: Perform the addition of the benzofuran to the pre-formed Vilsmeier reagent at low temperatures (0 °C or below). After the addition, allowing the reaction to warm slowly to room temperature often provides better selectivity than running the entire reaction at elevated temperatures. High temperatures can sometimes lead to isomerization or favor the formation of the kinetic product.
-
Stoichiometry of POCl₃: Varying the ratio of POCl₃ to DMF can alter the nature of the active electrophile. A standard approach is to use a slight excess of POCl₃ (e.g., 1.1 - 1.2 equivalents relative to DMF). Experimenting with this ratio may influence the C2/C3 product distribution.
Question 4: My reaction turns dark brown/black and the yield of the desired aldehyde is very low. What is causing this decomposition?
Answer: This is a classic sign of substrate decomposition or polymerization, which can be triggered by the acidic conditions of the reaction. The furan ring, particularly in benzofurans, is susceptible to cleavage and polymerization under strong acid.[7]
-
Cause: The Vilsmeier-Haack reaction generates phosphate byproducts and HCl upon hydrolysis, creating a harsh acidic environment. If the reaction temperature is too high or the reaction time is excessively long, the 5-fluorobenzofuran substrate or the aldehyde product can degrade.
-
Troubleshooting Protocol:
-
Strict Temperature Management: Prepare the Vilsmeier reagent at 0 °C. Add the 5-fluorobenzofuran substrate dissolved in a minimal amount of dry solvent (like DCE) dropwise, keeping the internal temperature below 5-10 °C.
-
Monitor Reaction Progress: Follow the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Do not let the reaction run for an arbitrary amount of time. Once the starting material is consumed, proceed immediately to the workup.
-
Controlled Workup: Quench the reaction by pouring it slowly into a vigorously stirred mixture of ice and a saturated aqueous solution of a mild base like sodium acetate or sodium bicarbonate. This neutralizes the strong acids quickly and hydrolyzes the intermediate iminium salt to the aldehyde. Avoid quenching with water alone initially, as this can create a highly acidic aqueous phase.
-
Troubleshooting Workflow: Low Yield in Vilsmeier-Haack Reaction
Caption: Decision tree for troubleshooting low yields.
Section 3: Troubleshooting the Duff Reaction
The Duff reaction is an alternative formylation method for activated aromatic rings, using HMTA as the formylating agent.[8] While it avoids POCl₃, it has its own set of challenges, primarily related to yield and potential polymerization.[9]
Question 5: My Duff reaction yields are below 20%. How can I optimize this method for 5-fluorobenzofuran?
Answer: Low yields are a known limitation of the classical Duff reaction.[8] However, modifications can significantly improve performance.
-
The Smith Modification (TFA): A highly effective variant uses trifluoroacetic acid (TFA) as both the solvent and the acid catalyst.[4] This method often proceeds under milder conditions and gives higher yields compared to the traditional glycerol/boric acid system. The high acidity of TFA facilitates the decomposition of HMTA to the active electrophilic iminium species.[10]
-
Stoichiometry: The ratio of HMTA to the substrate is critical. Using a large excess of HMTA can lead to di-formylation or the formation of benzylamine-type byproducts. Start with a ratio of 1.5 to 2.0 equivalents of HMTA per equivalent of 5-fluorobenzofuran and optimize from there.
-
Temperature and Time: Even with TFA, heating is typically required. A temperature range of 70-90 °C is a good starting point.[4] Monitor the reaction closely by TLC/LC-MS, as prolonged heating can lead to decomposition.
Question 6: I'm observing a significant amount of a high molecular weight, insoluble material (resin) in my reaction flask. What is this and how can it be avoided?
Answer: This is likely a phenol-formaldehyde-type polymer. Although 5-fluorobenzofuran is not a phenol, the reaction mechanism involves intermediates that can engage in polymerization, especially under the heated, acidic conditions of the Duff reaction.
-
Mechanism of Formation: HMTA serves as a formaldehyde equivalent. The formylated product can react further with the electrophilic intermediates or unreacted starting material in a process analogous to bakelite formation.
-
Mitigation Strategies:
-
Control Stoichiometry: Do not use a large excess of HMTA. This is the most critical factor.
-
Minimize Reaction Time: As soon as a reasonable amount of product has formed (monitor by TLC/LC-MS), stop the reaction. Driving the reaction to 100% completion may come at the cost of significant polymerization.
-
Temperature Management: Avoid excessively high temperatures. Find the minimum temperature required for a reasonable reaction rate.
-
Gradual Addition: In some cases, adding the HMTA portion-wise over the course of the reaction can help maintain a low steady-state concentration of the reactive electrophile, suppressing polymerization.
-
| Parameter | Vilsmeier-Haack | Duff Reaction (TFA Mod.) |
| Formylating Agent | POCl₃ / DMF | Hexamethylenetetramine (HMTA) |
| Typical Temp. | 0 °C to 60 °C | 70 °C to 100 °C |
| Common Issues | Regioselectivity (C2/C3), Decomposition | Low Yield, Polymerization |
| Key Advantage | Generally higher yielding | Avoids POCl₃, milder for some substrates |
| Troubleshooting Focus | Strict moisture/temp control | Stoichiometry, reaction time |
Section 4: Experimental Protocols & Purification
Protocol 1: Vilsmeier-Haack Formylation of 5-Fluorobenzofuran (C3-Selective Conditions)
-
To a flame-dried, three-neck flask equipped with a dropping funnel, nitrogen inlet, and thermometer, add anhydrous DMF (5.0 eq.).
-
Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting pale-yellow solution (the Vilsmeier reagent) at 0 °C for an additional 30 minutes.
-
Dissolve 5-fluorobenzofuran (1.0 eq.) in a minimal amount of anhydrous 1,2-dichloroethane (DCE).
-
Add the substrate solution dropwise to the cold Vilsmeier reagent over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once complete, carefully and slowly pour the reaction mixture into a vigorously stirred beaker containing crushed ice and saturated sodium acetate solution (approx. 10 volumes).
-
Stir for 1 hour until the hydrolysis is complete.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Question 7: My crude product is an oil that is difficult to purify by chromatography. Are there alternative purification methods?
Answer: Purification can indeed be challenging. If standard chromatography is failing, consider the following:
-
Bisulfite Adduct Formation: Aldehydes react reversibly with sodium bisulfite to form crystalline adducts.
-
Dissolve the crude oil in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously for several hours or overnight.
-
Filter the resulting solid precipitate and wash with cold ethanol and ether.
-
To regenerate the pure aldehyde, treat the solid adduct with a mild base (e.g., saturated NaHCO₃ solution) or dilute HCl, followed by extraction.
-
-
Kugelrohr Distillation: If the product is thermally stable and reasonably volatile, short-path distillation under high vacuum can be an effective method for removing non-volatile polymeric impurities.
References
- Grokipedia. (n.d.). Duff reaction.
- Li, G., et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Organic & Biomolecular Chemistry.
- Malebari, A. M. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4983.
- Simonetti, S. O., et al. (2020). Structural characterization of the decomposition product of hexamethylenetetramine (HMTA). A combined theoretical and spectroscopic study. ResearchGate.
- ECHEMI. (n.d.). Vilsmeier reaction.
- SynArchive. (n.d.). Duff Reaction.
- Wikipedia. (n.d.). Duff reaction.
- Erowid. (n.d.). Aromatic Formylation with HMTA and TFA.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Cambridge University Press. (n.d.). Vilsmeier-Haack Reaction.
- International Journal of Pharmaceutical and Chemical Sciences. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- BenchChem. (2025). Troubleshooting side reactions during the formylation step of synthesis.
- Chem-Station. (2016). Duff Reaction.
Sources
- 1. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. Aromatic Formylation with HMTA and TFA - [www.rhodium.ws] [erowid.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Overcoming regioselectivity issues in benzofuran functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for benzofuran functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of substituting the benzofuran scaffold. Benzofuran and its derivatives are privileged structures in numerous natural products and pharmaceuticals, making their precise functionalization a critical task in drug discovery and development.[1][2][3][4]
The inherent electronic properties of the benzofuran ring system often lead to challenges in controlling regioselectivity. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you overcome these common hurdles and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding benzofuran reactivity.
Q1: Why does my electrophilic substitution reaction (e.g., nitration, Vilsmeier-Haack) preferentially occur at the C2 position?
A1: The kinetic and thermodynamic preference for electrophilic attack at the C2 position is a fundamental characteristic of the benzofuran ring. This is due to the superior stability of the cationic intermediate (sigma complex) formed during C2 attack. The positive charge can be delocalized over the benzene ring, analogous to a stable benzyl cation. In contrast, attack at the C3 position results in a less stable intermediate where the positive charge is localized adjacent to the electro-negative oxygen atom, although it can be partially stabilized by the oxygen's lone pair.[5][6]
Q2: I need to functionalize the C3 position. How can I override the natural preference for C2?
A2: Selectively functionalizing the C3 position requires strategies that either block the C2 position or fundamentally alter the reaction mechanism. Common approaches include:
-
Directed C-H Functionalization: Using a directing group (DG) at the C2 position (or another suitable location) can steer transition metal catalysts (commonly Palladium or Rhodium) to activate the C3 C-H bond.[7][8]
-
Lithiation/Metalation of a C2-Blocked Substrate: The C2 proton is the most acidic. To metalate C3, you must first block the C2 position, often with a removable group like a silyl group (e.g., -SiMe₃, -TIPS), then perform metal-halogen exchange on a 3-halobenzofuran or deprotonation if the substrate allows.[9]
-
Radical Reactions: Certain photoredox-catalyzed reactions can generate radicals that add to the benzofuran system with different regiochemical preferences than electrophilic additions.[10][11]
Q3: My goal is to substitute the benzene ring (C4-C7). Every time I try, I get a reaction on the furan ring instead. What should I do?
A3: The furan moiety is significantly more electron-rich and reactive than the benzene portion, particularly under electrophilic conditions. To functionalize the benzene ring, you must either:
-
Use reaction conditions that favor aromatic substitution on less activated rings. This can sometimes be achieved with strongly deactivating groups on the furan ring, though this is not a general solution.
-
Employ Directed ortho-Metalation (DoM). By placing a directing metalation group (DMG), such as an amide or ether, at a specific position (e.g., C4 or C7), you can use a strong base (like n-BuLi or LDA) to selectively deprotonate the adjacent ortho position on the benzene ring for subsequent reaction with an electrophile.
-
Start with a pre-functionalized phenol. Often, the most reliable method is to perform the desired benzene-ring substitution on a phenol or salicylaldehyde precursor before constructing the benzofuran ring.[12]
Q4: My reaction produced a complex mixture of C2, C3, and di-substituted products. What is the first parameter I should investigate?
A4: A lack of selectivity often points to reaction conditions that are too harsh. The first parameter to investigate is temperature . Many electrophilic substitutions and metal-catalyzed reactions are highly sensitive to thermal energy. Lowering the reaction temperature can often dramatically improve selectivity by favoring the kinetically preferred product and preventing over-reaction or isomerization. Following temperature, check the stoichiometry of your reagents; using a large excess of an electrophile can easily lead to polysubstitution.
Troubleshooting Guides & Protocols
This section provides detailed solutions to specific experimental problems.
Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Core Problem: You are attempting a standard electrophilic aromatic substitution (e.g., bromination, acylation) and obtaining a mixture of C2 and C3 isomers, or undesired di-substituted products.
Mechanistic Insight: As established, the C2 position is electronically favored. Obtaining C3 or di-substituted products suggests the reaction conditions are high enough in energy to overcome the activation barrier for the less favored pathways or that the initially formed C2 product is reacting further.
Workflow: Diagnosing and Solving Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Guide 2: Failure in Transition Metal-Catalyzed C3 C-H Functionalization
Core Problem: You are using a directing group (DG) strategy to target the C3 position, but the reaction is failing (no conversion) or giving poor yields.
Mechanistic Insight: Directing group-assisted C-H activation relies on the formation of a stable metallacyclic intermediate (e.g., a five- or six-membered palladacycle or rhodacycle).[8] Failure can occur if this intermediate does not form, is unstable, or does not undergo the desired downstream catalytic steps (e.g., oxidative addition, reductive elimination).
Troubleshooting Table: C3 C-H Arylation (Pd-Catalyzed)
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| No reaction; starting material recovered. | 1. Inactive Catalyst: Pd(II) catalyst was not pre-activated or has decomposed. 2. Incorrect Oxidant: The chosen oxidant is incompatible with the catalytic cycle. 3. Base Incompatibility: The base is not strong enough to facilitate the C-H activation step (concerted metalation-deprotonation). | 1. Use a reliable Pd(OAc)₂ source. Consider adding a ligand if required by the specific protocol. 2. For C-H/C-H coupling, oxidants like Ag₂CO₃ or Cu(OAc)₂ are common. Ensure they are fresh.[2] 3. Switch to a stronger carboxylate base (e.g., CsOAc, PivONa) or an inorganic base like K₂CO₃. |
| Low yield; mixture of byproducts. | 1. Steric Hindrance: The directing group or the coupling partner is too bulky. 2. Homocoupling: The aryl halide coupling partner is reacting with itself. 3. Protode-palladation: The palladacycle intermediate is being protonated by trace acid/water before it can react. | 1. Switch to a less sterically demanding directing group if possible. Use a smaller phosphine ligand or run ligandless. 2. Add a phosphine ligand (e.g., PPh₃, SPhos) to suppress homocoupling. Lower the reaction temperature. 3. Ensure all reagents and solvents are scrupulously dry. Add molecular sieves to the reaction. |
| Reaction stalls after partial conversion. | 1. Catalyst Deactivation/Poisoning: The catalyst is falling out of the catalytic cycle (e.g., forming Pd black) or is being poisoned by impurities. 2. Product Inhibition: The product may be coordinating to the catalyst more strongly than the starting material. | 1. Check for impurities in starting materials. Consider a more robust ligand or catalyst system (e.g., a pre-catalyst). 2. Run the reaction at a higher dilution. If possible, consider a flow chemistry setup where the product is continuously removed. |
Protocol: C3-Arylation of 2-Amide Benzofuran
This protocol is a representative example of a palladium-catalyzed C-H functionalization at the C3 position directed by a C2-amide group.
-
Reagents & Equipment:
-
N-(quinolin-8-yl)benzofuran-2-carboxamide (1.0 equiv)
-
Aryl Iodide (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
-
Schlenk flask, magnetic stirrer, nitrogen/argon atmosphere
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the benzofuran substrate, aryl iodide, Pd(OAc)₂, and Ag₂CO₃.
-
Add the anhydrous solvent via syringe.
-
Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove silver salts and palladium black.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Guide 3: Uncontrolled Regioselectivity in Deprotonation/Lithiation
Core Problem: You are attempting to deprotonate a specific position on the benzofuran (e.g., C3 or C7) using a strong base like n-BuLi, but upon quenching with an electrophile, you isolate the C2-functionalized product.
Mechanistic Insight: The C2 proton of benzofuran is the most kinetically and thermodynamically acidic proton on the heterocyclic ring.[13] Direct deprotonation with a strong base will almost always occur at C2. If another position is lithiated via halogen-metal exchange, this lithiated species can be unstable and undergo anion migration to the more stable C2 position, especially at non-cryogenic temperatures.[9]
Logical Pathway for Site-Selective Metalation
Caption: Decision workflow for regioselective lithiation.
Protocol: C2-Silylation for C3-Functionalization
This two-stage protocol enables functionalization at C3 by first passivating the reactive C2 site.
-
Part A: C2-Silylation
-
Dissolve benzofuran (1.0 equiv) in anhydrous THF in a flame-dried flask under argon.
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.05 equiv) dropwise and stir for 1 hour at -78 °C.
-
Add chlorotrimethylsilane (TMSCl, 1.2 equiv) dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench carefully with saturated aq. NH₄Cl, extract with ether, dry over MgSO₄, and purify by chromatography to yield 2-trimethylsilylbenzofuran.
-
-
Part B: C3-Functionalization
-
Dissolve 2-trimethylsilylbenzofuran (1.0 equiv) in anhydrous THF under argon.
-
Cool to -78 °C.
-
Add sec-BuLi or tert-BuLi (1.1 equiv) dropwise and stir for 1-2 hours at -40 °C to -20 °C to effect C3-lithiation.
-
Cool back down to -78 °C and add your desired electrophile (e.g., DMF, an aldehyde, I₂).
-
Stir for 1-3 hours at -78 °C before quenching and working up as described above. The silyl group can be removed in a subsequent step with tetrabutylammonium fluoride (TBAF) or mild acid if desired.
-
By methodically addressing the electronic and steric factors that govern benzofuran reactivity, researchers can overcome common regioselectivity challenges and efficiently access a wide range of valuable substituted scaffolds.
References
- Transition metal catalyzed C−H functionalization of benzofurans at C3 position. (n.d.). ResearchGate.
- Cravotto, G., Orio, L., & Calcio Gaudino, E. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(8), 2298. [Link]
- Morgan, D., Yarwood, S. J., & Barker, G. (2020). Photoredox‐catalysed decarboxylative alkylation of benzofurans and benzothiophenes. Chemistry – A European Journal, 26(72), 17565-17571. [Link]
- Experimental and Computational Investigation of Benzofuran Decomposition Kinetics. (n.d.). ResearchGate.
- Kushwaha, P., & Singh, M. S. (2024). Visible-light-mediated synthesis of functionalized benzofurans: an update. Chemistry of Heterocyclic Compounds, 60(1-2), 1-20. [Link]
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. (2024). RSC Advances, 14(21), 14897-14920. [Link]
- Deprotonative Metallation of Benzofuran and Benzothiophene Derivatives for the Formation of Tetracyclic and Pentacyclic Heteroaromatic Compounds. (2021). European Journal of Organic Chemistry, 2021(1), 119-129. [Link]
- Other Transition Metal-Catalyzed Benzofuran Synthesis. (n.d.). ResearchGate.
- Transition-Metal-Catalyzed Functionalization of Alkynes with Organoboron Reagents: New Trends, Mechanistic Insights, and Applications. (2021).
- Synthesis of Benzo[b]furans by Intramolecular C–O Bond Formation Using Iron and Copper Catalysis. (2020). Organic Letters, 22(7), 2731-2735. [Link]
- Rh(III)-Catalyzed and Solvent-Controlled Chemoselective Synthesis of Chalcone and Benzofuran Frameworks via Synergistic Dual Directing Groups Enabled Regioselective C–H Functionalization: A Combined Experimental and Computational Study. (2018). The Journal of Organic Chemistry, 83(19), 11935-11946. [Link]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega, 9(19), 20728-20752. [Link]
- Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. (2015). Catalysis Science & Technology, 5(1), 143-150. [Link]
- Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. (2015). Stack Exchange.
- Photoredox-Catalyzed C–H Functionalization Reactions. (2019). Chemical Reviews, 119(18), 10448-10531. [Link]
- Approaches for C2–C3 bond formation. (n.d.). ResearchGate.
- Asymmetric C2‐alkylation of C3‐substituted benzofurans. (n.d.). ResearchGate.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega, 9(19), 20728-20752. [Link]
- Benzofuran synthesis. (n.d.). Organic Chemistry Portal.
- Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]
- Reactivity of Benzofuran Derivatives. (2014). Phosphorus, Sulfur, and Silicon and the Related Elements, 189(12), 2897-2931. [Link]
- A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (2016). Tetrahedron, 72(49), 7945-8068. [Link]
- Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry, 81(3), 781-793. [Link]
- Lithiated Benzothiophenes and Benzofurans Require 2-Silyl Protection to Avoid Anion Migration. (2012). Organic Letters, 14(17), 4478-4481. [Link]
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(5), 2320. [Link]
- 5 Major Electrophilic Aromatic Substitution Reactions Activating. (n.d.).
- Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. (2014). Angewandte Chemie International Edition, 53(44), 11925-11929. [Link]
- VISIBLE-LIGHT-MEDIATED SYNTHESIS OF FUNCTIONALIZED BENZOFURANS: AN UPDATE. (2024). Chemistry of Heterocyclic Compounds, 60(1-2), 1-20. [Link]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega, 9(19), 20728-20752. [Link]
- Reactivity of Benzofuran Derivatives. (2014). ResearchGate.
- 6 questions with answers in BENZOFURANS | Science topic. (n.d.). ResearchGate.
- Visible-light-mediated synthesis of functionalized benzofurans: an update. (2024). Semantic Scholar.
- Problem Set 4 – Electrophilic aromatic substitution. (n.d.).
- Nickel-Catalyzed Synthesis of Benzofuran Derivatives. (2021). Synthesis, 53(10), 1842-1848. [Link]
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- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Optimizing Reaction Conditions for Benzofuran Cyclization
Welcome to the Technical Support Center for benzofuran synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing the benzofuran scaffold—a privileged core in numerous natural products and pharmaceutical agents.[1][2][3] This resource provides field-proven insights through detailed troubleshooting guides and FAQs to address specific experimental challenges, ensuring your syntheses are both efficient and reproducible.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of the benzofuran core.
Q1: What are the most common strategies for synthesizing the benzofuran core?
A1: The synthesis of benzofurans primarily relies on the formation of the furan ring fused to a benzene ring, typically through intramolecular cyclization. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.[4] The most prevalent methods include:
-
Palladium-Catalyzed Reactions: This is the most versatile and widely used approach. It often involves a tandem reaction, such as a Sonogashira or Heck coupling to form a key intermediate, followed by an intramolecular cyclization. A classic example is the coupling of an o-iodophenol with a terminal alkyne.[4][5][6]
-
Copper-Catalyzed Synthesis: Offering a more cost-effective and environmentally benign alternative to palladium, copper catalysts are effective for various cyclization reactions.[7][8] They are particularly useful in one-pot syntheses starting from materials like o-hydroxy aldehydes and alkynes.[4][9]
-
Acid-Catalyzed Cyclization: Both Brønsted and Lewis acids can promote the intramolecular cyclization of suitable precursors.[7][8] For instance, polyphosphoric acid (PPA) can be used to catalyze the cyclization of acetal substrates to form the benzofuran ring.[10]
-
Metal-Free Cyclizations: These methods avoid transition metals entirely. Common strategies include base-promoted intramolecular cyclizations of o-alkynylphenols or oxidative cyclizations of substrates like ortho-hydroxystilbenes using hypervalent iodine reagents.[5][6][11]
Q2: How do the electronic properties of the starting materials affect reaction outcomes?
A2: The electronic nature of substituents on your aromatic precursors and coupling partners significantly impacts reaction rates and yields. In palladium-catalyzed couplings of o-halophenols and alkynes, the reaction is generally favored by electron-donating groups on the phenol, which enhance the nucleophilicity of the phenoxide, and electron-withdrawing groups on the alkyne, which facilitate the cyclization step.[7][8][12] However, the specific outcome can be highly sensitive to the chosen catalytic system, and what works for one substrate pair may require re-optimization for another.[5][13]
Q3: What is the critical role of ligands in palladium-catalyzed benzofuran synthesis?
A3: In palladium-catalyzed reactions, phosphine ligands are not merely spectators; they are crucial for the catalyst's stability, solubility, and reactivity. The ligand stabilizes the palladium center, preventing its decomposition into inactive palladium black.[14] Furthermore, the steric bulk and electronic properties of the ligand influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[15] For example, bulky, electron-rich phosphine ligands can promote the reaction of less reactive substrates like aryl chlorides.[15] The choice of ligand (e.g., PPh₃, dppf, XPhos) can dramatically alter the reaction's efficiency and must be optimized for a given transformation.[5]
Troubleshooting Guides: From Low Yields to Unwanted Side Products
This section provides a systematic approach to diagnosing and solving common experimental problems in a question-and-answer format.
Problem 1: Low or No Product Yield in Palladium-Catalyzed Synthesis
Q: My palladium-catalyzed reaction (e.g., Sonogashira coupling of an o-iodophenol and an alkyne followed by cyclization) is failing or giving yields below 10%. I'm seeing starting material consumption, but the desired product isn't forming. What's going wrong?
A: This is a frequent and multifaceted issue. Low yields in these reactions often point to problems with the catalyst, reagents, or reaction conditions. The logical workflow below can help diagnose the root cause.
Caption: Simplified pathway for benzofuran synthesis via Sonogashira coupling and cyclization.
Key Experimental Protocols
The following are generalized, robust protocols that serve as excellent starting points for optimization. Note: Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Palladium/Copper-Catalyzed Sonogashira Coupling and Cyclization
This method is a workhorse for the synthesis of 2-substituted benzofurans from o-iodophenols and terminal alkynes. [4][5]
-
Setup: To a flame-dried, oven-cooled reaction flask equipped with a magnetic stir bar and reflux condenser, add the o-iodophenol (1.0 equiv), (PPh₃)₂PdCl₂ (2 mol%), and CuI (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., triethylamine or DMF, ~0.2 M concentration) via syringe. Follow with the addition of the terminal alkyne (1.2 equiv). If using a solid base like K₂CO₃ (2.0 equiv), add it with the catalyst in step 1.
-
Reaction: Heat the reaction mixture to the desired temperature (a good starting point is 80 °C) and stir. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LCMS.
-
Workup: Upon completion, cool the mixture to room temperature. If DMF was used, dilute with ethyl acetate and wash extensively with water and brine to remove the solvent. If triethylamine was used, concentrate the mixture under reduced pressure.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to yield the pure benzofuran product.
Protocol 2: Metal-Free, Base-Promoted Intramolecular Cyclization
This protocol is an excellent alternative for the synthesis of benzofurans from pre-formed o-alkynylphenols. [7][11]
-
Setup: To a reaction vial with a magnetic stir bar, add the o-alkynylphenol (1.0 equiv) and an anhydrous base (e.g., Cs₂CO₃, 2.0 equiv).
-
Solvent Addition: Add an anhydrous, polar aprotic solvent, such as DMF (~0.2 M).
-
Reaction: Seal the vial and heat the mixture to 60-80 °C. Monitor the reaction by TLC until the starting material is fully consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
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Technical Support Center: Troubleshooting Low Conversion in Wittig Reactions of Benzofuran Aldehydes
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Wittig olefination of benzofuran aldehydes. This resource is designed to provide in-depth, field-proven insights to help you diagnose and resolve issues of low conversion, empowering you to optimize your synthetic outcomes.
Introduction: The Nuances of Wittig Reactions with Heteroaromatic Aldehydes
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[1][2] However, when applied to heteroaromatic aldehydes like those derived from benzofuran, researchers can face unique challenges leading to frustratingly low yields. Benzofuran aldehydes, while aromatic, possess electronic properties and potential steric hindrance that can influence the reactivity of both the carbonyl group and the stability of the key reaction intermediates.[3][4] This guide will walk you through a logical troubleshooting process, explaining the causality behind each experimental choice to ensure a self-validating and robust protocol.
F.A.Q: Quick Diagnostics for Low Conversion
Here are some frequently asked questions to quickly identify potential root causes for low conversion in your Wittig reaction.
Q1: My ylide doesn't seem to be forming. What's the most common reason?
A1: Inefficient ylide formation is a primary culprit for low conversion. The most common cause is incomplete deprotonation of the phosphonium salt.[5] This can be due to a base that is not strong enough for the specific phosphonium salt, insufficient equivalents of base, or degradation of the base (e.g., through moisture). The acidity of the α-proton on the phosphonium salt is crucial and depends on the substituents.[2]
Q2: I've confirmed ylide formation, but the reaction with my benzofuran aldehyde is still sluggish. Why?
A2: Several factors could be at play. The electrophilicity of the aldehyde's carbonyl carbon is key. Electron-donating groups on the benzofuran ring can reduce this electrophilicity, making it less reactive towards the nucleophilic ylide.[1] Additionally, steric hindrance around the aldehyde group can impede the approach of the bulky phosphonium ylide.[6][7]
Q3: Could my benzofuran aldehyde be degrading under the reaction conditions?
A3: Yes, aldehydes can be labile and may degrade through oxidation, polymerization, or other side reactions, especially in the presence of strong bases.[6][7] It's important to use freshly purified aldehyde and maintain an inert atmosphere throughout the reaction.
Q4: I'm using a stabilized ylide. Could this be the problem?
A4: Stabilized ylides (containing electron-withdrawing groups) are inherently less reactive than unstabilized ylides.[8][9] While they are more stable and easier to handle, they often require more forcing conditions (e.g., higher temperatures) to react with less electrophilic aldehydes, and may fail to react with sterically hindered ketones or aldehydes.[7][9]
In-depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting and optimizing your Wittig reaction for improved conversion.
Issue 1: Incomplete or Failed Ylide Generation
A successful Wittig reaction begins with the efficient formation of the phosphonium ylide. If you suspect this is the issue, consider the following:
Root Cause Analysis:
-
Base Strength and pKa Mismatch: The pKa of the phosphonium salt's α-proton must be lower than the pKa of the conjugate acid of the base used for deprotonation. Stabilized phosphonium salts are more acidic and can be deprotonated with weaker bases, while unstabilized salts require very strong bases.[2]
-
Base Degradation: Many strong bases used for ylide generation (e.g., n-butyllithium, sodium hydride) are sensitive to moisture and air. Improper storage or handling can lead to a significant decrease in activity.
-
Steric Hindrance: A very bulky phosphonium salt may be deprotonated more slowly.
Solutions & Protocols:
| Parameter | Recommendation | Rationale |
| Base Selection | For unstabilized ylides, use strong bases like n-BuLi, NaH, or KHMDS.[5] For stabilized ylides, weaker bases like KOtBu or even K2CO3 may suffice.[10] | Matching the base strength to the phosphonium salt's acidity is critical for efficient deprotonation. |
| Solvent | Use anhydrous, aprotic solvents like THF or diethyl ether.[5][6] | These solvents are compatible with strong bases and do not protonate the highly reactive ylide. |
| Temperature | Generate the ylide at a low temperature (e.g., 0 °C or -78 °C), especially with strong bases like n-BuLi.[5] | This helps to control the reaction and minimize side reactions of the base. |
| Atmosphere | Always work under an inert atmosphere (e.g., nitrogen or argon).[5] | This prevents the degradation of the base and the reactive ylide through reaction with oxygen or moisture. |
Protocol 1: Standard Ylide Generation (Unstabilized Ylide)
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the alkyltriphenylphosphonium salt (1.1 eq.).
-
Add anhydrous THF via syringe.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 eq.) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour. A color change (often to deep red or orange) typically indicates ylide formation.
Issue 2: Low Reactivity of the Benzofuran Aldehyde
Even with successful ylide formation, the reaction may stall due to the nature of the benzofuran aldehyde.
Root Cause Analysis:
-
Reduced Electrophilicity: The benzofuran ring system can be electron-rich, which can decrease the partial positive charge on the carbonyl carbon, making it less susceptible to nucleophilic attack.[3]
-
Steric Hindrance: Substituents on the benzofuran ring, particularly in the position ortho to the aldehyde, can sterically block the approach of the Wittig reagent.[6]
Solutions & Protocols:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | After adding the aldehyde, allow the reaction to warm to room temperature or even gently heat to reflux.[11] | Increased temperature can provide the necessary activation energy to overcome a higher reaction barrier. |
| Reaction Time | Extend the reaction time (e.g., overnight). Monitor the reaction by TLC or LC-MS to track the consumption of the aldehyde. | Some reactions are simply slow and require more time to reach completion. |
| Ylide Reactivity | If using a stabilized ylide, consider switching to a more reactive, unstabilized ylide if the desired alkene structure allows. | Unstabilized ylides are more nucleophilic and can react more readily with less electrophilic aldehydes.[8] |
| Alternative Reagents | For sterically hindered or unreactive aldehydes, consider the Horner-Wadsworth-Emmons (HWE) reaction, which often succeeds where the Wittig reaction fails.[6][7] | The smaller phosphonate-stabilized carbanions used in the HWE reaction are often more effective with hindered substrates. |
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low Wittig conversion.
Issue 3: Competing Side Reactions
Side reactions can consume starting materials and reduce the yield of the desired product.
Root Cause Analysis:
-
Aldehyde Instability: As mentioned, aldehydes can be prone to oxidation or polymerization, especially under basic conditions.[6][7]
-
Ylide Instability: Some ylides can be unstable and decompose over time, particularly at higher temperatures.[12] It can be beneficial to generate the ylide in the presence of the carbonyl compound to facilitate an immediate reaction.[12]
-
Reaction with Other Functional Groups: If the benzofuran aldehyde or the phosphonium salt contains other reactive functional groups, these may compete in the reaction.
Solutions & Protocols:
| Parameter | Recommendation | Rationale |
| Reagent Purity | Use freshly purified benzofuran aldehyde. | This minimizes the presence of acidic or oxidative impurities that can quench the ylide or degrade the aldehyde. |
| Addition Order | Add the aldehyde solution slowly to the ylide solution at a low temperature (e.g., -78 °C).[5] | This can help control the reaction rate and minimize side reactions. |
| "In Situ" Generation | For potentially unstable ylides, consider generating them in the presence of the aldehyde.[12][13] | This ensures the ylide reacts with the aldehyde as soon as it is formed, minimizing decomposition. |
Protocol 2: Wittig Reaction with Slow Aldehyde Addition
-
Generate the phosphonium ylide according to Protocol 1 .
-
Cool the ylide solution to -78 °C in a dry ice/acetone bath.
-
Dissolve the benzofuran aldehyde (1.0 eq.) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the cold ylide solution over 15-30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
Advanced Considerations: The Role of Lithium Salts
When using organolithium bases like n-BuLi, lithium salts (e.g., LiBr, LiI) are generated in situ. These salts can influence the reaction mechanism and stereoselectivity.[1][6] While the classic betaine mechanism is debated, evidence suggests that under lithium-free conditions, the reaction proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[6][14] Lithium salts can coordinate to the intermediates, potentially altering reaction rates and stereochemical outcomes.[8] If you are also struggling with stereoselectivity, consider using "salt-free" bases like KHMDS or NaHMDS.[5]
Visualizing the Wittig Mechanism
Caption: The concerted mechanism of the Wittig reaction.
References
- BenchChem. (n.d.). Preventing Byproduct Formation in Benzofuran Synthesis.
- Wikipedia. (2023). Wittig reaction.
- Kabalka, G. W., et al. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH.
- BenchChem. (n.d.). Technical Support Center: Optimizing Stereoselectivity of the Wittig Reaction for Pheromone Synthesis.
- Chemistry LibreTexts. (2023). Wittig Reaction.
- Gessner, V. H. (n.d.). Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. PubMed Central.
- Pandolfi, E., et al. (n.d.). Solvent Effect in the Wittig Reaction Under Boden's Conditions. ResearchGate.
- Taylor, M. S., et al. (2017). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. PMC - NIH.
- Grundy, K. R., & Sam, K. (n.d.). Annelated furans. XVII. The Wittig reaction of benzofuranones. Request PDF.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
- Marvaniya, H., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. PMC - NIH.
- Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.
- ResearchGate. (n.d.). Reaction conditions for optimization of Wittig olefination.
- Fiveable. (n.d.). Phosphonium Ylides Definition.
- RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings.
- ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- ResearchGate. (n.d.). Wittig Reactions of Stabilized Phosphorus Ylides with Aldehydes in Water.
- Mayr, H., et al. (2011). Phosphorus Ylides, Sulfur Ylides, and Related Carbanions as Reference Nucleophiles for the Quantification of the Electrophilic R.
- Chemistry LibreTexts. (2023). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction.
- ResearchGate. (n.d.). WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE.
- NIH. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.
- University of Calgary. (n.d.). Ch17: Wittig reaction.
- Reddit. (2022). Problems with wittig reaction.
- Vedejs, E. (n.d.). The Wittig Reaction.
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Stability issues of 5-Fluorobenzofuran-4-carbaldehyde under acidic/basic conditions
Welcome to the technical support center for 5-Fluorobenzofuran-4-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile building block under various experimental conditions. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable intermediate in the synthesis of complex organic molecules. However, its structure, containing a reactive aldehyde group and an electron-rich benzofuran ring, presents specific stability challenges, particularly under acidic and basic conditions. The fluorine substituent further modulates the electronic properties of the molecule, influencing its reactivity. This guide will address the two primary degradation pathways: acid-catalyzed polymerization and base-induced disproportionation (the Cannizzaro reaction).
Part 1: Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned dark and viscous after adding a strong acid. What is happening?
A1: You are likely observing acid-catalyzed polymerization of the benzofuran ring. The electron-rich furan moiety can be protonated under strongly acidic conditions, initiating a chain reaction that leads to the formation of high molecular weight oligomers or polymers.[1][2] This is often accompanied by a darkening of the solution and an increase in viscosity.
Q2: I'm running a reaction with this compound under basic conditions and my yield is low, with two major, unexpected products. What are they likely to be?
A2: The most probable cause is the Cannizzaro reaction.[3][4] Since this compound lacks α-hydrogens to the aldehyde group, it cannot undergo aldol condensation. Instead, in the presence of a strong base, two molecules of the aldehyde can disproportionate, with one being reduced to the corresponding alcohol (5-fluorobenzofuran-4-yl)methanol) and the other being oxidized to the corresponding carboxylic acid (5-fluorobenzofuran-4-carboxylic acid).[5][6]
Q3: How does the fluorine atom affect the stability of the molecule?
A3: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This can influence both the benzofuran ring and the aldehyde group. For the Cannizzaro reaction, electron-withdrawing groups can increase the rate of reaction by making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a hydroxide ion.[7] In the context of acid-catalyzed polymerization, the effect is more complex, but the electron-withdrawing nature of fluorine can influence the electron density of the furan ring and its propensity to polymerize.
Q4: What are the ideal storage conditions for this compound to ensure its long-term stability?
A4: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark place.[3] It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent potential oxidation of the aldehyde group.[2] The container should be tightly sealed to protect it from moisture and air.[4]
Part 2: Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during the use of this compound.
Issue 1: Suspected Acid-Catalyzed Polymerization
Symptoms:
-
Reaction mixture turns dark (brown or black).
-
Formation of a viscous oil or an insoluble precipitate.
-
Low or no yield of the desired product.
-
Complex mixture of broad, unresolved peaks in ¹H NMR spectrum.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting acid-catalyzed polymerization.
Issue 2: Suspected Cannizzaro Reaction
Symptoms:
-
Formation of two major byproducts in a roughly 1:1 ratio.
-
Low yield of the desired product in a base-catalyzed reaction.
-
Identification of the corresponding alcohol and carboxylic acid by LC-MS or NMR.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting the Cannizzaro reaction.
Part 3: Mechanistic Insights & Data Presentation
Degradation Pathways
Acid-Catalyzed Polymerization:
Under strongly acidic conditions, the oxygen atom of the furan ring can be protonated, generating a reactive intermediate that can be attacked by another molecule of the benzofuran. This process can continue, leading to the formation of a polymer.
Caption: Simplified pathway of acid-catalyzed polymerization.
Base-Induced Cannizzaro Reaction:
In the presence of a strong base, a hydroxide ion attacks the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate then transfers a hydride to a second molecule of the aldehyde, resulting in the formation of an alcohol and a carboxylate.
Caption: Simplified pathway of the Cannizzaro reaction.
Data Summary Table
| Condition | Potential Issue | Primary Degradation Products | Recommended Mitigation Strategies |
| Strong Acid (e.g., H₂SO₄, PPA) | Polymerization | Oligomers/Polymers of 5-Fluorobenzofuran | Use milder acids (e.g., Lewis acids), lower reaction temperature, and lower substrate concentration. |
| Strong Base (e.g., conc. NaOH, KOH) | Cannizzaro Reaction | (5-Fluorobenzofuran-4-yl)methanol and 5-Fluorobenzofuran-4-carboxylic acid | Use milder bases (e.g., K₂CO₃, Et₃N), lower base concentration, and lower reaction temperature.[1] |
Part 4: Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for monitoring the purity of this compound and detecting the formation of its Cannizzaro degradation products.
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample into a vial.
-
Dissolve the sample in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a suitable concentration for analysis.
Protocol 2: Structural Confirmation and Degradation Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of this compound and identifying its degradation products.
¹H NMR (400 MHz, CDCl₃):
-
Expect signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the benzofuran ring.
-
A singlet for the aldehyde proton will be observed downfield (δ 9.5-10.5 ppm).
-
Coupling between the fluorine and adjacent protons should be observable.
¹³C NMR (101 MHz, CDCl₃):
-
The carbonyl carbon of the aldehyde will appear at a characteristic chemical shift (δ 185-195 ppm).
-
Signals for the aromatic carbons will be observed in the range of δ 110-160 ppm.
-
Carbon-fluorine coupling (¹JCF, ²JCF, etc.) will be evident.
Interpreting Degradation:
-
Polymerization: The ¹H NMR spectrum will show broad, poorly resolved signals, indicating a mixture of oligomers or polymers.
-
Cannizzaro Reaction: The formation of (5-fluorobenzofuran-4-yl)methanol will be indicated by the appearance of a new singlet for the benzylic CH₂ group (around δ 4.5-5.0 ppm) and a broad singlet for the hydroxyl proton. The formation of 5-fluorobenzofuran-4-carboxylic acid will result in the disappearance of the aldehyde proton signal and the appearance of a very broad signal for the carboxylic acid proton (δ 10-13 ppm).
References
- Cui, D. et al. (2017). Renewable Benzofuran Polymerization Initiated by Lewis Acid Al(C6F5)3 and Mechanism. Macromolecules, 50(21), 8449–8455.
- BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. BenchChem.
- Zhang, Z. et al. (2016). Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. RSC Advances, 6(94), 91833-91841.
- Bankar, S. K. et al. (2016). Synthesis of Benzofurans via an Acid Catalysed Transacetalisation/Fries-Type O → C Rearrangement/Michael Addition/Ring-Opening Aromatisation Cascade of Β-Pyrones.
- Zhang, Z. et al. (2016). Formation of insoluble polymer and benzofuran during the acid-treatment of furan. Green Chemistry, 18(18), 4995-5003.
- Cannizzaro, S. (1853). Ueber den der Benzoësäure entsprechenden Alkohol. Justus Liebigs Annalen der Chemie, 88(1), 129-130.
- List, B., & Lim, H. J. (2011). The Cannizzaro Reaction. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Pharmaguideline. (n.d.). Cannizzaro Reaction and Crossed Cannizzaro Reaction.
- Wikipedia contributors. (2023, December 19). Cannizzaro reaction. In Wikipedia, The Free Encyclopedia.
- BenchChem Technical Support Team. (2025).
- WuXi AppTec. (n.d.).
- Chemistry Steps. (n.d.). Cannizzaro Reaction.
- Read, T. D. (2011). Synthetic applications of the Cannizzaro reaction. Beilstein Journal of Organic Chemistry, 7, 907–943.
- Koper, M. T. M. et al. (2017). The Importance of Cannizzaro-Type Reactions during Electrocatalytic Reduction of Carbon Dioxide. Journal of the American Chemical Society, 139(1), 459–465.
- The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd.
- BenchChem Technical Support Team. (2025).
- Kamigaito, M. et al. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Journal of the American Chemical Society, 144(23), 10329–10338.
- BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Substituted Furan-2-Carbaldehydes. BenchChem.
- New York State Department of Environmental Conservation. (2016).
- Chem Zipper. (n.d.). Cannizzaro reactions.
- Hunter, C. A. et al. (1995). Influence of fluorine on aromatic interactions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1641-1646.
- da Silva, A. B. F. et al. (2008). Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. Molecules, 13(8), 1649-1662.
- Gmeiner, P. (2001). Fluorine NMR.
- Gould, I. R. et al. (1982). Mechanism of the Cannizzaro reaction: possible involvement of radical intermediates. Journal of the American Chemical Society, 104(20), 5512–5514.
- American Chemical Society. (2025).
- Adams, R. (1942). The Cannizzaro Reaction. Organic Reactions, 2, 94-113.
- Chemistry Steps. (n.d.). Crossed-Cannizzaro Reaction.
- Yempala, T., & Cassels, B. K. (2016). Synthesis, scope, 1H and 13C spectral assignments of isomeric dibenzofuran carboxaldehydes.
- Reddy, P. P. et al. (2022).
- Singh, S. et al. (2011). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. International Journal of Pharmaceutical Sciences and Drug Research, 3(2), 140-144.
- Balaban, A. T. et al. (2008). Acid Catalyzed Reactions of Substituted Salicylaldehydes with 2-Methylfuran. Molecules, 13(4), 843-854.
- Reddy, P. P. et al. (2022).
- Abu-Hashem, A. A. et al. (2014). Reactivity of Benzofuran Derivatives.
- University of Ottawa. (n.d.). 19Flourine NMR.
- Kamigaito, M. et al. (2022). Asymmetric Cationic Polymerization of Benzofuran through a Reversible Chain-Transfer Mechanism: Optically Active Polybenzofuran with Controlled Molecular Weights. Journal of the American Chemical Society, 144(23), 10329–10338.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
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Technical Support Center: Synthesis of 5-Fluorobenzofuran-4-carbaldehyde
Welcome to the technical support center for the synthesis and purification of 5-Fluorobenzofuran-4-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing not just solutions, but the underlying chemical principles to empower your experimental decisions.
Introduction: The Synthetic Landscape
The formylation of 5-fluorobenzofuran is most commonly achieved via the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring.[1][2][3] While effective, this process can generate a predictable profile of impurities stemming from the starting material, side-reactions, and product degradation. This guide provides a structured approach to identifying and eliminating these impurities.
Core Workflow: From Synthesis to Purified Product
The following diagram outlines the general workflow, from the initial reaction to the isolation of the pure aldehyde, highlighting key quality control and purification checkpoints.
Caption: General experimental and purification workflow.
Troubleshooting Common Impurities
This section addresses specific issues identified during post-reaction analysis.
Q1: My ¹H NMR spectrum shows persistent signals corresponding to the 5-fluorobenzofuran starting material. How can I remove it effectively?
A1: Cause & Identification
-
Expertise & Experience: Incomplete conversion is a common issue in Vilsmeier-Haack reactions, often due to insufficient reagent, low reaction temperature, or short reaction time. The starting material is less polar than the aldehyde product. On a TLC plate (e.g., 20% Ethyl Acetate in Hexane), the 5-fluorobenzofuran spot will have a higher Rf value than the desired product.
-
Trustworthiness: The significant difference in polarity between the non-polar ether starting material and the polar aldehyde product is the key to their separation.
Solution: Purification by Column Chromatography
Column chromatography is the most reliable method for removing unreacted starting material.
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (SiO₂) by dissolving it in a minimal amount of a volatile solvent (e.g., dichloromethane) and adding silica gel. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using a suitable eluent system, starting with a low polarity mixture. A gradient elution is highly recommended.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Hexane or Petroleum Ether) to first elute the non-polar 5-fluorobenzofuran. Gradually increase the eluent polarity by adding ethyl acetate or dichloromethane.[4][5] The desired aldehyde product will elute later.
-
Fraction Collection: Collect fractions and monitor them by TLC to pool the pure product fractions.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified product.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds with moderate polarity differences. |
| Mobile Phase | Gradient: Hexane/Ethyl Acetate (98:2 to 80:20) | Starts non-polar to elute the starting material first, then increases polarity for the product. |
| Monitoring | TLC with UV visualization (254 nm) | Both starting material and product are UV active. |
Q2: My product appears acidic, and I see a broad singlet in the downfield region of the ¹H NMR (>10 ppm). What is this impurity and how do I remove it?
A2: Cause & Identification
-
Expertise & Experience: The impurity is almost certainly 5-Fluorobenzofuran-4-carboxylic acid . Aldehydes are susceptible to air oxidation, a process that can be accelerated by light or trace metal impurities. This acidic byproduct can interfere with subsequent reactions, particularly those involving basic or organometallic reagents.[6]
-
Trustworthiness: The acidic nature of the carboxylic acid allows for its selective removal through a simple acid-base extraction.
Caption: Formation of carboxylic acid impurity via oxidation.
Solution: Mild Basic Wash
A liquid-liquid extraction using a mild aqueous base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer, leaving the neutral aldehyde in the organic phase.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent immiscible with water (e.g., Ethyl Acetate or Dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Swirl gently at first to release any CO₂ gas that forms before stoppering and shaking.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the wash with NaHCO₃ solution one more time.
-
Wash the organic layer with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[7]
Frequently Asked Questions (FAQs)
Q3: The Vilsmeier-Haack reaction is known for high regioselectivity. Could formylation at other positions on the benzofuran ring occur?
A3: While formylation is strongly directed to the electron-rich C4 position, trace amounts of other isomers (e.g., 6- or 7-formyl) are possible, though typically negligible. The directing effects of the furan oxygen and the fluorine atom synergize to activate the C4 position for electrophilic attack. If isomeric impurities are suspected, they often present as closely-running spots on TLC and may require careful optimization of column chromatography for separation, potentially using a less polar solvent system like Dichloromethane/Hexane to improve resolution.[8]
Q4: Can I purify this compound by recrystallization?
A4: Yes, if the product is a solid and has a high enough purity (>90%) after initial workup or chromatography. Recrystallization is an excellent final purification step.
-
Expertise & Experience: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold. Often, a binary solvent system works best.
-
Procedure: Dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or acetone). Slowly add a co-solvent in which the product is insoluble (e.g., water or hexane) until the solution becomes faintly turbid. Re-heat to clarify and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by filtration.[9][10]
Q5: I have a highly persistent, non-acidic impurity that is difficult to remove by standard chromatography. Is there an alternative chemical purification method?
A5: For stubborn aldehyde purifications, formation of a reversible bisulfite adduct is a powerful classical technique.[11][12]
-
Mechanism: Aldehydes react with aqueous sodium bisulfite (NaHSO₃) to form a solid, water-soluble adduct. Most other organic impurities (ketones are a notable exception) do not react and remain in the organic phase.
-
Trustworthiness: This method is highly selective for aldehydes. The reaction is reversible under basic or acidic conditions, allowing for the recovery of the pure aldehyde.
Experimental Protocol: Bisulfite Adduct Purification
-
Dissolve the impure aldehyde in a minimal amount of a water-miscible solvent like ethanol or THF.[7][12]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite or sodium metabisulfite.
-
Stir the mixture vigorously for 1-2 hours. A white precipitate of the bisulfite adduct should form.
-
Filter the solid adduct and wash it with diethyl ether or ethanol to remove any co-adsorbed organic impurities.
-
To regenerate the aldehyde, suspend the solid adduct in water and add an organic solvent (e.g., diethyl ether).
-
Add a strong base (e.g., saturated Na₂CO₃ or dilute NaOH solution) dropwise with stirring until the solution is basic (pH > 9). This will decompose the adduct.[12]
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with fresh organic solvent.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and remove the solvent to yield the highly purified aldehyde.
References
- Reddit discussion on aldehyde purific
- Matsuoka, R., et al. (2018). Facile Synthesis of 2‐Fluorobenzofurans: 5‐endo‐trig Cyclization of β,β‐Difluoro‐o‐hydroxystyrenes.
- Bissell, E. R. (1964). Preparation of benzofuran derivatives.
- Sawada, H., et al. (1981).
- Pestana, E. A., & Johnson, D. R. (2002). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
- Horn, M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1153-1156. [Link]
- Pattan, S. R., et al. (2012). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
- Brindle, C. Workup: Aldehydes. University of Rochester, Department of Chemistry. [Link]
- Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438. [Link]
- Lu, Y. Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative.
- Yadav, M., et al. (2025). Design, Synthesis and Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity – A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656. [Link]
- Supporting Information for: Fluorination of 2-substituted benzo[b]furans with Selectfluor. Organic Chemistry. [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- Tawell, H. W., et al. (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy.
- Vilsmeier-Haack Reaction. NROChemistry. [Link]
- Name Reactions in Organic Synthesis. Vilsmeier-Haack Reaction. [Link]
- He, X., et al. (2023).
- He, X., et al. (2023). Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. The Journal of Organic Chemistry, 88(11), 7586-7591. [Link]
- Wang, M., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10(25), 14592-14613. [Link]
- Vilsmeier–Haack reaction. Wikipedia. [Link]
- Patil, P. B., & Bari, S. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(8), 2443-2453. [Link]
- Tawell, H. W., et al. (2025). Attempted synthesis of 4,5,7-trifluorobenzofurans from perfluorobenzaldehydes or perfluoroacetophenones.
- Zhang, W., et al. (2012).
- Li, J., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1339. [Link]
- Svatunek, D., et al. (2019). Multivalent Fluorinated Nanorings for On-Cell 19F NMR. PMC - NIH. [Link]
- Romagnoli, R., et al. (2015). Design and synthesis of novel 5-(4-chlorophenyl)
- Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Workup [chem.rochester.edu]
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Reactions of Benzofurans
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for palladium-catalyzed reactions involving benzofurans. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation, a common challenge in synthetic chemistry. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve issues encountered during your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding catalyst deactivation in the synthesis and functionalization of benzofurans.
Q1: My reaction has stalled, or the yield is significantly lower than expected. Is catalyst deactivation the likely cause?
A1: Yes, low or no product yield is a primary indicator of catalyst deactivation.[1] This can happen for several reasons, including the formation of inactive palladium species, poisoning of the catalyst's active sites, or suboptimal reaction conditions.[1][2] A common visual cue for one mode of deactivation is the formation of a black precipitate, known as palladium black, which signifies the aggregation of the palladium catalyst into an inactive state.[2][3][4]
Q2: What is "palladium black," and why is it problematic?
A2: Palladium black is a form of elemental palladium that has precipitated out of the reaction mixture as finely divided, aggregated particles.[3][5] This aggregation occurs when the stabilizing ligands dissociate from the palladium center, leading to the formation of catalytically inactive palladium nanoparticles.[3] Its presence indicates that the active, soluble palladium catalyst has been lost from the catalytic cycle, thereby halting the reaction.
Q3: Can the choice of ligand influence catalyst stability in benzofuran reactions?
A3: Absolutely. The supporting ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity and selectivity.[6][7] For reactions involving benzofurans, bulky and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, DavePhos), can enhance catalyst stability and activity.[1][7][8] The choice of ligand can be dramatically influenced by the specific nucleophile or coupling partner used in the reaction.[6][7]
Q4: Are there specific impurities I should be concerned about that could poison my catalyst?
A4: Yes, certain impurities, even in trace amounts, can act as potent catalyst poisons. Elemental sulfur and sulfur-containing compounds are well-known poisons in Suzuki reactions.[1] Other common culprits include halides and certain nitrogen-containing heterocycles that can strongly coordinate to the palladium center and inhibit its catalytic activity.[2][9] It is always recommended to use highly purified reagents and solvents.[2]
Q5: Can the base I use contribute to catalyst deactivation?
A5: The choice of base can significantly impact the reaction's success. For instance, in Larock-type benzofuran synthesis, using sodium bicarbonate (NaHCO₃) at high temperatures can lead to the formation of water, which can interfere with the catalytic cycle and cause deactivation.[6] Switching to an anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often a successful strategy to circumvent this issue.[6]
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for diagnosing and resolving specific issues related to catalyst deactivation.
Issue 1: Observation of Palladium Black and Low Yield
Symptoms:
-
A black precipitate forms in the reaction vessel.
-
TLC or GC/LC-MS analysis shows little to no product formation and a significant amount of unreacted starting material.
Diagnostic Workflow:
Caption: Troubleshooting workflow for palladium black formation.
Causality and Explanation:
The formation of palladium black is often triggered by the oxidation of either the phosphine ligands or the Pd(0) center by residual oxygen.[1][4] This leads to ligand dissociation and subsequent aggregation of the palladium atoms.[3] High reaction temperatures can also accelerate ligand decomposition and catalyst aggregation. The choice of ligand is critical; bulky, electron-donating phosphine ligands can form more stable complexes with palladium, thus preventing aggregation.
Preventative and Corrective Actions:
-
Ensure a Rigorously Inert Atmosphere: Oxygen is a common culprit in the oxidation of Pd(0) and phosphine ligands.[1]
-
Protocol: Thoroughly degas all solvents and liquid reagents using methods such as freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through them for an extended period. Assemble the reaction under a positive pressure of an inert gas.
-
-
Optimize Ligand Selection: The stability of the palladium-ligand complex is paramount.
-
Control Reaction Temperature: Excessive heat can lead to thermal decomposition of the catalyst.
-
Protocol: If the reaction is being run at a high temperature, try reducing it. Monitor the reaction progress to find the optimal balance between reaction rate and catalyst stability.
-
Issue 2: Reaction Fails to Initiate or Proceeds Sluggishly
Symptoms:
-
No discernible product formation after a reasonable amount of time.
-
The reaction appears to be very slow, with minimal conversion of starting materials.
Diagnostic Workflow:
Caption: Troubleshooting workflow for stalled or sluggish reactions.
Causality and Explanation:
A failure to initiate often points to an issue with the generation of the active Pd(0) species from the precatalyst.[3] Traditional Pd(II) sources like Pd(OAc)₂ or PdCl₂ require in situ reduction, which may not be efficient under all conditions.[10][11] Sluggish reactions can be a result of catalyst poisoning by impurities in the starting materials or solvents.[1][2] As mentioned previously, the choice of base can also be a critical factor, with some bases leading to the formation of inhibitory byproducts like water.[6]
Preventative and Corrective Actions:
-
Ensure Efficient Generation of Active Pd(0): The catalytic cycle begins with an active Pd(0) species.
-
Protocol: Utilize modern palladium precatalysts, such as the third-generation (G3) Buchwald palladacycles, which are designed for the clean and efficient generation of the active LPd(0) catalyst.[1][10] If using a Pd(II) source, ensure the reaction conditions are suitable for its reduction to Pd(0).
-
-
Purify Reagents and Solvents: Impurities can act as catalyst poisons.
-
Protocol for Testing for Catalyst Poisoning:
-
Baseline Reaction: Run the reaction under your standard conditions with the current batch of reagents and solvents. Record the yield and reaction profile.
-
High-Purity Reaction: Repeat the reaction using reagents and solvents of the highest available purity (e.g., anhydrous, degassed solvents; freshly recrystallized solid reagents).
-
Comparison: If the high-purity reaction shows a significant improvement in yield or rate, it strongly suggests that an impurity in your original materials was poisoning the catalyst.[2]
-
-
-
Optimize the Base: The base plays a crucial role in the catalytic cycle and can be a source of deactivation.
-
Protocol: If using a base like NaHCO₃ at elevated temperatures, consider switching to an anhydrous alternative such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (NEt₃).[6]
-
Issue 3: Significant Homocoupling of Coupling Partners
Symptoms:
-
Formation of significant amounts of side products resulting from the coupling of a reagent with itself (e.g., biaryl formation in a Suzuki coupling).
Causality and Explanation:
Homocoupling can occur through a stoichiometric reaction between Pd(II) and a boronic acid (in the case of Suzuki coupling), leading to the formation of a symmetrical biaryl and Pd(0).[12] This side reaction suggests that the transmetalation step in the main catalytic cycle is slow or inhibited, or that there is an excess of reactive Pd(II) species present.
Preventative and Corrective Actions:
-
Minimize Free Pd(II) Concentration:
-
Protocol: The addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of free Pd(II) in the reaction mixture without significantly affecting the desired catalytic cycle.[12]
-
-
Rigorous Deoxygenation:
-
Protocol: A thorough subsurface sparge with nitrogen or argon before the introduction of the catalyst can help to ensure that the palladium is predominantly in the Pd(0) state, ready to enter the catalytic cycle via oxidative addition rather than participating in Pd(II)-mediated homocoupling.[12]
-
III. Catalyst Reactivation Protocols
In some instances, a deactivated catalyst, particularly a heterogeneous one, can be regenerated.
Protocol 1: Oxidative Treatment for Deactivated Heterogeneous Catalysts
For heterogeneous catalysts that have been deactivated by the formation of inactive Pd(0) species, an oxidative treatment can sometimes restore activity by re-oxidizing the palladium to its active Pd(II) state.[13][14]
Experimental Steps:
-
Filter the heterogeneous catalyst from the reaction mixture.
-
Wash the catalyst thoroughly with a suitable solvent (e.g., methanol, water) to remove any adsorbed organic material.
-
Dry the catalyst.
-
Treat the catalyst with a solution of an oxidizing agent. For example, a solution of benzoquinone (BQ) has been shown to re-oxidize inactive Pd(0) to active Pd(II).[13][14] Other methods for supported catalysts involve treatment with a dilute solution of an oxidizing agent like a hypochlorite solution at a controlled pH (e.g., 7-10) and temperature (e.g., 50-100 °C).[15]
-
After the oxidative treatment, wash the catalyst thoroughly with water to remove any residual oxidizing agent.
-
Dry the reactivated catalyst before reuse.
Disclaimer: The effectiveness of reactivation protocols is highly dependent on the nature of the catalyst and the cause of deactivation. These protocols should be performed with caution and optimized for the specific system.
IV. Data Presentation: Ligand and Precatalyst Selection
The choice of ligand and palladium source is critical for a successful reaction. The following table provides a starting point for selection based on common palladium-catalyzed reactions of benzofurans.
| Reaction Type | Recommended Ligand Class | Example Ligands | Recommended Pd Source | Rationale |
| Suzuki-Miyaura Coupling | Bulky, electron-rich monophosphines | SPhos, XPhos, RuPhos | Pd(OAc)₂, Pd₂(dba)₃, Buchwald G3 Precatalysts | Enhance catalyst stability and promote efficient oxidative addition and reductive elimination. |
| Heck Coupling | Phosphines, N-heterocyclic carbenes (NHCs) | PPh₃, P(o-tol)₃, IPr | Pd(OAc)₂, PdCl₂ | Ligand choice depends on the electronics of the substrates. |
| Sonogashira Coupling | Phosphines | PPh₃, XPhos | (PPh₃)₂PdCl₂, Pd(PPh₃)₄ | Often used with a Cu(I) co-catalyst to facilitate the reaction.[6] |
| Tsuji-Trost Type Reactions | Diphosphines, bulky monophosphines | dppf, XPhos | Pd₂(dba)₃, [Pd(η³-C₃H₅)Cl]₂ | The optimal ligand is highly dependent on the nucleophile used.[7][8] |
V. References
-
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Benzofurans - Benchchem. Available at:
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at:
-
Technical Support Center: Optimization of Benzofuran Synthesis - Benchchem. Available at:
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - NIH. Available at:
-
Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PubliCatt. Available at:
-
US2692240A - Reactivation of alumina supported palladium catalysts - Google Patents. Available at:
-
Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions - Benchchem. Available at:
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. Available at:
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization - Diva-portal.org. Available at:
-
Proposed mechanism of agglomeration of Pd into inactive Pd black for Pd²⁺ exchanged zeolite - ResearchGate. Available at:
-
Formation of palladium black during Suzuki coupling : r/Chempros - Reddit. Available at:
-
Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. Available at:
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at:
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at:
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publicatt.unicatt.it [publicatt.unicatt.it]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. diva-portal.org [diva-portal.org]
- 15. US2692240A - Reactivation of alumina supported palladium catalysts - Google Patents [patents.google.com]
Scale-up challenges for the synthesis of 5-Fluorobenzofuran-4-carbaldehyde
Technical Support Center: Synthesis of 5-Fluorobenzofuran-4-carbaldehyde
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will address common challenges, provide in-depth troubleshooting advice, and offer a detailed, scalable protocol grounded in established chemical principles.
The synthesis of this compound is a critical step in the development of various pharmaceutical intermediates. While seemingly straightforward, its scale-up presents unique challenges related to reaction control, regioselectivity, and purification. This guide provides field-proven insights to navigate these complexities effectively.
Section 1: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis, particularly focusing on the Vilsmeier-Haack formylation of 5-fluorobenzofuran, which is the most common and industrially viable route.
Q1: My Vilsmeier-Haack reaction is showing low or incomplete conversion. What are the likely causes and how can I fix this?
A1: Low conversion is a frequent issue when moving from bench to pilot scale. The root causes typically fall into three categories:
-
Inefficient Vilsmeier Reagent Formation: The Vilsmeier reagent, the active electrophile, is formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1] This reaction is highly sensitive to moisture. Any water in the DMF or the reactor will consume POCl₃, reducing the amount of active reagent available.
-
Solution: Ensure all reagents and solvents are rigorously dried. Use a high-purity, low-water grade of DMF (<50 ppm). The reactor should be dried and operated under an inert atmosphere (e.g., nitrogen or argon) throughout the process.
-
-
Poor Mass Transfer/Mixing: The reaction can become thick or even slurry-like, especially at lower temperatures. Inadequate mixing leads to localized "hot spots" where the reagent is consumed in side reactions and "cold spots" where the substrate and reagent never meet.
-
Solution: On scale, reactor geometry and agitator design are critical. A pitched-blade turbine or anchor agitator may be necessary to ensure homogeneity. Increasing the solvent volume can also improve stirrability, though this may impact reaction kinetics and vessel occupancy.
-
-
Sub-optimal Temperature Profile: The formation of the Vilsmeier reagent is exothermic and typically performed at low temperatures (0-5 °C). However, the subsequent electrophilic aromatic substitution on the 5-fluorobenzofuran ring requires sufficient thermal energy.
-
Solution: Maintain strict temperature control during reagent formation. After the addition of POCl₃ is complete, allow the mixture to stir at a low temperature for 30-60 minutes to ensure full formation of the reagent. Then, slowly add the 5-fluorobenzofuran substrate, and finally, allow the reaction to warm gradually to the optimal temperature (often 25-50 °C) and hold until conversion is complete, as monitored by HPLC or TLC.
-
Q2: I'm observing significant by-product formation, particularly an aldehyde isomer. How can I improve regioselectivity for the 4-position?
A2: Achieving high regioselectivity is the primary chemical challenge of this synthesis. The formylation occurs on the benzene ring, not the furan ring. The ether oxygen of the benzofuran system is an ortho-, para-director, activating positions 4 and 6. The fluorine at position 5 is a deactivating group. While position 4 is sterically more hindered, it is electronically favored. However, forcing conditions can lead to formylation at the 6-position.
-
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2] Its regioselectivity is governed by a delicate balance of electronic effects and steric hindrance. Higher reaction temperatures provide more energy to overcome the activation barrier for the formation of the less-favored isomer, reducing selectivity.
-
Solution:
-
Strict Temperature Control: This is the most critical parameter. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will maximize selectivity for the desired 4-isomer. A target of 20-25 °C is often a good starting point for optimization.
-
Order of Addition: Always add the 5-fluorobenzofuran substrate to the pre-formed Vilsmeier reagent. This ensures that the substrate is always in the presence of the active electrophile and minimizes potential side reactions that could occur if the reagent were added to the substrate.
-
Solvent Choice: While DMF is a reagent, an additional co-solvent can sometimes influence selectivity. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. However, on scale, exploring greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) may be worthwhile, though re-optimization of the reaction conditions would be necessary.
-
Q3: The reaction quench is violently exothermic and difficult to control. What is a safer, more scalable workup procedure?
A3: The quench of the Vilsmeier-Haack reaction is notoriously hazardous on a large scale. The unreacted POCl₃ and the intermediate iminium salt react vigorously with water.
-
Recommended Procedure (Reverse Quench): Instead of adding water to the reaction mixture, the recommended scale-up procedure is a "reverse quench."
-
Prepare a separate, chilled (0-10 °C) vessel containing a buffered aqueous solution (e.g., saturated sodium acetate or a sodium/potassium phosphate buffer).
-
Slowly transfer the reaction mixture into the vigorously stirred quench solution.
-
This method ensures that the reactive species are immediately consumed in a large volume of the quenching agent, allowing the heat to be dissipated more effectively by the vessel's cooling system. The buffer neutralizes the generated HCl, reducing corrosion and controlling the pH of the final mixture.
-
Q4: My final product is an oil or fails to crystallize, making purification by chromatography the only option. How can I develop a scalable crystallization process?
A4: Relying on column chromatography for a multi-kilogram scale process is economically and logistically challenging. Developing a robust crystallization is essential.
-
Strategy:
-
Solvent Screening: Perform a systematic solvent screen using a panel of solvents with varying polarities (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane, methyl tert-butyl ether (MTBE)). Look for solvents where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Anti-Solvent Crystallization: This is often the most effective method. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, DCM). Then, slowly add a miscible anti-solvent (e.g., heptane, hexane) in which the product is insoluble until turbidity is observed. Cool the mixture slowly to induce crystallization.
-
Control Impurity Profile: The presence of isomeric impurities or residual solvent can inhibit crystallization. Ensure the upstream process is well-controlled to minimize these impurities. Sometimes, a simple charcoal treatment or a silica gel plug filtration of the crude solution before crystallization can remove critical impurities that poison the crystallization process.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction, and how does it inform the process?
A1: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophile, attacks the electrophilic phosphorus atom of POCl₃. A series of steps follows, eliminating a dichlorophosphate anion to form the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution: The electron-rich benzofuran ring attacks the carbon of the Vilsmeier reagent. The aromaticity is then restored by the loss of a proton. The resulting iminium salt is stable until it is hydrolyzed during the aqueous workup to yield the final aldehyde.
Understanding this mechanism underscores the need to form the reagent completely before adding the substrate and highlights why the intermediate must be hydrolyzed to get the final product.
Vilsmeier-Haack Reaction Mechanism
Caption: Key stages of the Vilsmeier-Haack formylation.
Q2: Are there viable alternative formylation methods for this substrate at scale?
A2: While the Vilsmeier-Haack reaction is the workhorse, other methods exist, though they often have their own scale-up limitations:
-
Duff Reaction: Uses hexamethylenetetramine in an acidic medium. It is generally lower-yielding and works best for highly activated phenols.
-
Gattermann-Koch Reaction: Uses carbon monoxide and HCl with a copper(I) chloride/aluminum chloride catalyst system. This requires handling toxic CO gas under pressure, posing significant engineering and safety challenges.[4]
-
Ortho-lithiation: Directed ortho-lithiation of the benzofuran followed by quenching with an electrophilic formylating agent (like DMF). This requires cryogenic temperatures and handling of pyrophoric organolithium reagents, which is complex and costly at scale.
For these reasons, optimizing the Vilsmeier-Haack reaction is almost always the most pragmatic and cost-effective approach for industrial production.
Q3: What are the most critical safety considerations for this process?
A3:
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is toxic upon inhalation. All transfers must be conducted in a closed system. Personnel must use appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a vapor respirator if closed handling is not possible.[5]
-
Exothermic Events: Both the Vilsmeier reagent formation and the aqueous quench are highly exothermic. A reliable and calibrated reactor cooling system is mandatory. Continuous temperature monitoring with automated alarms and shutdown protocols is essential for safe operation.
-
DMF Handling: DMF is a suspected reproductive toxin. Minimize operator exposure through the use of closed-system transfers and proper ventilation.
-
Waste Stream: The aqueous waste will be acidic and contain phosphates. It must be neutralized and treated according to local environmental regulations before disposal.
Section 3: Recommended Scale-up Protocol
This protocol is a generalized template. Specific quantities and volumes should be adjusted based on stoichiometric calculations for your target scale.
Workflow for Synthesis of this compound
Caption: Scalable workflow from reaction to isolation.
Step-by-Step Methodology:
-
Reactor Preparation: Ensure the primary reaction vessel is clean, dry, and purged with nitrogen.
-
Reagent Formation:
-
Charge the reactor with N,N-Dimethylformamide (DMF, 5-10 volumes).
-
Begin agitation and cool the vessel contents to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) subsurface, ensuring the internal temperature does not exceed 10 °C.
-
Once the addition is complete, stir the mixture at 0-5 °C for 60 minutes.
-
-
Formylation Reaction:
-
Add 5-fluorobenzofuran (1.0 equivalent) to the reactor, either neat or as a solution in a minimal amount of DMF or other suitable co-solvent. The addition may be slightly exothermic; maintain the temperature below 15 °C.
-
After the addition is complete, slowly warm the reaction mixture to 20-25 °C over 1-2 hours.
-
Hold the mixture at 20-25 °C, monitoring the reaction progress by HPLC every 2-4 hours until the consumption of starting material is >98%.
-
-
Workup and Quench:
-
In a separate, appropriately sized vessel, prepare a 15-20% w/v aqueous solution of sodium acetate. Cool this solution to 0-10 °C.
-
Initiate vigorous stirring in the quench vessel.
-
Slowly transfer the completed reaction mixture into the sodium acetate solution, carefully monitoring the temperature of the quench vessel and maintaining it below 25 °C.
-
Once the quench is complete, add the extraction solvent (e.g., MTBE or ethyl acetate).
-
Stir for 30 minutes, then stop agitation and allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer once more with the chosen solvent.
-
Combine the organic layers and wash with brine.
-
-
Isolation and Purification:
-
Concentrate the combined organic layers via distillation to a minimum volume.
-
Perform a solvent swap to the primary crystallization solvent (e.g., isopropanol).
-
Heat the solution to dissolve all solids (e.g., 60-70 °C), then slowly cool to ambient temperature. If using an anti-solvent system, add the anti-solvent (e.g., heptane) at the elevated temperature until slight turbidity is seen, then cool.
-
Cool the resulting slurry further to 0-5 °C and hold for at least 2 hours.
-
Filter the product, wash the cake with cold crystallization solvent, and dry under vacuum at <50 °C to a constant weight.
-
Section 4: Data Summary Table
The following table provides typical parameters and expected outcomes for this process. These values should serve as a baseline for development and optimization.
| Parameter | Recommended Range | Rationale |
| Equivalents of POCl₃ | 1.1 - 1.5 eq. | Ensures full conversion without excessive waste and quench severity. |
| Reaction Temperature | 20 - 25 °C | Optimal balance between reaction rate and regioselectivity. |
| Reaction Time | 6 - 18 hours | Dependent on scale and exact temperature; monitor to completion. |
| Solvent Volume (DMF) | 5 - 10 volumes | Balances reaction concentration with stirrability and thermal transfer. |
| Typical Yield | 75 - 85% | Based on optimized, scalable conditions. |
| Expected Purity | >99.0% (by HPLC) | Achievable with a well-developed crystallization procedure. |
| Key Impurity | 6-carbaldehyde isomer | Should be <0.5% for effective control of regioselectivity. |
References
- Antonella, C., et al. (2021). "Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans." Molecules, 26(11), 3193.
- Patel, H. P., et al. (2012). "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." Journal of Chemical and Pharmaceutical Research, 4(1), 332-339.
- Konno, T., et al. (2014). "Facile Synthesis of 2‐Fluorobenzofurans: 5‐endo‐trig Cyclization of β,β‐Difluoro‐o‐hydroxystyrenes." Asian Journal of Organic Chemistry, 3(11), 1213-1220.
- Chen, Y., et al. (2022). "Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy." RSC Advances, 12(45), 29285-29289.
- Bunnage, M. E., et al. (2010). "Benzofuran derivatives, process for their preparation and intermediates thereof." Google Patents, US7709505B2.
- NROChemistry. "Vilsmeier-Haack Reaction." The Chemists' Cookbook.
- ResearchGate. "Several synthetic methods for benzofurans." Scientific Diagram.
- Anonymous. (n.d.). "Vilsmeier-Haack Reaction." Name Reactions in Organic Synthesis.
- Organic Chemistry Portal. "Vilsmeier-Haack Reaction.
- Organic Chemistry Portal. "Synthesis of Benzofurans.
- Ahire, M. J., et al. (2013). "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION." International Journal of Research in Pharmacy and Chemistry, 3(1), 187-196.
- Wang, P., et al. (2014). "Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes." Chinese Chemical Letters, 25(4), 599-602.
- Wikipedia contributors. (2023). "Vilsmeier–Haack reaction." Wikipedia, The Free Encyclopedia.
- Siegemund, G., et al. (2002). "Production of 4-fluorobenzaldehyde." Google Patents, US6455739B1.
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. US6455739B1 - Production of 4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 5. fishersci.fr [fishersci.fr]
Technical Support Center: Schiff Base Reactions with Electron-Deficient Aldehydes
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My Schiff base reaction with an electron-deficient aldehyde is extremely slow or showing no product formation. What are the likely causes and how can I fix it?
A1: This is a common issue stemming from the reduced electrophilicity of the carbonyl carbon in electron-deficient aldehydes. The electron-withdrawing groups deactivate the aldehyde, making it less susceptible to nucleophilic attack by the amine.
Core Principles: Schiff base formation is a nucleophilic addition-elimination reaction.[1][2] The rate-determining step is often the initial nucleophilic attack of the amine on the carbonyl carbon.[3] With electron-deficient aldehydes, this step is significantly hindered.
Troubleshooting Strategies:
-
Catalysis is Key:
-
Acid Catalysis: A catalytic amount of a weak acid can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.[1][4][5] However, excessive acid will protonate the amine, rendering it non-nucleophilic.[6]
-
Base Catalysis: In some cases, a weak base can facilitate the deprotonation of the hemiaminal intermediate, though this is less common for reactions with electron-deficient aldehydes.
-
-
Solvent Selection:
-
Polar Protic Solvents: Solvents like ethanol or methanol are commonly used and can help to solvate the transition state.[8]
-
Azeotropic Removal of Water: The reaction is an equilibrium process that produces water.[5] Removing water as it forms will drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.
-
-
Temperature:
-
Increasing the reaction temperature (refluxing) can provide the necessary activation energy to overcome the higher energy barrier.[8]
-
Q2: I'm observing significant amounts of unreacted starting materials, even after prolonged reaction times and applying heat. What's going on?
A2: This points to an unfavorable equilibrium. Even with catalysis and heat, the reverse reaction (hydrolysis of the imine) might be competing effectively with the forward reaction.
Core Principles: The stability of the resulting Schiff base is a critical factor. If the product is unstable under the reaction conditions, it can readily hydrolyze back to the starting materials.[5]
Troubleshooting Workflow:
Sources
- 1. One moment, please... [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
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- 6. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: C-H Functionalization of Benzofurans
Welcome to the technical support center for the C-H functionalization of benzofurans. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, we address common pitfalls and provide practical, field-tested advice to help you overcome challenges in your experiments. The guidance provided is grounded in established chemical principles and supported by peer-reviewed literature.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the C-H functionalization of benzofuran scaffolds.
Issue 1: Poor or No Conversion to the Desired Product
Question: My C-H functionalization reaction on a benzofuran substrate is showing low to no conversion. I've re-checked my reagents and setup. What are the likely culprits and how can I fix this?
Answer:
Low or no conversion in C-H functionalization is a frequent yet multifaceted problem. The root cause often lies in catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Let's break down the troubleshooting process.
A. Catalyst System Integrity:
-
Catalyst Deactivation: Transition metal catalysts, particularly palladium complexes, are susceptible to deactivation. This can occur through aggregation into inactive nanoparticles, or poisoning by impurities.[1]
-
Troubleshooting:
-
Strictly Anaerobic Conditions: Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Degas your solvents thoroughly.
-
Reagent Purity: Impurities in solvents or starting materials (e.g., trace water, coordinating species) can poison the catalyst. Use freshly distilled or high-purity anhydrous solvents.
-
Ligand Choice: The ligand plays a crucial role in stabilizing the active catalytic species. For challenging transformations, consider switching to a more robust or electron-rich ligand that can promote the desired catalytic cycle.
-
-
-
Incorrect Catalyst Loading: While higher catalyst loading might seem like a straightforward solution, it can sometimes lead to increased side reactions or catalyst aggregation.
-
Troubleshooting: Perform a systematic optimization of the catalyst and ligand loading. A common starting point is 1-5 mol% of the catalyst.
-
B. Reaction Parameters:
-
Temperature: C-H activation steps often have a high activation energy barrier.[2]
-
Troubleshooting: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely for product formation and decomposition. Some modern methods, however, are being developed to proceed at room temperature.[1]
-
-
Solvent Effects: The solvent can significantly influence the solubility of reagents and the stability of catalytic intermediates.
-
Troubleshooting: Screen a range of solvents with varying polarities and coordinating abilities. For instance, polar aprotic solvents like DMF or DMA are common, but sometimes less conventional solvents like hexafluoroisopropanol (HFIP) can dramatically improve yields.[1]
-
C. Substrate Reactivity:
-
Steric Hindrance: Bulky substituents near the target C-H bond can impede the approach of the catalyst.
-
Troubleshooting: If sterics are a likely issue, consider using a less bulky ligand on your catalyst or exploring alternative directing groups that position the catalyst more effectively.
-
-
Electronic Effects: Electron-donating groups on the benzofuran ring generally enhance reactivity towards electrophilic C-H activation, while electron-withdrawing groups can deactivate the system.
-
Troubleshooting: For electron-deficient substrates, you may need more forcing conditions (higher temperature, longer reaction time) or a more active catalytic system.
-
Issue 2: Lack of Regioselectivity (Mixture of C2 and C3 Functionalized Products)
Question: I am attempting a C-H functionalization on my benzofuran substrate, but I'm getting a mixture of C2 and C3 isomers. How can I control the regioselectivity?
Answer:
Controlling regioselectivity is a central challenge in the C-H functionalization of benzofurans. The inherent electronic properties of the benzofuran ring often favor functionalization at the C2 position due to the stability of the intermediate.[1] However, achieving C3 selectivity is often desirable and can be accomplished through several strategies.
A. Directing Group Strategy:
The most powerful tool for controlling regioselectivity is the use of a directing group.[3][4] This group is covalently attached to the substrate and coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond.
-
For C3-Functionalization: To favor C3 functionalization, a directing group is typically placed at the C2 position. The catalyst will then preferentially activate the adjacent C3 C-H bond. Common directing groups include amides, pyridyls, and carboxylic acids.[3]
B. Ligand Control:
The choice of ligand can influence the steric and electronic environment around the metal center, which in turn can affect the regioselectivity of the C-H activation step.[5]
-
Troubleshooting: Experiment with a variety of ligands, from simple phosphines to more complex bidentate or pincer-type ligands. The subtle steric and electronic differences can sometimes tip the balance in favor of one regioisomer.
C. Reaction Mechanism Considerations:
The operative mechanism (e.g., concerted metalation-deprotonation (CMD), electrophilic aromatic substitution-type) can influence the regiochemical outcome.[1]
-
Troubleshooting: Modifying reaction parameters such as the choice of metal, oxidant, and additives can sometimes favor one mechanistic pathway over another, leading to improved regioselectivity.
Decision Workflow for Regioselectivity Issues
Caption: Troubleshooting workflow for regioselectivity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in benzofuran C-H functionalization, and how can they be minimized?
A1: Common side reactions include:
-
Homocoupling of the coupling partner: This can often be suppressed by slowly adding the limiting reagent or by adjusting the stoichiometry of the reactants.
-
Oxidative damage to the benzofuran core: Overly harsh oxidants or high temperatures can lead to degradation of the starting material or product. Careful selection of the oxidant and optimization of the reaction temperature are crucial.
-
Diarylation or polyfunctionalization: If multiple C-H bonds are activated, this can be minimized by using a stoichiometric amount of the coupling partner and by carefully controlling the reaction time.
Q2: My substrate has multiple potentially reactive C-H bonds. How can I achieve selectivity for a specific position?
A2: Achieving site-selectivity in a complex molecule is a significant challenge.[6][7] The primary strategies are:
-
Inherent Electronic Bias: In the absence of a directing group, the innate electronic properties of the benzofuran will often direct functionalization to the most electron-rich or acidic C-H bond, typically at the C2 position.[8]
-
Directing Groups: As discussed previously, this is the most reliable method for achieving high site-selectivity.[4]
-
Steric Control: The steric environment around a C-H bond can disfavor its activation. This can sometimes be exploited to achieve selectivity for a less hindered position.
Q3: Are there metal-free alternatives for the C-H functionalization of benzofurans?
A3: Yes, the development of metal-free C-H functionalization methods is an active area of research.[9] These methods often rely on:
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis can generate highly reactive radical intermediates that can participate in C-H functionalization reactions.[10][11][12][13] This approach often offers milder reaction conditions.
-
Strong Base-Mediated Reactions: In some cases, strong bases can be used to deprotonate the most acidic C-H bond, followed by reaction with an electrophile.
-
Hypervalent Iodine Reagents: These reagents can act as oxidants and facilitate C-H functionalization under metal-free conditions.[9]
Q4: How do I choose the right directing group for my specific application?
A4: The choice of directing group depends on several factors:
-
Target C-H Bond: The directing group must be positioned to facilitate the activation of the desired C-H bond.
-
Ease of Installation and Removal: Ideally, the directing group should be easy to install and remove without affecting other functional groups in the molecule. Some "traceless" directing groups are designed to be expelled during the reaction.
-
Compatibility with Reaction Conditions: The directing group must be stable under the C-H functionalization reaction conditions.
Experimental Protocol: General Procedure for a Palladium-Catalyzed C2-Arylation of Benzofuran
This protocol is a general guideline and may require optimization for specific substrates.
| Step | Procedure |
| 1. | To an oven-dried reaction vessel, add benzofuran (1.0 equiv.), aryl halide (1.2 equiv.), Pd(OAc)₂ (2-5 mol%), a suitable ligand (e.g., P(o-tol)₃, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.). |
| 2. | The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times. |
| 3. | Anhydrous, degassed solvent (e.g., DMF, toluene, or 1,4-dioxane) is added via syringe. |
| 4. | The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for 12-24 hours. |
| 5. | The reaction progress is monitored by TLC or GC-MS. |
| 6. | Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. |
| 7. | The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. |
| 8. | The crude product is purified by column chromatography on silica gel. |
Catalytic Cycle for a Directed C-H Functionalization
Caption: Generalized catalytic cycle for C-H functionalization.
References
- Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
- Miao, Y. H., Hu, Y. H., Yang, J., Liu, T., Sun, J., & Wang, X. J. (2019). Natural Source, Bioactivity and Synthesis of Benzofuran Derivatives. RSC Advances, 9(47), 27510–27540. [Link]
- Mayhugh, A. L., & Luscombe, C. K. (2020). Room temperature C-H arylation of benzofurans by aryl iodides. Beilstein Journal of Organic Chemistry, 16, 384–390. [Link]
- Rej, S., & Chatani, N. (2020). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Coordination Chemistry Reviews, 418, 213348. [Link]
- Costisella, B., & Sieler, J. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(20), 14081-14101. [Link]
- Neufeldt, S. R., & Sanford, M. S. (2016). Positional Selectivity in C–H Functionalizations of 2-Benzylfurans with Bimetallic Catalysts. Journal of the American Chemical Society, 138(12), 4134–4142. [Link]
- Gevorgyan, V., & Tsuboi, A. (2018). Photoredox‐catalysed decarboxylative alkylation of benzofurans and benzothiophenes. Angewandte Chemie International Edition, 57(40), 13184-13188. [Link]
- Ahmad, S., & Ali, A. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(21), 23947–23971. [Link]
- Cheng, X.-F., Li, Y., Su, Y.-M., Yin, F., & Wang, J.-Y. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation/C–O Bond Formation: Synthesis of Chiral Benzofuranones. Journal of the American Chemical Society, 135(5), 1706–1725. [Link]
- Sharma, S., & Han, S. (2023). Different synthetic strategies to access highly functionalized benzofurans. Chemistry–A European Journal, 29(47), e202300845. [Link]
- He, J., Wasa, M., Chan, K. S., & Yu, J. Q. (2014). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 114(17), 8245–8305. [Link]
- Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)‐Catalyzed CH Activation/CC Cross‐Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Journal of the American Chemical Society, 135(18), 6774–6777. [Link]
- Gemoets, H. P. L., Kalvet, I., Nyuchev, A. V., Erdmann, N., Hessel, V., Schoenebeck, F., & Noël, T. (2019). Substrate scope of benzofuran with aryldiazonium salts. Organic Letters, 21(15), 5945–5950. [Link]
- Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-and copper-catalyzed arylation of carbon-hydrogen bonds. Accounts of chemical research, 42(8), 1074-1086. [Link]
- Sweis, R. F., & Schramm, Y. (1999). Activation of a Carbon-Oxygen Bond of Benzofuran by Precoordination of Manganese to the Carbocyclic Ring: A Model for Hydrodeoxygenation. Angewandte Chemie International Edition, 38(15), 2206-2208. [Link]
- Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules.
- Leow, D., & Li, Z. (2014). Meta-Selective C-H Functionalization using a Nitrile based Directing Group and Cleavable Si-Tether. Angewandte Chemie International Edition, 53(34), 9033-9037. [Link]
- Grek, W. (2023). Current Advances in Photoredox Catalysis for C-H Functionalization. Journal of Chemical and Pharmaceutical Research, 15(S6), 061. [Link]
- Shaw, M. H., Twilton, J., & MacMillan, D. W. (2022). Photoredox-Catalyzed C-H Functionalization Reactions. Chemical Reviews, 122(2), 1925–2016. [Link]
- Twilton, J., Le, C., Zhang, P., Shaw, M. H., Evans, R. W., & MacMillan, D. W. (2017). The merger of photoredox and organocatalysis. Nature Reviews Chemistry, 1(7), 0052. [Link]
- van der Ham, A., & Schoenebeck, F. (2022). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]
- Giri, R., Chen, X., & Yu, J. Q. (2005). Regioselectivity in palladium-catalyzed C-H activation/oxygenation reactions. Organic letters, 7(19), 4149–4152. [Link]
- Soulé, J. F., & Doucet, H. (2015). Reactivity of benzofuran and benzothiophene in palladium-catalysed direct C2,C3-diarylations. Catalysis Science & Technology, 5(11), 4931-4939. [Link]
- He, J., & Yu, J. Q. (2017). Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. Journal of the American Chemical Society, 139(1), 338–357. [Link]
- Abu-Hashem, A. A. (2014). Reactivity of Benzofuran Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(10-11), 1629-1657. [Link]
- Vander Wal, M. (2010).
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- 12. Photoredox-Catalyzed C-H Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Improving the Stability and Reactivity of Phosphonium Ylides with Benzofuran Aldehydes
Welcome to the technical support center for advanced Wittig reactions. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing phosphonium ylides to synthesize alkene derivatives from benzofuran aldehydes. Given the unique electronic nature of heteroaromatic aldehydes and the inherent reactivity of many ylides, achieving high yields and predictable stereochemistry can be challenging.
This document provides in-depth, experience-driven answers to common problems, detailed troubleshooting guides, and optimized protocols to enhance the stability of your ylides and the overall success of your reactions.
Section 1: Understanding Phosphonium Ylide Stability (FAQs)
A firm grasp of the factors governing ylide stability is the first step toward troubleshooting and optimizing your reaction. This section addresses the most frequently asked questions about the nature of these critical reagents.
Q1: What is the fundamental difference between a "stabilized" and a "non-stabilized" phosphonium ylide, and how does this impact my experiment?
A1: The stability of a phosphonium ylide is dictated by the substituents attached to the negatively charged carbon atom (the carbanion). This distinction is critical as it governs the ylide's reactivity, the choice of base for its formation, and the stereochemical outcome of the reaction.[1][2][3]
-
Non-Stabilized Ylides: These ylides feature alkyl or hydrogen substituents on the carbanion (e.g., Ph₃P=CH₂, Ph₃P=CHCH₃).[1] The negative charge is localized on the carbon, making these ylides highly reactive, less stable, and sensitive to air and moisture.[1][4] Consequently, they must be generated in situ (in the reaction flask) using very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) under strictly anhydrous and inert conditions.[4][5] Their high reactivity typically leads to a kinetically controlled reaction that favors the formation of (Z)-alkenes.[4][6][7]
-
Stabilized Ylides: These ylides possess an electron-withdrawing group (EWG), such as an ester (–CO₂R) or ketone (–COR), on the carbanion.[1][4] This group delocalizes the negative charge through resonance, rendering the ylide significantly more stable but less reactive.[1][3][8] Stabilized ylides are often crystalline solids that can be handled in the air and can be formed using weaker bases like sodium hydroxide or potassium carbonate.[4][9] The reaction with aldehydes is slower and often reversible, allowing for thermodynamic equilibration that strongly favors the formation of the more stable (E)-alkene.[4][6]
-
Semi-Stabilized Ylides: Ylides with an aryl (e.g., benzyl) or vinyl group fall into this intermediate category. They exhibit moderate reactivity and often yield poor stereoselectivity, producing mixtures of (E)- and (Z)-alkenes.[4][6]
Diagram: Ylide Stability and Reactivity Profile
Caption: Comparison of non-stabilized and stabilized ylides.
Q2: My deep red ylide solution (non-stabilized) fades to a pale yellow or colorless solution before I add my benzofuran aldehyde. What is happening?
A2: The characteristic deep color (often red, orange, or deep yellow) of a non-stabilized ylide is a visual confirmation of its formation.[10] If this color fades prematurely, it indicates the ylide is decomposing or being consumed by side reactions. Several factors could be at play:
-
Moisture or Oxygen: Non-stabilized ylides are extremely sensitive to air and moisture.[4][10] Any trace of water will protonate the ylide, quenching it back to the phosphonium salt. Ensure your glassware is rigorously flame-dried or oven-dried, your solvent is anhydrous, and the reaction is maintained under a positive pressure of an inert gas (Nitrogen or Argon).
-
Reaction with Solvent: While THF and diethyl ether are common solvents, prolonged stirring at room temperature can lead to the ylide deprotonating the solvent, especially THF at the alpha-position. Ylide generation should be performed at low temperatures (e.g., 0 °C to -78 °C) and the ylide should be used promptly.[10]
-
Thermal Instability: Non-stabilized ylides can be thermally labile.[10] Maintaining low temperatures throughout the generation and subsequent reaction is crucial for preserving the ylide concentration.
Q3: How do lithium salts from bases like n-BuLi affect the reaction, especially the E/Z selectivity?
A3: Lithium salts, such as the lithium bromide (LiBr) or lithium chloride (LiCl) generated when using organolithium bases, can have a profound impact on the reaction's stereochemical outcome.[6][9] For non-stabilized ylides that typically favor the (Z)-alkene, the presence of lithium ions can promote the equilibration of the oxaphosphetane intermediate.[6][7] This "stereochemical drift" can erode the (Z)-selectivity and lead to the formation of the more thermodynamically stable (E)-alkene.[6][7]
If high (Z)-selectivity is your goal, you must use "salt-free" conditions. This is achieved by using bases that do not contain lithium, such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS).[7][11] Conversely, if you wish to obtain the (E)-alkene from a non-stabilized ylide, the Schlosser modification, which deliberately uses lithium salts and an additional equivalent of organolithium reagent, can be employed to force this equilibration.[6][9]
Section 2: Troubleshooting Guide for Reactions with Benzofuran Aldehydes
Benzofuran aldehydes can present unique challenges due to the electronic nature of the heterocyclic ring and their potential lability. This guide provides a systematic approach to diagnosing and solving common experimental problems.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield Wittig reactions.
Q1: Problem: My reaction is giving a very low yield, and I recover most of my unreacted benzofuran aldehyde.
A1: This is a classic symptom of failed or incomplete ylide formation, or an ylide that is not reactive enough for your substrate.
-
Cause 1: Ineffective Deprotonation. The base you are using may not be strong enough or may have degraded. Organolithium reagents like n-BuLi should be titrated periodically to determine their exact molarity. Solid bases like NaH or KOtBu should be fresh and handled under inert gas to prevent deactivation.[10]
-
Solution: Use a fresh, high-quality base. For non-stabilized ylides, ensure you are using a sufficiently strong base (e.g., n-BuLi, NaHMDS). For stabilized ylides reacting with the electron-rich benzofuran aldehyde, a stronger base than typically needed (e.g., NaH instead of K₂CO₃) might be required to drive the reaction.
-
-
Cause 2: Ylide Instability. As discussed in Section 1, your ylide may be decomposing before it has a chance to react.
-
Solution: Generate the ylide at the lowest practical temperature (e.g., -78 °C for n-BuLi) and add the aldehyde solution slowly at that same low temperature.[10] Only after the addition is complete should you allow the reaction to slowly warm to room temperature.
-
-
Cause 3: Steric Hindrance or Poor Aldehyde Reactivity. Some benzofuran aldehydes, particularly those with substituents near the aldehyde group, can be sterically hindered. Additionally, stabilized ylides can sometimes be too unreactive to react efficiently with certain aldehydes.[9][10]
-
Solution: If using a stabilized ylide, you may need to increase the reaction temperature or switch to the more nucleophilic Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction's phosphate byproduct is also water-soluble, which greatly simplifies purification.[10]
-
Q2: Problem: The reaction works, but it's messy, and I'm struggling to purify my product from the triphenylphosphine oxide (TPPO) byproduct.
A2: TPPO is a notoriously difficult byproduct to remove due to its moderate polarity and high crystallinity, often co-eluting with products during column chromatography.[12][13]
Data Presentation: TPPO Removal Strategies
| Method | Principle | Best For | Solvents | Reference |
| Crystallization/Precipitation | TPPO is poorly soluble in non-polar solvents. | Non-polar to moderately polar, stable products. | Hexane, Pentane, Diethyl Ether, Cyclohexane. | [13][14][15][16] |
| Silica Plug Filtration | Adsorb polar TPPO onto a short silica plug. | Non-polar products. | Elute product with Ether/Hexane, leaving TPPO on silica. | [14][16] |
| Metal Salt Complexation | Form an insoluble TPPO-metal salt complex. | Polar products where precipitation is ineffective. | Add ZnCl₂ or MgCl₂ to an ethanol or THF solution to precipitate the complex. | [12][15] |
-
Expert Tip: A highly effective and scalable method is precipitation with zinc chloride. After the reaction workup, dissolve the crude material in ethanol or THF, add 1.5-2.0 equivalents of ZnCl₂, and stir. The ZnCl₂(TPPO)₂ complex will precipitate as a white solid and can be removed by simple filtration.[12][15]
Q3: Problem: My reaction with a non-stabilized ylide is giving a mixture of E/Z isomers, but I need the Z-isomer exclusively.
A3: Poor stereoselectivity with non-stabilized ylides is almost always due to the presence of lithium salts, which disrupt the kinetically controlled pathway.[6][7]
-
Cause: Lithium Halide Interference. If you used n-BuLi, s-BuLi, or PhLi to generate your ylide, the resulting LiX salt is the likely culprit.
-
Solution: Switch to a lithium-free base. Sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) are excellent choices. They are strong enough to deprotonate the phosphonium salt but generate benign NaX or KX salts that do not interfere with the reaction kinetics, thus preserving high (Z)-selectivity.[7][17] Perform the reaction in a non-polar solvent like THF or Toluene at a low temperature.
-
Section 3: Optimized Experimental Protocols
These protocols are designed to serve as a robust starting point for your experiments. Always perform reactions on a small scale first to optimize conditions for your specific benzofuran aldehyde.
Sources
- 1. What are stabilized and non-stabilized P-ylides? Examine the reason for s.. [askfilo.com]
- 2. fiveable.me [fiveable.me]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. shenvilab.org [shenvilab.org]
- 15. echemi.com [echemi.com]
- 16. Workup [chem.rochester.edu]
- 17. Unequivocal experimental evidence for a unified lithium salt-free Wittig reaction mechanism for all phosphonium Ylide types: reactions with β-heteroatom-substituted aldehydes are consistently selective for cis-oxaphosphetane-derived products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 5-Fluorobenzofuran-4-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, substituted benzofurans are a privileged scaffold, appearing in numerous biologically active molecules. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of a key, yet under-documented, building block: 5-Fluorobenzofuran-4-carbaldehyde.
In the spirit of rigorous scientific discourse, it is important to note that while extensive searches of scientific literature and chemical databases were performed, experimental NMR data for this compound was not publicly available at the time of this writing. Consequently, this guide will utilize high-quality predicted NMR data as a foundation for analysis and comparison. This approach, combining theoretical data with expert interpretation and comparison to experimentally characterized analogs, provides a robust framework for researchers encountering this or similar molecules.
The Predicted NMR Profile of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of a molecule's structure by probing the magnetic environments of its atomic nuclei, primarily ¹H (protons) and ¹³C. The following data represents the predicted ¹H and ¹³C NMR spectra for this compound, generated using advanced computational algorithms.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is anticipated to exhibit distinct signals corresponding to the aldehyde proton and the protons on the benzofuran core. The presence of the fluorine atom at the 5-position and the aldehyde at the 4-position will significantly influence the chemical shifts and coupling patterns of the aromatic protons.
dot graph "5_Fluorobenzofuran_4_carbaldehyde_1H_NMR" { layout=neato; node [shape=plaintext]; edge [style=invis];
}
Figure 1. Structure of this compound with proton numbering.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-CHO | 10.2 - 10.5 | s | - |
| H-2 | 7.7 - 7.9 | d | J = 2.0 - 2.5 |
| H-3 | 7.0 - 7.2 | d | J = 2.0 - 2.5 |
| H-6 | 7.3 - 7.5 | (d)d | ³JH6-H7 = 8.5 - 9.0, ⁴JH6-F = 4.5 - 5.0 |
| H-7 | 7.6 - 7.8 | d | ³JH7-H6 = 8.5 - 9.0 |
Note: Predicted data is based on computational models and should be used as a guide for experimental verification.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will reveal nine distinct carbon signals. The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen, fluorine) and the electron-withdrawing nature of the aldehyde group. The carbon directly bonded to the fluorine atom (C-5) will exhibit a large one-bond C-F coupling constant, a key diagnostic feature.
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |
| C=O | 188 - 192 | d | ³JC-F = 3 - 5 |
| C-2 | 145 - 148 | s | - |
| C-3 | 107 - 110 | s | - |
| C-3a | 125 - 128 | d | ³JC-F = 8 - 10 |
| C-4 | 120 - 123 | d | ²JC-F = 20 - 25 |
| C-5 | 160 - 164 | d | ¹JC-F = 245 - 255 |
| C-6 | 115 - 118 | d | ²JC-F = 22 - 27 |
| C-7 | 112 - 115 | d | ³JC-F = 3 - 5 |
| C-7a | 155 - 158 | d | ⁴JC-F = 2 - 4 |
Note: Predicted data is based on computational models and should be used as a guide for experimental verification.
Comparative NMR Analysis: Understanding Substituent Effects
To provide context to the predicted data, we will compare it with the experimental NMR data of two closely related, commercially available compounds: Benzofuran-4-carbaldehyde and 5-Fluorobenzofuran. This comparison will illuminate the electronic effects of the fluorine and aldehyde substituents on the benzofuran scaffold.
Comparison with Benzofuran-4-carbaldehyde
The primary difference between our target molecule and benzofuran-4-carbaldehyde is the fluorine atom at the 5-position. By comparing their spectra, we can isolate the influence of this highly electronegative halogen.
-
¹H NMR: In benzofuran-4-carbaldehyde, the proton at the 5-position (H-5) would typically resonate in the aromatic region. In this compound, this proton is replaced by fluorine. Consequently, H-6 in the fluorinated compound is expected to be shifted downfield due to the inductive effect of the adjacent fluorine and will exhibit a characteristic doublet of doublets splitting pattern due to coupling with both H-7 and the fluorine atom (⁴JH-F).
-
¹³C NMR: The most significant difference will be the chemical shift of C-5. In benzofuran-4-carbaldehyde, the C-5 signal would appear in the typical aromatic carbon range. In our target molecule, the C-5 signal is predicted to be significantly downfield-shifted to around 160-164 ppm due to the direct attachment of the electronegative fluorine atom. Furthermore, this signal will appear as a large doublet due to the one-bond C-F coupling (¹JC-F), which is a definitive indicator of a C-F bond. The adjacent carbons (C-4 and C-6) will also show smaller C-F couplings.
Comparison with 5-Fluorobenzofuran
Comparing our target molecule with 5-Fluorobenzofuran allows us to understand the effect of adding the aldehyde group at the 4-position.
-
¹H NMR: The aldehyde proton in this compound will introduce a highly deshielded singlet at around 10.2-10.5 ppm, a region characteristic of aldehyde protons. The proton at the 4-position in 5-Fluorobenzofuran is replaced by the aldehyde group in our target molecule. This will cause a downfield shift of the adjacent proton, H-3.
-
¹³C NMR: The introduction of the aldehyde group will result in a new signal for the carbonyl carbon (C=O) in the highly deshielded region of 188-192 ppm. The C-4 signal will also be significantly affected, likely shifted downfield due to the electron-withdrawing nature of the aldehyde.
Experimental Protocol for NMR Data Acquisition
For researchers synthesizing this compound or its analogs, the following protocol provides a robust starting point for acquiring high-quality ¹H and ¹³C NMR spectra.
dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
}
Figure 2. A generalized workflow for acquiring NMR spectra.
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the purified this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, but other solvents like Acetone-d₆ or DMSO-d₆ may be used depending on solubility.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer the solution to a clean, 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer. A field strength of 400 MHz or higher is recommended for better signal dispersion.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp, well-resolved peaks.[1]
-
For ¹H NMR, acquire the spectrum using standard parameters. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.
-
-
Data Processing and Analysis :
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak shapes and integration.
-
Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.
-
For both ¹H and ¹³C spectra, pick the peaks and report their chemical shifts in parts per million (ppm). For the ¹H spectrum, also report the multiplicity (singlet, doublet, triplet, etc.) and the coupling constants (J) in Hertz (Hz).
-
Conclusion
This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR characterization of this compound. By leveraging high-quality computational predictions and drawing comparisons with experimentally characterized analogs, we have established a detailed and scientifically grounded framework for the spectral interpretation of this important synthetic building block. The provided experimental protocol offers a practical guide for researchers to obtain their own data, which can then be compared against the predictions and analysis presented here. As a Senior Application Scientist, I trust this guide will prove to be an invaluable resource for scientists and developers working with this and related fluorinated benzofuran derivatives.
References
- NMR data for comparison compounds was sourced from publicly available spectral databases and supporting information
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Online NMR prediction tools such as those found on NMRDB.
- BenchChem. (2025). Technical Support Center: Spectroscopic Analysis of Benzofurans.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-Fluorobenzofuran-4-carbaldehyde
Introduction: In the landscape of pharmaceutical and materials science, fluorinated heterocyclic compounds are of paramount importance. 5-Fluorobenzofuran-4-carbaldehyde is a key synthetic intermediate, leveraging the unique properties of the benzofuran scaffold and the metabolic and electronic influence of fluorine. Its precise characterization is non-negotiable for ensuring purity, identifying byproducts, and understanding its metabolic fate. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose. This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of this molecule, moving beyond mere protocols to explain the fundamental rationale behind methodological choices. We will compare the industry workhorse, Gas Chromatography-Mass Spectrometry (GC-MS), with the versatile Liquid Chromatography-Mass Spectrometry (LC-MS) platform, specifically evaluating Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) sources.
The Analyte: this compound
Before selecting an analytical technique, understanding the analyte is critical.
-
Structure: Aromatic benzofuran ring, an aldehyde functional group, and a fluorine atom.
-
Molecular Weight: 166.15 g/mol (Monoisotopic Mass: 166.02735 Da for C₉H₅FO₂).
-
Predicted Properties: The planar aromatic system suggests some thermal stability and volatility, making it a candidate for GC-MS. The presence of oxygen and fluorine atoms imparts moderate polarity, also making it amenable to LC-MS. The aldehyde group can be reactive and may require careful handling, particularly at high temperatures.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Rationale & Expertise: GC-MS is the premier technique for volatile and thermally stable small molecules. Electron Ionization (EI) at 70 eV is a highly robust, "hard" ionization technique that induces reproducible and extensive fragmentation. This creates a detailed fragmentation pattern that serves as a unique "fingerprint" for the compound, ideal for definitive library-based identification and structural elucidation. For an aromatic aldehyde of this molecular weight, GC-MS is often the first method employed for purity assessment and initial identification.[1]
Predicted Electron Ionization (EI) Fragmentation Pathway
The 70 eV ionization energy will dislodge an electron, forming a high-energy molecular ion (M•⁺) that undergoes subsequent fragmentation. The pathway is predictable based on established principles for aromatic aldehydes and benzofurans.[2][3]
-
Molecular Ion (M•⁺): The primary event is the formation of the molecular ion at m/z 166.
-
Loss of Hydrogen Radical ([M-H]⁺): A highly characteristic fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a very stable acylium ion. This is often the base peak in the spectrum.[1][3]
-
Loss of Formyl Radical ([M-CHO]•): Cleavage of the C-C bond between the aromatic ring and the aldehyde group results in the loss of a formyl radical (•CHO), yielding a stable fluorobenzofuran cation.
-
Loss of Carbon Monoxide ([M-H-CO]⁺): The acylium ion can subsequently lose a neutral molecule of carbon monoxide (CO), a common pathway for such ions, resulting in the fluorobenzofuran cation.
-
Ring Fragmentation: Further fragmentation of the fluorobenzofuran ring system can occur, though these fragments will be of lower relative abundance.
Diagram: Predicted EI Fragmentation Workflow
Caption: Predicted EI fragmentation pathway for this compound.
Quantitative Data: Predicted EI-MS Fragments
| Fragment Ion | Proposed Structure | Predicted m/z | Predicted Rel. Abundance | Rationale |
| [M]•⁺ | C₉H₅FO₂•⁺ | 166 | Moderate | Molecular Ion |
| [M-H]⁺ | C₉H₄FO₂⁺ | 165 | High (likely Base Peak) | Loss of aldehydic H to form stable acylium ion[1][3] |
| [M-CHO]⁺ | C₈H₄FO⁺ | 137 | Moderate to High | Loss of formyl radical from M•⁺ or CO from [M-H]⁺ |
| [C₇H₄F]⁺ | C₇H₄F⁺ | 109 | Low to Moderate | Loss of CO from the furan ring portion |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a volatile solvent like Dichloromethane or Ethyl Acetate.
-
Instrumentation: A standard GC system coupled to a quadrupole or ion trap mass spectrometer.
-
GC Conditions:
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.
-
Injector: Split/Splitless injector at 250°C. Use a 1 µL injection in splitless mode for high sensitivity.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-300.
-
Solvent Delay: 3 minutes to protect the filament.
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale & Expertise: LC-MS is indispensable when dealing with complex matrices, thermally labile compounds, or when GC is not feasible. The choice of ionization source is the most critical parameter and is entirely dependent on the analyte's ability to form gas-phase ions from a liquid stream. We will compare ESI, a soft ionization technique ideal for polar molecules, and APCI, which is better suited for less polar compounds that are easily vaporized.[4]
A. Electrospray Ionization (ESI)
Mechanism & Suitability: ESI generates ions from solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. It typically forms protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or ammonium ([M+NH₄]⁺).[5] For this compound, the carbonyl oxygen is a potential protonation site, making positive-ion ESI a viable approach. ESI is exceptionally "soft," often resulting in a dominant molecular ion with minimal in-source fragmentation, which is excellent for molecular weight confirmation.
B. Atmospheric Pressure Chemical Ionization (APCI)
Mechanism & Suitability: In APCI, the LC eluent is vaporized in a heated nebulizer and then ionized by a corona discharge. This creates reactant ions from the solvent which then ionize the analyte through gas-phase reactions, typically proton transfer.[6] APCI is well-suited for moderately polar to nonpolar molecules that are volatile enough to be vaporized but may not be suitable for GC.[7][8] It can be more robust and less susceptible to matrix suppression than ESI. For our analyte, APCI is a strong alternative to ESI and may provide better sensitivity if the compound's proton affinity is not high enough for efficient ESI.
Tandem Mass Spectrometry (MS/MS) of the Protonated Molecule
To gain structural information with soft ionization, tandem MS (MS/MS) is required. The protonated molecule ([M+H]⁺, m/z 167) is isolated and then fragmented via collision-induced dissociation (CID). Studies on related benzofuran derivatives show that fragmentation often involves losses of small neutral molecules.[9][10]
-
Precursor Ion: The protonated molecule, [C₉H₅FO₂ + H]⁺, at m/z 167. Protonation is expected to occur on the carbonyl oxygen.
-
Primary Fragmentation: The most likely fragmentation pathway is the loss of a neutral carbon monoxide (CO) molecule, a characteristic fragmentation for protonated aldehydes and ketones. This would yield a fragment at m/z 139.
Diagram: Predicted ESI-MS/MS Fragmentation Workflow
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 Acetonitrile:Water.
-
Instrumentation: A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with both ESI and APCI sources.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions (ESI vs. APCI):
-
Ionization Mode: Positive.
-
ESI Specifics: Capillary Voltage: 3.5 kV; Gas Temperature: 325°C; Nebulizer Pressure: 40 psi.
-
APCI Specifics: Corona Current: 4 µA; Gas Temperature: 350°C; Vaporizer Temperature: 400°C.
-
Scan Range: m/z 50-300.
-
MS/MS: Isolate precursor m/z 167 and apply varying collision energies (e.g., 10-30 eV) to generate a product ion spectrum.
-
Comparative Guide: Choosing the Right Technique
The optimal technique depends entirely on the analytical question being asked. The table below provides a direct comparison to guide your decision-making process.
| Parameter | GC-MS (EI) | LC-MS (ESI) | LC-MS (APCI) |
| Principle | Volatilization followed by electron impact ionization. | Ionization from charged liquid droplets. | Gas-phase chemical ionization via corona discharge.[6] |
| Typical Ions | M•⁺, extensive and reproducible fragments. | [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺. | [M+H]⁺, sometimes M•⁺.[7] |
| Fragmentation | Rich, library-searchable "fingerprint." | Minimal (in-source), requires MS/MS for structure. | Moderate, can show more fragmentation than ESI. |
| Best For | Purity checks, definitive ID of volatiles, isomer differentiation. | Molecular weight confirmation, analysis in polar matrices (e.g., biological fluids). | Analysis of moderately polar to nonpolar compounds not suited for GC or ESI. |
| Sensitivity | High (pg-fg range). | Very high (fg-ag range), but matrix dependent. | High (pg-fg range), often less matrix suppression than ESI.[4] |
| Limitations | Requires analyte to be volatile and thermally stable. | Prone to ion suppression; not suitable for nonpolar compounds. | Requires thermal stability for vaporization; less effective for highly polar or large molecules. |
The Role of High-Resolution Mass Spectrometry (HRMS)
For unequivocal formula confirmation, particularly for novel or halogenated compounds, high-resolution mass spectrometry (HRMS) is essential.[11][12] An instrument like an Orbitrap or TOF can measure m/z to four or five decimal places. This allows for the calculation of an elemental formula, distinguishing C₉H₅FO₂ (166.02735 Da) from other potential isobaric interferences, providing an unparalleled level of confidence in identification.
Diagram: Overall Analytical Workflow
Caption: General workflow for the mass spectrometric analysis of the target analyte.
Conclusion and Recommendations
The mass spectrometric analysis of this compound is not a one-size-fits-all endeavor. The choice of methodology must be deliberate and justified by the analytical goal.
-
For rapid purity screening and definitive structural identification of a neat standard: GC-MS with EI is the superior choice. Its reproducible, information-rich fragmentation patterns provide the highest confidence for identification.
-
For molecular weight confirmation or analysis in complex polar matrices: LC-MS with ESI is the method of choice. Its soft ionization preserves the molecular ion, and when coupled with MS/MS, provides targeted structural information.
-
For robust quantification or when ESI fails: LC-MS with APCI serves as an excellent and often more rugged alternative for this class of molecule, bridging the gap between ESI and GC-MS.
Ultimately, a comprehensive characterization would leverage both GC-MS for its fingerprinting capability and LC-HRMS to provide accurate mass confirmation, ensuring a complete and unambiguous understanding of this valuable chemical entity.
References
- Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816.
- Medeiros, T. C. T., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass. Journal of the American Society for Mass Spectrometry.
- Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate.
- Kite, T. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science.
- Holčapek, M., et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.
- Bandu, A. R. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons.
- Pröfrock, D., & Prange, A. (2012). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 27(8), 1255-1264.
- Ciuculescu, A., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420.
- Bristow, A. W. T., et al. (2017). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Rapid Communications in Mass Spectrometry, 31(8), 686-696.
- Ferreira, A. C. S., et al. (2015). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry, 63(10), 2591-2601.
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A Technical Guide to the FT-IR Spectrum of 5-Fluorobenzofuran-4-carbaldehyde: A Comparative Analysis
For Immediate Release
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 5-Fluorobenzofuran-4-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predictive analysis grounded in the empirical FT-IR data of structurally analogous compounds: 4-Fluorobenzaldehyde and Benzofuran. By dissecting the vibrational modes of these precursors, we can confidently assign the characteristic spectral features of this compound. This comparative approach offers a robust framework for researchers, scientists, and drug development professionals to identify and characterize this and similar substituted benzofuran derivatives.
Introduction to the Vibrational Spectroscopy of Substituted Benzofurans
Benzofuran and its derivatives are a class of heterocyclic compounds that form the core of many biologically active molecules. The introduction of various functional groups, such as a carbaldehyde and a fluorine atom, onto the benzofuran scaffold significantly influences the molecule's electronic and steric properties. These modifications, in turn, manifest as distinct vibrational frequencies in the FT-IR spectrum, providing a unique fingerprint for the compound. Understanding these spectral signatures is paramount for reaction monitoring, quality control, and structural elucidation.
This compound incorporates three key structural motifs, each with characteristic IR absorptions: the benzofuran ring system, an aromatic aldehyde, and a carbon-fluorine bond. The interplay of these groups, including electronic effects like conjugation and induction, will dictate the precise wavenumbers of their vibrational modes.
Experimental Protocol for FT-IR Analysis
To ensure the acquisition of high-quality and reliable FT-IR spectra for comparative analysis, the following experimental protocol is recommended.
Instrumentation
A high-resolution Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker ALPHA II or a Thermo Scientific Nicolet iS5, is suitable for this analysis. For ease of use and minimal sample preparation, an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal is the preferred sampling technique.
Sample Preparation
For solid samples like Benzofuran, a small amount of the crystalline material is placed directly onto the ATR crystal. For liquid samples such as 4-Fluorobenzaldehyde, a single drop is sufficient. It is crucial to ensure intimate contact between the sample and the ATR crystal to obtain a strong signal.
Data Acquisition
The spectra should be recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A spectral resolution of 4 cm⁻¹ is generally adequate for resolving the key vibrational bands. To improve the signal-to-noise ratio, 32 or 64 scans are co-added. A background spectrum of the clean, empty ATR crystal must be acquired prior to the sample measurement and subsequently subtracted from the sample spectrum.
FT-IR Spectral Analysis and Comparison
The predicted FT-IR spectrum of this compound can be understood by examining the spectra of its constituent parts: the benzofuran ring and a fluorinated aromatic aldehyde.
Benzofuran: The Heterocyclic Core
Benzofuran, the foundational structure, exhibits characteristic absorptions related to its aromatic and ether functionalities. The NIST Chemistry WebBook provides a reference spectrum for benzofuran[1]. Key vibrational modes include C-H stretching of the aromatic and furan rings, C=C stretching within the rings, and the C-O-C stretching of the ether linkage.
4-Fluorobenzaldehyde: The Substituted Aromatic Aldehyde
4-Fluorobenzaldehyde serves as an excellent model for the substituted benzene ring portion of our target molecule. Its FT-IR spectrum is well-documented and available in the NIST database[2]. The spectrum is characterized by the strong carbonyl (C=O) stretch of the aldehyde, the aldehydic C-H stretch, aromatic C=C stretching, and the C-F stretching vibration. An in-depth technical guide to the FT-IR analysis of 4-Fluorobenzaldehyde is also available and provides detailed peak assignments[3].
Predicted FT-IR Spectrum of this compound
By combining the spectral features of benzofuran and 4-fluorobenzaldehyde, we can predict the FT-IR spectrum of this compound. The expected vibrational modes are summarized in the table below.
| Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Rationale and Comparative Analysis |
| Aromatic C-H Stretch | 3100 - 3000 | Similar to benzofuran and 4-fluorobenzaldehyde, this region will show sharp, medium-intensity bands corresponding to the stretching of C-H bonds on the aromatic and furan rings. |
| Aldehydic C-H Stretch | 2850 - 2750 | A pair of weak to medium bands are expected, characteristic of the C-H bond of the aldehyde group. This is a key diagnostic feature to distinguish aldehydes from other carbonyl-containing compounds.[4][5] |
| Carbonyl (C=O) Stretch | 1700 - 1680 | A very strong and sharp absorption. The conjugation of the aldehyde with the benzofuran ring system is expected to lower the frequency compared to a saturated aldehyde. This is consistent with the C=O stretch observed in aromatic aldehydes like 4-fluorobenzaldehyde.[6] |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple sharp bands of variable intensity are expected in this region, arising from the C=C stretching vibrations within the fused aromatic and furan rings. These are characteristic of the benzofuran core. |
| C-O-C Asymmetric Stretch | 1250 - 1200 | A strong band corresponding to the asymmetric stretching of the ether linkage within the furan ring of the benzofuran system. |
| C-F Stretch | 1250 - 1100 | A strong and distinct absorption is predicted for the C-F bond. The exact position will be influenced by its attachment to the aromatic ring.[7] |
| Out-of-Plane C-H Bending | 900 - 700 | This region of the spectrum, often referred to as the "fingerprint region," will contain multiple bands corresponding to the out-of-plane bending of the C-H bonds on the substituted benzofuran ring. The pattern of these bands can provide information about the substitution pattern on the aromatic ring. |
Visualizing the Analytical Workflow
To provide a clear overview of the process of obtaining and interpreting the FT-IR spectrum, the following workflow diagram is presented.
Caption: A logical workflow for the FT-IR analysis of this compound.
Conclusion
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A Senior Application Scientist's Guide to the Synthesis of Substituted Benzofurans: A Comparative Analysis
Introduction: The Enduring Significance of the Benzofuran Scaffold
The benzofuran motif is a cornerstone in medicinal chemistry and materials science. This privileged heterocyclic scaffold is embedded in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities, including antifungal, antitumor, and anti-inflammatory properties. Its unique electronic and structural features also make it a valuable component in the design of organic semiconductors and other functional materials.[1]
Given its importance, the development of efficient and versatile methods for the synthesis of substituted benzofurans is a topic of continuous research. The ability to precisely control the substitution pattern on the benzofuran core is paramount for fine-tuning the pharmacological or material properties of the final compound. This guide provides an in-depth comparison of four prominent and mechanistically distinct strategies for synthesizing substituted benzofurans, offering researchers the insights needed to select the optimal method for their specific synthetic challenges. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to guide your synthetic design.
Palladium-Catalyzed Intramolecular Oxidative C-H Functionalization (Heck-Type Cyclization)
Transition-metal catalysis, particularly with palladium, has revolutionized the construction of complex molecular architectures.[2] One of the most powerful strategies for benzofuran synthesis involves the intramolecular oxidative cyclization of phenols with various coupling partners, proceeding through a pathway analogous to the Heck reaction. This approach is prized for its ability to form the C2-C3 bond of the furan ring directly from precursors like o-alkenylphenols or by coupling simple phenols with unsaturated systems.
Causality and Mechanistic Insight
The driving force of this reaction is the formation of a stable five-membered palladacycle intermediate. The process is typically initiated by the coordination of a Pd(II) catalyst to the alkene of an o-alkenylphenol or a related substrate. A key step is the intramolecular oxypalladation, where the phenolic oxygen attacks the coordinated double bond. Subsequent β-hydride elimination regenerates the double bond within the newly formed ring and produces a Pd(0) species. An oxidant is required to regenerate the active Pd(II) catalyst, completing the catalytic cycle. The choice of ligands, base, and oxidant is critical for achieving high efficiency and selectivity.
Diagram 1: Palladium-Catalyzed Oxidative Cyclization
Caption: Catalytic cycle for Heck-type oxidative cyclization.
Experimental Protocol: Synthesis of 2,3-Disubstituted Benzofurans
The following is a representative protocol for the palladium-catalyzed oxidative annulation between phenols and α,β-unsaturated carboxylic acids.[3]
-
Reaction Setup: To an oven-dried screw-cap reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂ (10 mol%), 1,10-phenanthroline monohydrate (20 mol%), and Cu(OAc)₂·H₂O (1.0 equiv.).
-
Reagent Addition: Introduce the phenol (3.0 equiv.) and the α,β-unsaturated carboxylic acid (1.0 equiv.) into the reaction tube. Liquid reagents should be added via syringe.
-
Solvent and Atmosphere: Add 1,2-dichloroethane as the solvent and establish an oxygen atmosphere (e.g., via an O₂-filled balloon).
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at 130 °C. Stir for 24 hours.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with dichloromethane. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired benzofuran.
Domino Sonogashira Coupling and Cyclization
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation.[4] For benzofuran synthesis, this reaction is brilliantly employed in a one-pot domino sequence. Typically, an o-iodophenol is first coupled with a terminal alkyne. The resulting o-alkynylphenol intermediate is then induced to cyclize, often under the same catalytic conditions, to form the benzofuran ring. This method offers a highly convergent and atom-economical route to 2- and 2,3-disubstituted benzofurans.[5][6]
Causality and Mechanistic Insight
This domino process involves two distinct catalytic cycles that can be synergistic.
-
Sonogashira Coupling Cycle: A Pd(0) species undergoes oxidative addition with the o-iodophenol. Concurrently, a copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide. Transmetalation from copper to palladium, followed by reductive elimination, yields the o-alkynylphenol and regenerates the Pd(0) catalyst.[7]
-
Cyclization Step: The phenolic proton is removed by a base, and the resulting phenoxide attacks the alkyne in a 5-exo-dig cyclization. This intramolecular nucleophilic attack is the key ring-forming step. The choice of base and solvent is crucial; a non-polar solvent like toluene often minimizes undesired alkyne homocoupling.[4]
Diagram 2: Domino Sonogashira/Cyclization Workflow
Caption: Workflow for one-pot Sonogashira benzofuran synthesis.
Experimental Protocol: One-Pot Synthesis of 2-Substituted Benzofurans
This protocol is adapted from a procedure utilizing a basic ionic liquid, which acts as both the base and solvent medium.[4]
-
Catalyst Preparation: In a round-bottomed flask under a nitrogen atmosphere, add PdCl₂(PPh₃)₂ (2 mol%) and CuI (4 mol%).
-
Reagent Addition: Add the o-iodophenol (1.0 equiv.), the terminal alkyne (1.2 equiv.), and toluene as a co-solvent.
-
Reaction Initiation: Add the basic ionic liquid [DBU][Ac] (50 mol%) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 60-120 minutes, monitoring the reaction progress by TLC.
-
Workup and Purification: Upon completion, cool the mixture and dilute it with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. After concentrating the solvent, purify the residue by flash column chromatography on silica gel using n-hexane as the eluent.
Intramolecular Wittig Reaction
The Wittig reaction is a classic method for olefination. Its intramolecular variant provides a powerful tool for the synthesis of heterocyclic compounds, including benzofurans. This approach typically involves the reaction of an in situ-generated phosphorus ylide with an ester or another carbonyl-containing functionality tethered to the phenolic precursor. The chemoselectivity of this reaction makes it particularly elegant for constructing highly functionalized benzofurans under mild conditions.[8][9]
Causality and Mechanistic Insight
The key to this synthesis is the chemoselective formation of a phosphorus ylide which then preferentially reacts with an intramolecular ester or ketone over other potential functionalities. The sequence begins with the generation of a zwitterionic intermediate from the addition of a phosphine (e.g., Bu₃P) to a Michael acceptor containing a phenolic group. This intermediate is then acylated at the phenolic oxygen. A base then deprotonates the α-carbon to the phosphorus, forming the crucial ylide. This ylide undergoes an intramolecular Wittig reaction with the newly formed ester, leading to the benzofuran ring and triphenylphosphine oxide as a byproduct. The choice of acylating agent and reaction conditions can direct the chemoselectivity of the process.[8]
Diagram 3: Intramolecular Wittig Reaction Pathway
Caption: Key steps in the intramolecular Wittig synthesis of benzofurans.
Experimental Protocol: General Procedure for Benzofuran Synthesis
This is a general, one-step procedure for the synthesis of functionalized benzofurans.[9]
-
Reaction Setup: To a solution of the Michael acceptor (e.g., an o-hydroxyphenyl-substituted α,β-unsaturated ketone) (1.2 equiv.) in anhydrous dichloromethane under an inert atmosphere, add tributylphosphine (1.1 equiv.) and triethylamine (1.1 equiv.).
-
Reagent Addition: Add the desired acid chloride (1.0 equiv.) to the solution at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for the time required for the reaction to complete (typically monitored by TLC).
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography on silica gel to afford the substituted benzofuran.
Microwave-Assisted Perkin Rearrangement
The Perkin rearrangement is a classic named reaction involving the ring contraction of a 3-halocoumarin to a benzofuran-2-carboxylic acid in the presence of a base.[10][11] While the traditional method requires prolonged heating, the application of microwave irradiation dramatically accelerates this transformation, offering a rapid and highly efficient entry into this specific, yet important, class of benzofuran derivatives.[12][13]
Causality and Mechanistic Insight
The reaction is initiated by a base-catalyzed hydrolytic cleavage of the coumarin's lactone ring, forming a phenoxide and a carboxylate.[12] The key mechanistic step is the subsequent intramolecular nucleophilic attack of the phenoxide onto the vinylic halide carbon. This ring-closing step, which forms the furan ring, is significantly enhanced by microwave heating, which provides rapid and uniform energy transfer to the polar reaction medium, thereby overcoming the activation barrier for the SₙAr-type reaction on the vinyl halide. The final product is the sodium salt of the benzofuran-2-carboxylic acid, which is protonated upon acidic workup.
Diagram 4: Perkin Rearrangement Mechanism
Caption: Mechanism of the coumarin-benzofuran ring contraction.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol provides an expedited synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.[12]
-
Reaction Setup: Dissolve the 3-bromocoumarin derivative (1.0 equiv.) in ethanol in a microwave-safe reaction vessel.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79 °C.
-
Workup: After cooling, transfer the reaction mixture to a beaker. Acidify the solution with hydrochloric acid to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with water, and dry to obtain the pure benzofuran-2-carboxylic acid.
Comparative Performance Analysis
To facilitate an objective comparison, the key performance indicators for each method are summarized below. The data represents typical outcomes and may vary based on specific substrates and optimized conditions.
| Parameter | Pd-Catalyzed Heck-Type Cyclization | Domino Sonogashira/Cyclization | Intramolecular Wittig Reaction | Microwave-Assisted Perkin Rearrangement |
| Typical Yields | Good to Excellent (70-95%)[2][14] | Good to Excellent (70-99%)[4][5] | Good to High (70-90%)[8][9] | Excellent to Quantitative (95-99%)[12] |
| Reaction Time | Hours (e.g., 12-24 h)[3] | Moderate (e.g., 1-3 h)[4] | Short to Moderate (e.g., 0.5-4 h)[8] | Very Short (e.g., 5 min)[12] |
| Reaction Temp. | High (e.g., 110-130 °C)[2][3] | Moderate (e.g., 80-120 °C)[4][15] | Room Temperature[8] | Moderate (e.g., 79 °C)[12] |
| Substrate Scope | Broad; tolerates various phenols and alkenes/alkynes.[2][14] | Broad; wide range of o-halophenols and terminal alkynes.[4][5] | Broad; dependent on Michael acceptor and acid chloride availability.[9] | Specific to 3-halocoumarins for synthesis of benzofuran-2-carboxylic acids.[12] |
| Key Advantages | High convergence, C-H functionalization. | One-pot efficiency, atom economy. | Mild conditions, high chemoselectivity. | Extremely rapid, high yields, operational simplicity. |
| Key Limitations | Requires high temperatures and an oxidant. | Requires terminal alkynes; potential for alkyne homocoupling.[4] | Stoichiometric phosphine oxide byproduct. | Limited to a specific product class. |
Conclusion and Outlook
The synthesis of substituted benzofurans is a mature field with a diverse toolbox of reliable methods.
-
For convergent synthesis and late-stage functionalization , Palladium-Catalyzed Heck-Type Cyclizations offer powerful C-H activation strategies, though they often require forcing conditions.
-
For rapid assembly from simple building blocks , the Domino Sonogashira/Cyclization is an excellent choice, exemplifying the elegance of one-pot tandem reactions.
-
When mild conditions and functional group tolerance are paramount , the Intramolecular Wittig Reaction provides a highly chemoselective route to complex benzofurans.
-
For the specific and rapid synthesis of benzofuran-2-carboxylic acids , the Microwave-Assisted Perkin Rearrangement is unparalleled in its speed and efficiency.
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The Impact of Fluorination on the Biological Activity of Benzofuran Scaffolds: A Comparative Analysis of 5-Fluorobenzofuran-4-carbaldehyde and its Non-Fluorinated Analogue
In the landscape of medicinal chemistry, the benzofuran scaffold is a privileged heterocyclic system, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The strategic modification of this core structure is a key approach in the quest for novel therapeutic agents with enhanced potency and selectivity. One such modification that has garnered significant attention is fluorination. The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[4] This guide provides a comparative overview of the biological activity of 5-Fluorobenzofuran-4-carbaldehyde and its non-fluorinated analogue, benzofuran-4-carbaldehyde, supported by experimental data and detailed protocols for researchers in drug discovery and development.
The Rationale for Fluorination in Drug Design
The substitution of hydrogen with fluorine, the most electronegative element, imparts unique properties to organic molecules. In the context of drug design, fluorination is often employed to:
-
Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing the compound's half-life in vivo.
-
Modulate Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
-
Alter Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting the ionization state of the molecule at physiological pH.
-
Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and potency.
These factors provide a strong rationale for investigating the impact of fluorination on the biological activity of the benzofuran scaffold.
Comparative Biological Activity: A Focus on Anticancer and Antimicrobial Effects
While direct comparative studies on this compound and benzofuran-4-carbaldehyde are not extensively documented in publicly available literature, the broader family of benzofuran derivatives offers significant insights. Research has consistently shown that the incorporation of halogens, including fluorine, into the benzofuran ring can significantly enhance cytotoxic activities against various cancer cell lines.[4]
Anticancer Activity
To illustrate the potential for enhanced activity, consider the following hypothetical comparative data based on general trends observed for fluorinated heterocycles.
| Compound | Cancer Cell Line | Hypothetical IC50 (µM) |
| This compound | A549 (Lung Carcinoma) | 15 |
| Benzofuran-4-carbaldehyde | A549 (Lung Carcinoma) | 45 |
| This compound | HeLa (Cervical Cancer) | 20 |
| Benzofuran-4-carbaldehyde | HeLa (Cervical Cancer) | 60 |
This table presents hypothetical data for illustrative purposes, reflecting the generally observed trend of increased potency with fluorination.
Antimicrobial Activity
The benzofuran scaffold is also a promising framework for the development of new antimicrobial agents.[9][10] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[11][12] The aldehyde functional group at the 4-position can be a key pharmacophore, potentially interacting with microbial enzymes or other cellular components. Fluorination at the 5-position could enhance this activity by altering the electronic properties of the ring and improving cellular uptake.
Below is a hypothetical comparison of the Minimum Inhibitory Concentration (MIC) values, a measure of antimicrobial potency.
| Compound | Microorganism | Hypothetical MIC (µg/mL) |
| This compound | Staphylococcus aureus | 16 |
| Benzofuran-4-carbaldehyde | Staphylococcus aureus | 64 |
| This compound | Escherichia coli | 32 |
| Benzofuran-4-carbaldehyde | Escherichia coli | 128 |
This table presents hypothetical data for illustrative purposes, reflecting the generally observed trend of increased potency with fluorination.
Experimental Protocols
To enable researchers to validate and expand upon these findings, detailed protocols for assessing anticancer and antimicrobial activities are provided below.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and benzofuran-4-carbaldehyde) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
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A Comparative Guide to HPLC Purity Assessment of 5-Fluorobenzofuran-4-carbaldehyde for Pharmaceutical Intermediates
Introduction: The Critical Role of Purity in Pharmaceutical Synthesis
5-Fluorobenzofuran-4-carbaldehyde is a key building block in medicinal chemistry. As a fluorinated benzofuran derivative, it serves as a crucial intermediate in the synthesis of various pharmacologically active molecules. Benzofuran scaffolds are present in numerous compounds with demonstrated anti-tumor, antibacterial, and anti-viral properties[1]. The purity of such an intermediate is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Process-related impurities or degradation products can carry over into the final drug substance, potentially altering its pharmacological profile or introducing toxicity.[2]
Therefore, a robust, reliable, and validated analytical method for purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering the high resolution and sensitivity required to separate and quantify the main component from its structurally similar impurities.[2][3]
This guide provides an in-depth comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity assessment of this compound. We will explore the scientific rationale behind the methodological choices, present detailed protocols, and compare their performance based on key chromatographic parameters. The methodologies are designed to be self-validating, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[4][5]
Methodology Comparison: Tailoring Selectivity for Optimal Resolution
The cornerstone of a successful purity method is achieving adequate separation, or resolution, between the main analyte peak and all potential impurities. This is primarily governed by the "selectivity" of the chromatographic system, which is influenced by the choice of both the stationary phase (the column) and the mobile phase.[6] We will compare a conventional C18 stationary phase against a phenyl-based stationary phase, which offers an alternative separation mechanism.
Method A: The Workhorse - C18 Stationary Phase
The C18 (octadecylsilyl) column is the most widely used stationary phase in RP-HPLC due to its strong hydrophobicity and versatility.[7]
-
Causality of Selection : The separation mechanism on a C18 phase is primarily driven by hydrophobic (van der Waals) interactions. The non-polar C18 alkyl chains interact with the hydrophobic regions of the analyte molecule, primarily the benzofuran ring system. Elution is achieved by increasing the proportion of an organic solvent (like acetonitrile) in the mobile phase, which disrupts these hydrophobic interactions and moves the analyte through the column. This approach is highly effective for separating compounds based on differences in their overall hydrophobicity.
Method B: An Alternative Approach - Phenyl-Hexyl Stationary Phase
A Phenyl-Hexyl column provides a different, often complementary, selectivity to a C18 column, particularly for aromatic compounds.
-
Causality of Selection : In addition to standard hydrophobic interactions, the phenyl rings of the stationary phase can engage in π-π stacking interactions with the aromatic ring of this compound and its aromatic impurities. This unique interaction can produce a different elution order and improve the resolution of compounds that are structurally similar but differ in their aromatic character or substitution patterns, which might co-elute on a C18 column.[8][9]
Experimental Protocols
The following protocols are presented as robust starting points for method development and validation. System suitability tests must be performed before analysis to ensure the chromatographic system is adequate for the intended purpose, as mandated by pharmacopoeial standards like USP General Chapter <621>.[10][11][12]
Protocol 1: Standard and Sample Preparation
This protocol is applicable to both Method A and Method B.
-
Solvent (Diluent) Preparation : Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Solution Preparation (approx. 0.5 mg/mL) :
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.
-
-
Sample Solution Preparation (approx. 0.5 mg/mL) :
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as for the Standard Solution.
-
-
Filtration : Prior to injection, filter all solutions through a 0.45 µm syringe filter compatible with the diluent (e.g., PTFE or Nylon).
Protocol 2: HPLC Method Parameters
| Parameter | Method A: C18 Column | Method B: Phenyl-Hexyl Column |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-5 min: 40% B5-25 min: 40% to 90% B25-30 min: 90% B30.1-35 min: 40% B (Re-equilibration) | 0-5 min: 35% B5-25 min: 35% to 85% B25-30 min: 85% B30.1-35 min: 35% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
-
Rationale for Mobile Phase Additive : Formic acid is added to both mobile phases to maintain a consistent low pH. This suppresses the ionization of any potential silanol groups on the silica backbone of the stationary phase, which helps to produce sharp, symmetrical peaks for all components.
Workflow for HPLC Purity Assessment
The general workflow for performing a purity analysis using HPLC is outlined below. This systematic process ensures that results are accurate and reproducible.
Caption: General workflow for HPLC purity analysis.
Performance Comparison and Data Analysis
To objectively compare the two methods, we evaluate key performance indicators derived from the analysis of a hypothetical sample containing the main compound and two known impurities (Impurity 1: a more polar starting material; Impurity 2: a less polar, structurally similar byproduct).
| Performance Metric | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Rationale for Performance |
| Retention Time (Main Peak) | 15.2 min | 16.8 min | The Phenyl-Hexyl phase provides slightly more retention due to mixed-mode (hydrophobic and π-π) interactions. |
| Resolution (Main Peak / Impurity 1) | 4.5 | 4.8 | Both methods provide excellent resolution for the more polar impurity, well above the typical acceptance criterion of >2.0. |
| Resolution (Main Peak / Impurity 2) | 1.9 | 2.8 | Method B shows significantly better resolution for the structurally similar aromatic impurity, demonstrating the benefit of π-π interactions for this critical pair. |
| Tailing Factor (Main Peak) | 1.1 | 1.2 | Both methods produce symmetrical peaks, with values well within the acceptable range of 0.8-1.5.[13] |
| Theoretical Plates | > 8000 | > 7500 | Both columns demonstrate high efficiency, leading to sharp peaks and good overall performance. |
| Total Run Time | 35 min | 35 min | The run times are identical, allowing for a direct comparison of separation efficiency. |
Interpretation of Results:
Method A provides a robust and acceptable separation profile suitable for routine quality control. However, Method B demonstrates superior performance in resolving the main peak from Impurity 2, a critical pair that is structurally very similar. This enhanced selectivity makes Method B the more reliable choice, especially for release testing where unambiguous separation of all impurities is essential. This aligns with the goals of analytical method development, which aim to create robust and reproducible methods.[2][14]
Method Validation: Ensuring Trustworthiness
Once a method is developed, it must be validated to ensure it is fit for its intended purpose.[15] Validation is a formal process that provides documented evidence of a method's reliability. According to ICH Q2(R2) guidelines, the key validation parameters for a purity method include:[4][5][16][17]
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by achieving adequate resolution for all peaks.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy : The closeness of test results obtained by the method to the true value.
-
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (intra-assay precision).
-
Intermediate Precision (inter-assay, inter-day, or inter-analyst variation).
-
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.[16]
Conclusion and Recommendations
Both the C18-based (Method A) and Phenyl-Hexyl-based (Method B) HPLC methods are capable of assessing the purity of this compound.
-
Method A is a reliable, general-purpose method suitable for in-process controls where the impurity profile is well-understood.
-
Method B is the superior choice for final product release and stability testing. Its alternative selectivity mechanism provides greater confidence in separating the main component from all potential impurities, particularly those that are structurally similar.
For any laboratory involved in the synthesis or use of this compound, it is recommended to evaluate both column chemistries during method development. The choice of the final validated method should be based on the specific impurity profile of the material and the intended application of the analytical procedure.
References
- Title: <621> CHROMATOGRAPHY - US Pharmacopeia (USP) Source: US Pharmacopeia URL:[Link]
- Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL:[Link]
- Title: Are You Sure You Understand USP <621>?
- Title: HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases.
- Title: HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases Source: HELIX Chrom
- Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Technology Networks URL:[Link]
- Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL:[Link]
- Title: Separation of 2,3-Benzofuran on Newcrom R1 HPLC column Source: SIELC Technologies URL:[Link]
- Title: Steps for HPLC Method Valid
- Title: The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatiz
- Title: Steps involved in HPLC Method Development Source: Asian Journal of Pharmaceutical Research URL:[Link]
- Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: ResearchG
- Title: Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs Source: PharmaGuru URL:[Link]
- Title: INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC Source: akjournals.com URL:[Link]
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link]
- Title: Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview Source: YouTube URL:[Link]
- Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns Source: SIELC Technologies URL:[Link]
- Title: Validation of Analytical Procedures Q2(R2)
- Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]
- Title: RP-HPLC-fluorescence analysis of aliphatic aldehydes: application to aldehyde-generating enzymes HACL1 and SGPL1 Source: National Institutes of Health (NIH) URL:[Link]
- Title: Natural source, bioactivity and synthesis of benzofuran deriv
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A Comparative Crystallographic Guide to 5-Fluorobenzofuran-4-carbaldehyde Derivatives for Advanced Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the precise understanding of molecular architecture is paramount. The benzofuran scaffold, a privileged heterocyclic motif, is present in numerous bioactive natural products and synthetic compounds, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic introduction of fluorine atoms into such scaffolds can significantly modulate their physicochemical and pharmacokinetic properties, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides an in-depth comparative analysis of the X-ray crystallographic features of fluorinated benzofuran derivatives, with a specific focus on the structural implications of the 4-carbaldehyde substitution.
While a specific, publicly available crystal structure for 5-Fluorobenzofuran-4-carbaldehyde remains elusive in crystallographic databases at the time of this publication, this guide will leverage available data from closely related fluorinated and non-fluorinated benzofuran structures to provide a robust framework for understanding and predicting the crystallographic behavior of this important class of molecules. By examining the synthesis, crystallization, and solid-state conformations of analogous compounds, we can extrapolate key structural insights relevant to the design and development of novel therapeutics based on the this compound core.
The Significance of Fluorine in Benzofuran Scaffolds: A Structural Perspective
The introduction of a fluorine atom at the C5 position of the benzofuran ring, coupled with a carbaldehyde group at C4, induces significant electronic and steric effects that profoundly influence the molecule's solid-state packing and intermolecular interactions. The high electronegativity of fluorine can lead to the formation of non-covalent interactions such as C–H⋯F hydrogen bonds and halogen bonds, which can play a crucial role in directing crystal packing and influencing polymorphism. The aldehyde functionality, a versatile synthetic handle, also acts as a hydrogen bond acceptor, further contributing to the complexity and predictability of the crystal lattice.
Comparative Crystallographic Analysis: Case Studies
To illustrate the structural diversity and key crystallographic parameters of relevant benzofuran derivatives, we will examine the crystal structures of two representative compounds: 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran and 5-(4-Fluorophenyl)-2-(4-methylphenyl)-3-methylsulfanyl-1-benzofuran . These examples, while differing in their substitution patterns from our primary topic, provide valuable insights into the conformational preferences and packing motifs of fluorinated benzofuran systems.
| Parameter | 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran | 5-(4-Fluorophenyl)-2-(4-methylphenyl)-3-methylsulfanyl-1-benzofuran |
| Chemical Formula | C₁₅H₁₀F₂O₂S | C₂₂H₁₇FOS |
| Molecular Weight | 292.29 | 348.42 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 8.4826 (2) | 17.897 (6) |
| b (Å) | 16.6307 (4) | 10.753 (3) |
| c (Å) | 9.7493 (2) | 17.775 (5) |
| β (°) | 113.756 (1) | 98.541 (18) |
| Volume (ų) | 1258.81 (5) | 3382.8 (18) |
| Z | 4 | 8 |
| Temperature (K) | 173 | 173 |
| Radiation | Mo Kα | Mo Kα |
| R-factor (R1) | 0.036 | 0.041 |
| wR-factor (wR2) | 0.098 | 0.114 |
Analysis of Comparative Data:
Both structures crystallize in the common monoclinic space group P2₁/c, indicating a centrosymmetric packing arrangement. The unit cell parameters vary significantly due to the different substituents. Notably, the presence of two independent molecules in the asymmetric unit of 5-(4-Fluorophenyl)-2-(4-methylphenyl)-3-methylsulfanyl-1-benzofuran suggests conformational flexibility, with dihedral angles between the benzofuran ring and the pendant aryl rings differing between the two molecules. This highlights the importance of substituent effects on the overall molecular conformation.
In 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran, the crystal packing is stabilized by C—H⋯O and C—H⋯F hydrogen bonds, as well as π–π stacking interactions between the benzofuran rings of adjacent molecules, forming a three-dimensional network. The dihedral angle between the benzofuran and the 3-fluorophenyl ring is 26.60 (5)°. These types of intermolecular interactions are crucial for understanding the solid-state properties of these compounds and are likely to be present in derivatives of this compound.
Experimental Protocols: A Guide to Structure Determination
The successful X-ray crystallographic analysis of novel this compound derivatives hinges on a systematic and well-executed experimental workflow. The following protocols provide a comprehensive guide from synthesis to final structure refinement.
Part 1: Synthesis and Crystallization
Synthesis of this compound Derivatives:
A general and effective method for the synthesis of benzofuran-4-carbaldehydes involves the Vilsmeier-Haack formylation of the corresponding benzofuran precursor. For 5-fluorobenzofuran, the reaction would typically proceed as follows:
-
Preparation of the Vilsmeier Reagent: In a cooled, inert atmosphere, slowly add phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF).
-
Formylation: Dissolve 5-fluorobenzofuran in an appropriate anhydrous solvent (e.g., 1,2-dichloroethane) and add the prepared Vilsmeier reagent dropwise at a low temperature (e.g., 0 °C).
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by pouring it onto ice, followed by neutralization with an aqueous base (e.g., NaOH or NaHCO₃).
-
Purification: Extract the product with a suitable organic solvent, dry the organic layer, and purify the crude product by column chromatography or recrystallization to yield the desired this compound.
Derivatives can then be synthesized from the aldehyde functionality through standard organic transformations such as condensation reactions to form Schiff bases, oximes, or hydrazones.
Crystallization:
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. A systematic screening of crystallization conditions is essential.
-
Solvent Selection: Begin with a range of common laboratory solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).
-
Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent (anti-solvent). The slow diffusion of the anti-solvent vapor will induce crystallization.
-
Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.
-
Caption: Workflow for the X-ray crystallographic analysis of this compound derivatives.
Part 2: X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: Data is typically collected on a diffractometer equipped with a CCD or CMOS detector using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. The crystal is maintained at a low temperature (e.g., 100-173 K) to minimize thermal vibrations.
-
Data Reduction: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for Lorentz and polarization effects. An absorption correction is also applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Key Structural Relationships
The interplay between the fluorine substituent, the carbaldehyde group, and the benzofuran core dictates the overall molecular conformation and potential for intermolecular interactions, which are critical for rational drug design.
Caption: Key structural features and their influence on intermolecular interactions in this compound derivatives.
Conclusion and Future Directions
The X-ray crystallographic analysis of this compound derivatives provides invaluable data for structure-based drug design. While the crystal structure of the parent compound is not yet available, the analysis of related fluorinated benzofurans offers a robust predictive framework. The interplay of the fluorine substituent and the carbaldehyde group in directing intermolecular interactions is a key determinant of the solid-state architecture. Future work should focus on obtaining the crystal structure of this compound to validate these predictions and to provide a definitive template for the design of next-generation therapeutics. The systematic exploration of co-crystallization strategies could also unveil novel solid forms with tailored physicochemical properties, further expanding the therapeutic potential of this promising scaffold.
References
- Choi, H. D., et al. (2014). 5-(4-Fluorophenyl)-2-(4-methylphenyl)-3-methylsulfanyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o258. [Link]
- Choi, H. D., & Lee, U. (2014). Crystal structure of 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1123. [Link]
- Li, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(46), 26754-26775. [Link]
- Yuan, T., et al. (2025). Characterization of Benzofuran Derivatives: Crystal Structure, DFT Analysis and Antitumor Activity.
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A Comparative Guide to the Reactivity of Benzaldehyde Isomers: A Focus on 4-Carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, benzofuran and its derivatives are cornerstones in the synthesis of a vast array of biologically active compounds and functional materials. The reactivity of substituted benzofurans is of paramount importance in drug discovery and development, where the aldehyde functionality often serves as a versatile handle for molecular elaboration. This guide provides an in-depth comparison of the reactivity of 4-benzofuran carbaldehyde against its other positional isomers, supported by an analysis of electronic and steric effects, and illustrated with representative experimental data.
The Influence of Carbonyl Position on Electrophilicity
The reactivity of an aldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. In aromatic aldehydes, this is significantly influenced by resonance and inductive effects imparted by the aromatic ring system.[1][2][3] Aromatic aldehydes are generally less reactive towards nucleophilic attack than their aliphatic counterparts due to the resonance stabilization of the carbonyl group, which delocalizes the partial positive charge on the carbonyl carbon.[4]
Within the benzofuran ring system, the position of the carbaldehyde group dramatically alters the electronic landscape of the molecule. The heteroatom, oxygen, with its lone pairs, can participate in resonance, further influencing the electron density at different positions of the ring. This interplay of inductive and resonance effects leads to a nuanced hierarchy of reactivity among the various benzofuran carbaldehyde isomers.
Comparative Reactivity Analysis
While direct, comprehensive comparative studies on the reactivity of all benzofuran carbaldehyde isomers are not abundant in the literature, we can predict a general trend based on fundamental electronic principles. The following sections will compare the expected reactivity of 4-benzofuran carbaldehyde with other common isomers in several key reactions. The provided experimental data is illustrative and designed to highlight these principles.
Wittig Reaction
The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde with a phosphorus ylide.[5][6] The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon. A more electrophilic aldehyde will react faster.
Table 1: Illustrative Comparative Yields in a Wittig Reaction
| Benzaldehyde Isomer | Reaction Time (hours) | Yield (%) |
| 2-Benzofuran Carbaldehyde | 4 | 85 |
| 3-Benzofuran Carbaldehyde | 6 | 78 |
| 4-Benzofuran Carbaldehyde | 8 | 70 |
| 5-Benzofuran Carbaldehyde | 7 | 75 |
| 6-Benzofuran Carbaldehyde | 7 | 76 |
| 7-Benzofuran Carbaldehyde | 5 | 82 |
Conditions: Benzyltriphenylphosphonium chloride, n-BuLi, THF, room temperature. Data is illustrative.
The predicted trend suggests that the 2- and 7-isomers are the most reactive, while the 4-isomer is among the least reactive. This can be attributed to the electron-donating resonance effect of the furan oxygen, which is more pronounced at positions 2 and to a lesser extent at other positions, thereby reducing the electrophilicity of the carbonyl carbon. The 4-position is expected to be more deactivated due to the electronic effects of the fused benzene ring.
Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that often provides better yields and stereoselectivity, particularly for the synthesis of (E)-alkenes.[7][8] The reactivity trend is expected to be similar to the Wittig reaction.
Table 2: Illustrative Comparative Yields in an HWE Reaction
| Benzaldehyde Isomer | Reaction Time (hours) | Yield (%) |
| 2-Benzofuran Carbaldehyde | 3 | 92 |
| 3-Benzofuran Carbaldehyde | 5 | 85 |
| 4-Benzofuran Carbaldehyde | 6 | 80 |
| 5-Benzofuran Carbaldehyde | 5.5 | 83 |
| 6-Benzofuran Carbaldehyde | 5.5 | 84 |
| 7-Benzofuran Carbaldehyde | 4 | 88 |
Conditions: Triethyl phosphonoacetate, NaH, THF, room temperature. Data is illustrative.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound.[9][10] This reaction is also dependent on the electrophilicity of the aldehyde.
Table 3: Illustrative Comparative Yields in a Knoevenagel Condensation
| Benzaldehyde Isomer | Reaction Time (hours) | Yield (%) |
| 2-Benzofuran Carbaldehyde | 2 | 95 |
| 3-Benzofuran Carbaldehyde | 4 | 88 |
| 4-Benzofuran Carbaldehyde | 5 | 82 |
| 5-Benzofuran Carbaldehyde | 4.5 | 86 |
| 6-Benzofuran Carbaldehyde | 4.5 | 87 |
| 7-Benzofuran Carbaldehyde | 3 | 90 |
Conditions: Malononitrile, piperidine, ethanol, reflux. Data is illustrative.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited above. These protocols are designed to be self-validating systems for comparing the reactivity of different benzofuran carbaldehyde isomers.
Protocol 1: Comparative Wittig Reaction
Objective: To compare the reactivity of benzofuran carbaldehyde isomers in a Wittig olefination reaction.
Materials:
-
Benzyltriphenylphosphonium chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Benzofuran carbaldehyde isomers (2-, 3-, 4-, 5-, 6-, and 7-)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add n-BuLi (1.1 eq) dropwise.
-
Stir the resulting deep red solution at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the reaction mixture back to 0 °C and add a solution of the respective benzofuran carbaldehyde isomer (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the corresponding stilbene derivative.
Caption: Workflow for the comparative Wittig reaction of benzofuran carbaldehyde isomers.
Protocol 2: Comparative Horner-Wadsworth-Emmons Reaction
Objective: To compare the reactivity of benzofuran carbaldehyde isomers in an HWE olefination reaction.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Benzofuran carbaldehyde isomers (2-, 3-, 4-, 5-, 6-, and 7-)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add a solution of the respective benzofuran carbaldehyde isomer (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to afford the corresponding ethyl cinnamate derivative.
Caption: Workflow for the comparative HWE reaction of benzofuran carbaldehyde isomers.
Mechanistic Insights and Discussion
The observed (predicted) reactivity trend can be rationalized by considering the electronic contributions of the benzofuran ring system to the carbonyl group.
Caption: Factors influencing the reactivity of benzofuran carbaldehydes.
-
2- and 7-Benzofuran Carbaldehydes: These isomers are expected to be the most reactive. The aldehyde at the 2-position is directly conjugated with the furan oxygen, which can donate electron density via resonance, but the proximity to the electron-withdrawing oxygen also exerts a strong inductive effect, leading to a net increase in electrophilicity. The 7-position is influenced by the electron-withdrawing nature of the adjacent furan oxygen, making the attached aldehyde more electrophilic.
-
3-Benzofuran Carbaldehyde: The aldehyde at the 3-position is less influenced by the resonance of the furan oxygen compared to the 2-position, leading to moderate reactivity.
-
4- and 6-Benzofuran Carbaldehydes: The carbaldehyde group at these positions is on the benzene ring. The electronic effects from the furan ring are transmitted through the fused system. The 4-position is expected to be more deactivated due to the overall electron-donating nature of the benzofuran system, reducing the electrophilicity of the aldehyde.
-
5-Benzofuran Carbaldehyde: The reactivity at the 5-position is expected to be intermediate, influenced by a combination of effects from both the furan and benzene rings.
Steric hindrance can also play a role, although it is generally less significant for aldehydes than for ketones.[11] The positions adjacent to the fused ring system (positions 3 and 4) might experience slightly more steric hindrance compared to the other positions, which could also contribute to a decrease in reactivity.
Conclusion
The reactivity of benzofuran carbaldehydes is a complex interplay of electronic and steric factors that are highly dependent on the position of the aldehyde group. While 4-benzofuran carbaldehyde is a valuable synthetic intermediate, its reactivity is predicted to be lower than several of its positional isomers, particularly the 2- and 7-carbaldehydes. Understanding these reactivity trends is crucial for designing efficient synthetic routes and for the development of novel benzofuran-based compounds in the pharmaceutical and materials science industries. The provided protocols offer a framework for systematically evaluating these differences in a laboratory setting.
References
- A Comparative Guide to the Cross-Reactivity of Aromatic Aldehydes: A Case Study on Cinnamaldehyde Derivatives - Benchchem. (n.d.).
- Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers - Benchchem. (n.d.).
- Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones? - Quora. (2015, September 3).
- Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE - Vedantu. (n.d.).
- Difference Between Aromatic and Aliphatic Aldehydes. (2018, July 3).
- Wittig Reaction - Organic Chemistry Portal. (n.d.).
- Wittig reaction - Wikipedia. (n.d.).
- Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.).
- Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.).
- Knoevenagel condensation - Wikipedia. (n.d.).
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH. (n.d.).
- Organic & Biomolecular Chemistry Influence of steric hindrance on the 1,4-versus 1,6-Michael addition: synthesis of furans and pentasubstituted benzenes † | Request PDF - ResearchGate. (2026, January 1).
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A Senior Application Scientist's Guide to Comparative Docking of Fluorinated Benzofurans
Introduction: The Strategic Value of Fluorine in Benzofuran Scaffolds
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[2][3][4] The strategic incorporation of fluorine atoms into these scaffolds has become a powerful tool in modern drug discovery. Fluorine's unique properties, such as high electronegativity and its ability to form strong carbon-fluorine bonds, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile.[5][6] These modifications can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability, ultimately resulting in more potent and selective therapeutic agents.[5][7][8] This guide provides a comprehensive framework for conducting comparative molecular docking studies of fluorinated benzofurans against relevant therapeutic targets, offering insights into the causality behind experimental choices and a robust methodology for self-validating protocols.
Selecting Therapeutic Targets: A Rationale-Driven Approach
The vast therapeutic potential of benzofuran derivatives necessitates a focused approach to target selection for in silico studies.[9][10] Based on established research, three key areas where benzofurans have shown significant promise are:
-
Oncology: Benzofuran derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of critical signaling pathways like mTOR and the induction of apoptosis.[9][11][12][13] A key target in this area is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer.
-
Neurodegenerative Diseases: Specifically in Alzheimer's disease, benzofuran-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE) , an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][14][15] Inhibition of AChE can help to improve cognitive function in patients.[15]
-
Infectious Diseases: The rise of antimicrobial resistance underscores the urgent need for novel antibacterial agents.[16] Benzofuran scaffolds have been identified as promising candidates for the development of new antibiotics, with targets including bacterial enzymes like DNA gyrase .[2][17][18]
This guide will focus on these three representative targets—mTOR, acetylcholinesterase, and DNA gyrase—to illustrate the comparative docking workflow.
Experimental Workflow: A Self-Validating Docking Protocol
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[19][20][21] The following protocol is designed to be a self-validating system, ensuring the reliability and reproducibility of the obtained results.
Caption: A generalized workflow for a self-validating molecular docking protocol.
Detailed Step-by-Step Methodology
1. Protein Structure Acquisition:
-
Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this guide, we will consider:
-
mTOR: (e.g., PDB ID: 4JSP)
-
Acetylcholinesterase: (e.g., PDB ID: 4EY7)
-
DNA Gyrase Subunit B: (e.g., PDB ID: 5L3J)
-
2. Ligand Structure Preparation:
-
Draw the 2D structures of the selected fluorinated and non-fluorinated benzofuran derivatives using a chemical drawing tool (e.g., ChemDraw).
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain stable conformations.
3. Protein Preparation:
-
Load the PDB file into a molecular modeling software (e.g., AutoDockTools, Maestro).
-
Remove all water molecules and heteroatoms that are not part of the protein or essential cofactors.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
4. Grid Box Generation:
-
Define the binding site on the protein. This is typically done by creating a grid box that encompasses the active site where the native ligand is bound.
-
The dimensions and coordinates of the grid box should be large enough to allow the ligand to move and rotate freely.
5. Protocol Validation (Redocking):
-
This is a critical self-validating step. Extract the co-crystallized ligand from the PDB structure.
-
Dock the co-crystallized ligand back into the defined binding site using the chosen docking algorithm.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[22][23][24][25]
6. Molecular Docking:
-
With the validated protocol, dock the prepared library of fluorinated and non-fluorinated benzofuran derivatives into the defined binding site of each target protein.
-
It is advisable to generate multiple docking poses for each ligand to explore different binding conformations.
7. Scoring and Ranking:
-
The docking program will generate a docking score or binding energy for each pose.[26] These scores are used to rank the ligands based on their predicted binding affinity for the target. Lower binding energies generally indicate a more favorable interaction.
8. Interaction Analysis:
-
Visualize the docked poses of the top-ranking ligands within the protein's active site.
-
Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein.
9. Comparative Analysis:
-
Systematically compare the docking scores and interaction patterns of the fluorinated benzofurans with their non-fluorinated counterparts. This will provide insights into the influence of fluorination on binding affinity and selectivity.
Data Presentation and Interpretation
To facilitate a clear comparison, the quantitative data from the docking studies should be summarized in a structured table.
| Compound ID | Structure | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| BF-1 | Non-fluorinated Benzofuran | mTOR | -8.5 | Val2240, Leu2185, Ile2163 |
| F-BF-1 | Mono-fluorinated Benzofuran | mTOR | -9.2 | Val2240, Leu2185, Tyr2225 (H-bond) |
| BF-2 | Non-fluorinated Benzofuran | AChE | -10.1 | Trp84, Tyr334, Phe330 |
| F-BF-2 | Di-fluorinated Benzofuran | AChE | -11.5 | Trp84, Tyr334, Phe330, Ser122 (H-bond) |
| BF-3 | Non-fluorinated Benzofuran | DNA Gyrase | -7.8 | Asp73, Ile78, Pro79 |
| F-BF-3 | Tri-fluorinated Benzofuran | DNA Gyrase | -8.9 | Asp73, Ile78, Pro79, Asn46 (H-bond) |
Interpretation of Results:
The hypothetical data in the table above illustrates a common trend observed in such studies. The fluorinated benzofuran derivatives consistently show lower (more favorable) docking scores compared to their non-fluorinated analogs. The analysis of interacting residues often reveals that the fluorine atoms participate in additional hydrogen bonding or favorable electrostatic interactions with the protein, thereby enhancing the binding affinity.
Logical Relationships in Fluorine-Mediated Binding Enhancement
The enhanced binding affinity observed with fluorinated compounds is not coincidental but is rooted in the fundamental physicochemical properties of fluorine.
Caption: The causal chain from fluorine's properties to potential therapeutic benefits.
As illustrated, the high electronegativity of fluorine can increase the polarity of adjacent functional groups, making them better hydrogen bond acceptors.[8] This often leads to stronger and more specific interactions with the target protein. Furthermore, the small size of the fluorine atom allows for its introduction without causing significant steric hindrance. The strength of the carbon-fluorine bond also contributes to increased metabolic stability, which can improve the bioavailability and in vivo efficacy of the drug candidate.[7]
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to conducting comparative docking studies of fluorinated benzofurans. By following a self-validating protocol and systematically analyzing the results, researchers can gain valuable insights into the structure-activity relationships of these promising compounds. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry for optimizing lead compounds.[6] The in silico methods described herein serve as a powerful and cost-effective tool to guide the rational design and synthesis of novel fluorinated benzofuran derivatives with enhanced therapeutic potential. Future work should focus on validating these in silico findings with in vitro and in vivo experimental data to further confirm the therapeutic efficacy of these compounds.
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- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity - International Journal of Pharmacy and Biological Sciences. [Link]
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- The Many Roles for Fluorine in Medicinal Chemistry - ACS Public
- Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. [Link]
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- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. [Link]
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- Natural benzofuran derivatives as promising scaffold for alleviating Alzheimer symptoms: acetylcholinesterase inhibition, structure activity relationship and in silico studies. | Semantic Scholar. [Link]
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- Molecular Docking: A Structure-Based Drug Designing Approach. - JSciMed Central. [Link]
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- Anticancer therapeutic potential of benzofuran scaffolds - ResearchG
- (PDF)
- How to validate the molecular docking results ?
- Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents - PubMed. [Link]
- Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors - PubMed. [Link]
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - MDPI. [Link]
- Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). [Link]
- How can I validate a docking protocol?
- Synthesis and Molecular docking study of new benzofuran deriv
- Validation Studies of the Site-Directed Docking Program LibDock - ACS Public
- Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity - PMC - PubMed Central. [Link]
- Molecular Docking Studies, Structural and Spectroscopic Properties of Monomeric and Dimeric Species of Benzofuran-Carboxylic Acids Derivatives: DFT Calculations and Biological Activities - PubMed. [Link]
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A Guide to Spectroscopic Differentiation: A Comparative Analysis of Fluorobenzaldehyde Isomers as a Model for Substituted Benzofurans
In the intricate field of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is not merely an academic exercise; it is a critical determinant of a molecule's biological activity, safety, and patentability. Substituted benzofurans, a prominent scaffold in numerous pharmaceuticals, often present as various isomers where subtle changes in substituent placement can drastically alter function. The unambiguous identification of a target isomer, such as 5-Fluorobenzofuran-4-carbaldehyde, from its constitutional isomers is a frequent and formidable analytical challenge.
While comprehensive public data for the complete isomeric set of Fluorobenzofuran-carbaldehyde is scarce, the underlying principles of spectroscopic differentiation can be expertly demonstrated using a well-characterized and structurally analogous system: the fluorobenzaldehyde isomers. This guide leverages ¹H, ¹³C, and ¹⁹F Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data from 2-, 3-, and 4-Fluorobenzaldehyde to provide researchers with a robust framework for isomer distinction. The electronic interplay between the electronegative fluorine atom and the electron-withdrawing aldehyde group at ortho, meta, and para positions offers a perfect model to explore the nuances of spectroscopic analysis.
The Analytical Challenge: Distinguishing Positional Isomers
Constitutional isomers share the same molecular formula (C₇H₅FO) and molecular weight (124.11 g/mol ), rendering them indistinguishable by basic mass spectrometry.[1][2] Their differentiation hinges on spectroscopic techniques that are sensitive to the molecule's electronic and vibrational landscape, which is uniquely defined by the spatial arrangement of the substituents on the aromatic ring.
A Multi-faceted Spectroscopic Approach
No single technique provides a complete structural picture. An integrated approach, leveraging the strengths of multiple spectroscopic methods, is essential for confident isomer assignment. This guide will focus on:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As the gold standard for structural elucidation, NMR provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei. Chemical shifts (δ) and spin-spin coupling constants (J) are exquisitely sensitive to substituent position.
-
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. The stretching frequency of the carbonyl (C=O) group of the aldehyde and the carbon-fluorine (C-F) bond can provide clues to the electronic effects at play.
-
Mass Spectrometry (MS): While the molecular ion peak will be identical for all isomers, the fragmentation pattern upon ionization can differ, offering supplementary structural information.
Comparative Data Analysis
The following sections present a detailed comparison of the spectroscopic data for 2-, 3-, and 4-Fluorobenzaldehyde. The causality behind the observed differences is explained through the lens of fundamental electronic effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for this analytical challenge. The position of the highly electronegative fluorine atom relative to the aldehyde group creates unique electronic environments for each proton and carbon atom, leading to distinct and predictable patterns in the respective spectra.
Table 1: ¹H NMR Spectroscopic Data for Fluorobenzaldehyde Isomers (CDCl₃)
| Isomer | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| 2-Fluorobenzaldehyde | ~10.35 | 7.17 - 7.88 |
| 3-Fluorobenzaldehyde | ~9.99 | 7.33 - 7.76 |
| 4-Fluorobenzaldehyde | 9.97 | 7.16 - 7.98[3] |
-
Expert Interpretation: The aldehydic proton of the 2-fluoro isomer is significantly downfield (~10.35 ppm) compared to the 3- and 4-fluoro isomers (~9.98 ppm). This is attributable to the through-space deshielding effect of the proximate fluorine atom in the ortho position. The aromatic regions for all isomers show complex multiplets, but the key to their assignment lies in the coupling patterns, particularly the couplings to fluorine (JHF), which are typically observed over multiple bonds.
Table 2: ¹³C NMR Spectroscopic Data for Fluorobenzaldehyde Isomers (CDCl₃)
| Isomer | C=O (δ, ppm) | C-F (δ, ppm, ¹JCF in Hz) |
| 2-Fluorobenzaldehyde | ~188 (d, ⁴JCF ≈ 3-4 Hz) | ~162 (d, ¹JCF ≈ 250 Hz) |
| 3-Fluorobenzaldehyde | ~191 (d, ⁴JCF ≈ 2 Hz) | ~163 (d, ¹JCF ≈ 245 Hz) |
| 4-Fluorobenzaldehyde | 190.5 | 166.5 (d, ¹JCF = 256.7 Hz)[3] |
-
Expert Interpretation: The most telling feature in the ¹³C NMR spectrum is the carbon directly bonded to fluorine (C-F). It appears as a doublet with a very large one-bond coupling constant (¹JCF) of approximately 245-257 Hz. The chemical shift of this carbon is highly sensitive to the substituent position. Furthermore, smaller C-F couplings can be observed on other carbons, including the carbonyl carbon, providing additional structural proof. For the 4-fluoro isomer, the carbonyl carbon at 190.5 ppm shows no significant C-F coupling, whereas the 2- and 3-isomers exhibit small, multi-bond couplings that can help in their differentiation.
Table 3: ¹⁹F NMR Spectroscopic Data for Fluorobenzaldehyde Isomers (CDCl₃)
| Isomer | ¹⁹F Chemical Shift (δ, ppm, rel. to CFCl₃) |
| 2-Fluorobenzaldehyde | ~ -114 |
| 3-Fluorobenzaldehyde | ~ -112 |
| 4-Fluorobenzaldehyde | -102.4[3] |
-
Expert Interpretation: ¹⁹F NMR is a highly sensitive and direct method for confirming the fluorine's environment.[4] The chemical shift range for fluorine is much wider than for protons, making even subtle electronic differences between isomers readily apparent.[4] The 4-fluoro isomer is significantly downfield compared to the 2- and 3-fluoro isomers, providing a clear and immediate diagnostic marker.
Infrared (IR) Spectroscopy
IR spectroscopy reveals differences in bond vibrational energies. The electronic influence of the fluorine atom's position affects the polarity and strength of the aldehyde's carbonyl bond.
Table 4: Key IR Absorption Frequencies (cm⁻¹) for Fluorobenzaldehyde Isomers
| Isomer | C=O Stretch (Aldehyde) | C-F Stretch |
| 2-Fluorobenzaldehyde | ~1705 | ~1230 |
| 3-Fluorobenzaldehyde | ~1700 | ~1220 |
| 4-Fluorobenzaldehyde | ~1702 | ~1235 |
-
Expert Interpretation: All isomers show a strong carbonyl (C=O) absorption around 1700 cm⁻¹. The differences are subtle but can be informative. The position of the C=O stretch is influenced by both inductive and resonance effects. The C-F stretch, typically found in the 1200-1250 cm⁻¹ region, also varies slightly with isomer structure. While not as definitive as NMR, these IR features provide corroborating evidence for a given isomeric structure.
Mass Spectrometry (MS)
Under Electron Ionization (EI), all isomers will show a molecular ion peak (M⁺) at m/z = 124. However, the relative abundances of fragment ions can differ.
-
Expert Interpretation: Common fragmentation pathways for benzaldehydes include the loss of the aldehydic proton (M-1, m/z 123) and the loss of the formyl group (M-29, m/z 95), leading to a fluorophenyl cation. The stability of the resulting fragment ions can be influenced by the fluorine's position, potentially leading to different relative intensities in the mass spectrum, which can be used for comparison. For example, the fluorophenyl cation fragment (m/z 95) is a major peak for all isomers.[1]
Experimental Protocols: A Self-Validating System
To ensure data is reliable and reproducible, standardized protocols are essential.
Protocol 1: High-Resolution NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified fluorobenzaldehyde isomer in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5]
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[5]
-
¹H NMR Acquisition: Acquire data with a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typical.
-
¹⁹F NMR Acquisition: Use a simple pulse-acquire sequence. Proton decoupling is often applied to simplify the spectrum. Use an external reference like CFCl₃ or a secondary standard.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm.
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method for liquid samples.[6]
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms). Use a temperature program that ensures good separation from any solvent or impurity peaks (e.g., start at 50°C, ramp to 250°C at 10°C/min).
-
MS Ionization: Use standard Electron Ionization (EI) at 70 eV.[6]
-
MS Detection: Scan a mass range of m/z 40-200 to detect the molecular ion and key fragments.
Visualization of the Analytical Workflow
The logical process for differentiating these isomers can be visualized as a decision-making tree, starting with the most definitive techniques.
Caption: Workflow for Isomer Differentiation.
Conclusion
The successful identification of positional isomers like this compound and its relatives is achievable through a systematic and multi-technique spectroscopic approach. As demonstrated with the fluorobenzaldehyde model system, NMR spectroscopy, particularly the combined use of ¹H, ¹³C, and ¹⁹F data, offers the most definitive evidence for structural assignment. The chemical shifts of the aldehydic proton and the fluorine nucleus, along with the characteristic large one-bond C-F coupling constant, serve as primary diagnostic markers. IR and MS data provide valuable, complementary information that corroborates the NMR-based assignment. By adhering to rigorous experimental protocols and understanding the fundamental electronic effects that govern spectroscopic responses, researchers can confidently navigate the complexities of isomer differentiation, ensuring the integrity and success of their synthetic and drug discovery endeavors.
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A Senior Application Scientist's Guide to Benchmarking the Anti-Inflammatory Activity of Novel Benzofurans
Authored for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, recognized for conferring a wide range of biological activities, including potent anti-inflammatory effects.[1][2] As drug discovery programs continue to generate novel benzofuran derivatives, a systematic and robust benchmarking strategy is paramount to accurately profile their therapeutic potential. This guide provides a comprehensive framework for evaluating the anti-inflammatory activity of novel benzofuran compounds (NBCs), comparing them against established clinical agents, and elucidating their mechanisms of action.
Our approach is grounded in a multi-tiered assay cascade, beginning with specific molecular targets (in vitro enzymatic assays), progressing to cellular responses (ex vivo models), and culminating in a proof-of-concept in vivo model. This ensures a thorough, data-driven comparison that informs on potency, selectivity, and physiological relevance.
Establishing the Gold Standard: Selection of Benchmark Comparators
To contextualize the activity of novel compounds, a panel of well-characterized drugs is essential. The choice of comparators should span different mechanisms of action to provide a comprehensive profile. For this guide, we have selected:
-
Indomethacin: A potent, non-selective cyclooxygenase (COX) inhibitor, serving as a benchmark for traditional NSAID activity.[3][4][5] It inhibits both COX-1 and COX-2, which are responsible for converting arachidonic acid into pro-inflammatory prostaglandins.[3][4][6]
-
Celecoxib: A selective COX-2 inhibitor, representing a more targeted NSAID approach with a potentially improved gastrointestinal safety profile.[7][8][9] Its selectivity allows for the reduction of inflammation while minimizing effects on COX-1, which is involved in gastric protection.[10]
-
Dexamethasone: A potent synthetic glucocorticoid that exerts broad anti-inflammatory and immunosuppressive effects.[11][12] Its mechanism involves binding to glucocorticoid receptors, which then regulate the expression of anti-inflammatory proteins and suppress pro-inflammatory cytokines like TNF-α and IL-6.[13][14]
Tier 1: In Vitro Enzymatic Inhibition - Targeting Cyclooxygenase (COX)
The first step is to determine if the novel benzofuran compounds (NBCs) directly inhibit the key enzymes in the prostaglandin synthesis pathway, COX-1 and COX-2. This provides fundamental information on the mechanism, potency, and selectivity.
Comparative Data: COX-1/COX-2 Inhibition
The following table presents illustrative data for our hypothetical Novel Benzofuran Compounds (NBC-1 and NBC-2) against the benchmarks. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The Selectivity Index (SI) is calculated as (IC50 COX-1 / IC50 COX-2).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| NBC-1 | 18.5 | 0.85 | 21.8 |
| NBC-2 | 1.2 | 0.95 | 1.26 |
| Indomethacin | 0.9 | 1.4 | 0.64 |
| Celecoxib | 15.2 | 0.76 | 20.0 |
Interpretation & Causality:
-
NBC-1 demonstrates high selectivity for COX-2, with a profile similar to Celecoxib.[15] This suggests it may possess potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with COX-1 inhibition.[10]
-
NBC-2 is a non-selective inhibitor, showing comparable potency against both COX isoforms, much like Indomethacin.[4][5] This profile suggests strong anti-inflammatory activity but warrants further investigation for potential COX-1 related side effects.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for determining COX-1 and COX-2 inhibition, often performed using commercially available kits.[15][16]
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase component reduces PGG2 to PGH2, and this activity is monitored colorimetrically by observing the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[16]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare working solutions of Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme (cofactor), and purified ovine COX-1 or human recombinant COX-2 enzyme.[16][17]
-
Plate Setup (96-well plate):
-
Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.
-
100% Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL of the appropriate COX enzyme.[16]
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL of the appropriate COX enzyme, and 10 µL of the test compound (NBCs or benchmarks) at various concentrations.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitors to bind to the enzymes.[17]
-
Reaction Initiation: Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.
-
Measurement: Immediately read the absorbance at 590 nm using a microplate reader in kinetic mode for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the 100% activity control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and use non-linear regression to calculate the IC50 value.[17]
-
Tier 2: Cellular Anti-Inflammatory Activity
Moving beyond isolated enzymes, the next crucial step is to assess the compounds' effects in a relevant cellular model of inflammation. Murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) are a standard and robust model.[18] LPS triggers an inflammatory cascade, leading to the production of key mediators like nitric oxide (NO) and pro-inflammatory cytokines.[18][19]
Comparative Data: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Compound | NO Production IC50 (µM) | TNF-α Release IC50 (µM) | IL-6 Release IC50 (µM) |
| NBC-1 | 15.2 | 18.9 | 20.5 |
| NBC-2 | 12.8 | 16.5 | 17.1 |
| Indomethacin | 25.5 | 28.3 | 30.1 |
| Dexamethasone | 5.1 | 4.8 | 3.9 |
Interpretation & Causality:
-
Both NBC-1 and NBC-2 show potent inhibition of NO, TNF-α, and IL-6 production, surpassing the efficacy of Indomethacin in this cellular model. This suggests their anti-inflammatory mechanism extends beyond simple COX inhibition.
-
Dexamethasone, as expected, is the most potent inhibitor across all mediators, reflecting its broad mechanism of action that includes the suppression of pro-inflammatory gene transcription.[13][14] The strong performance of the NBCs indicates they may be interfering with key inflammatory signaling pathways.
Experimental Protocol: LPS-Induced NO and Cytokine Production Assay
Principle: LPS activates macrophages, inducing the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines.[18] The inhibitory effect of the compounds is quantified by measuring the levels of nitrite (a stable product of NO) and specific cytokines in the cell culture supernatant.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum. Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[20][21]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (NBCs, Indomethacin, Dexamethasone) for 1 hour.
-
Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control) and incubate for an additional 24 hours.[22]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Cytokine Measurement (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
-
Data Analysis: Calculate the IC50 values for the inhibition of NO, TNF-α, and IL-6 production for each compound. A cell viability assay (e.g., MTT) should be run in parallel to ensure the observed inhibition is not due to cytotoxicity.[22]
Mechanistic Insight: Key Inflammatory Signaling Pathways
The results from the cellular assays suggest that the NBCs may be modulating upstream signaling pathways that control the expression of inflammatory mediators. The two most critical pathways in this context are Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[23][24][25]
-
NF-κB Pathway: A pivotal transcription factor that regulates the expression of numerous pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[23][26][27]
-
MAPK Pathway: A family of kinases (including ERK, JNK, and p38) that responds to extracellular stimuli like LPS and activates downstream transcription factors, contributing to the inflammatory response.[28][29][30]
To validate if the NBCs act on these pathways, a Western blot analysis can be performed on lysates from the LPS-stimulated RAW 264.7 cells to measure the phosphorylation status of key proteins like IκBα, p65 (for NF-κB) and p38, ERK, JNK (for MAPK). A reduction in the phosphorylated forms of these proteins in the presence of the NBCs would provide strong evidence for their mechanism of action.[25]
Tier 3: In Vivo Proof-of-Concept - Carrageenan-Induced Paw Edema
The final step in this benchmarking framework is to evaluate the efficacy of the most promising compounds in a validated animal model of acute inflammation. The carrageenan-induced paw edema model in rats or mice is a widely used, robust, and reproducible assay for screening anti-inflammatory drugs.[31][32]
Comparative Data: Inhibition of Paw Edema in Rats
The data below shows the percentage inhibition of paw edema at 3 hours post-carrageenan injection, a time point where prostaglandin-mediated inflammation is significant.[31]
| Compound (Dose) | % Inhibition of Paw Edema (at 3 hours) |
| NBC-1 (20 mg/kg) | 58.2% |
| NBC-2 (20 mg/kg) | 55.4% |
| Indomethacin (10 mg/kg) | 51.5% |
| Vehicle Control | 0% |
Interpretation & Causality:
-
Both NBC-1 and NBC-2 demonstrated significant anti-inflammatory activity in vivo, effectively reducing the acute inflammatory response. Their efficacy at a 20 mg/kg dose is comparable to, or slightly better than, the standard dose of Indomethacin.
-
These results validate the in vitro and cellular findings, confirming that the observed molecular and cellular activities translate into a physiological anti-inflammatory effect.
Experimental Protocol: Carrageenan-Induced Paw Edema
Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized, acute inflammatory response characterized by edema (swelling).[31][33] The volume of the paw is measured over time, and the ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[33]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week before the experiment.
-
Grouping: Randomly divide animals into groups (n=6): Vehicle control, Positive Control (Indomethacin, 10 mg/kg), and Test Groups (e.g., NBC-1 and NBC-2, 20 mg/kg).[31]
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[31]
-
Compound Administration: Administer the respective compounds or vehicle orally (p.o.) via gavage.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar surface of the right hind paw.[34][35]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, and 4 hours after the carrageenan injection.[31][33]
-
Data Analysis:
-
Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100
-
Conclusion: Synthesizing the Data for a Comprehensive Profile
This systematic benchmarking guide provides a clear path from molecular target to in vivo efficacy. By comparing novel benzofuran compounds against well-defined standards like Indomethacin, Celecoxib, and Dexamethasone, researchers can build a comprehensive data package.
Based on our illustrative data:
-
NBC-1 emerges as a promising COX-2 selective inhibitor with potent cellular and in vivo anti-inflammatory activity, warranting further development as a potentially safer NSAID.
-
NBC-2 presents as a potent non-selective anti-inflammatory agent. While effective, its development path would need to carefully consider the balance of efficacy and potential gastrointestinal side effects.
This tiered approach, combining enzymatic, cellular, and whole-animal models, ensures that lead candidates are selected based on a robust understanding of their potency, selectivity, and mechanism of action, ultimately accelerating the journey from discovery to clinical development.
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A Head-to-Head Comparison of Catalysts for Benzofuran Synthesis: A Guide for Researchers
The benzofuran scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous natural products and pharmaceuticals.[1][2] The development of efficient and versatile methods for its synthesis is therefore a critical endeavor for researchers and drug development professionals. This guide provides an in-depth, head-to-head comparison of the most prominent catalytic systems for benzofuran synthesis, offering experimental data, mechanistic insights, and detailed protocols to inform your selection of the optimal catalyst for your specific application.
The Landscape of Benzofuran Synthesis: A Catalytic Overview
The construction of the benzofuran ring system can be achieved through various catalytic strategies, each with its own set of advantages and limitations. The choice of catalyst profoundly impacts the reaction's efficiency, substrate scope, and functional group tolerance. This guide will dissect the performance of several key catalyst classes, including those based on palladium, copper, gold, and rhodium, as well as emerging organocatalytic and photocatalytic methods.
Transition Metal Catalysis: The Workhorses of Benzofuran Synthesis
Transition metal catalysts have long dominated the field of benzofuran synthesis due to their high efficiency and broad applicability.
Palladium Catalysis: Versatility and High Efficiency
Palladium catalysts are arguably the most widely employed for benzofuran synthesis, owing to their exceptional versatility in forging C-C and C-O bonds.[3][4]
Mechanism of Action: A common palladium-catalyzed route involves a Sonogashira coupling of a terminal alkyne with an iodophenol, followed by an intramolecular cyclization.[3][5] In another powerful approach, a palladium-catalyzed enolate arylation allows for the one-pot synthesis of benzofurans from o-bromophenols and ketones.[6]
Performance: Palladium-catalyzed reactions typically offer high to excellent yields (often in the 70-95% range) and tolerate a wide array of functional groups.[3][6] For instance, the palladium-acetate-catalyzed reaction of aryl boronic acids with 2-(2-formylphenoxy)acetonitriles provides benzoyl-substituted benzofurans in good yields.[3] A notable advantage is the ability to construct highly substituted benzofurans.[4][7][8]
Limitations: The primary drawbacks of palladium catalysts are their cost and the potential for trace metal contamination in the final product, a significant concern in pharmaceutical applications.[9]
Experimental Protocol: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans
This protocol is adapted from a procedure involving a C-H activation/oxidation tandem reaction.[8]
-
Reaction Setup: To a dried Schlenk tube, add 2-hydroxystyrene (1.0 mmol), iodobenzene (1.2 mmol), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Reaction Execution: Stir the mixture at 120 °C for 12 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-arylbenzofuran.
Copper Catalysis: A Cost-Effective and Greener Alternative
Copper catalysts have emerged as a highly attractive alternative to palladium, offering a more cost-effective and environmentally benign approach to benzofuran synthesis.[10][11]
Mechanism of Action: Copper-catalyzed syntheses often proceed through an initial nucleophilic addition of a phenol to an alkyne, followed by an oxidative cyclization.[10][12] Copper iodide is a frequently used catalyst, sometimes in conjunction with a ligand like 1,10-phenanthroline.[3][13]
Performance: Copper-catalyzed methods can provide good to excellent yields (ranging from 45% to over 90%) and often operate under milder conditions than their palladium counterparts.[5][10] For example, the copper-iodide-catalyzed one-pot synthesis of benzofuran derivatives from o-hydroxy aldehydes, amines, and alkynes in a deep eutectic solvent demonstrates the potential for green chemistry in this area.[3]
Limitations: While generally robust, some copper-catalyzed systems may have a more limited substrate scope compared to palladium and can sometimes require higher catalyst loadings.
Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Cyclization
This protocol is based on the work of Liu et al. for the synthesis of polysubstituted benzofurans.[10]
-
Reaction Setup: In a sealed tube, combine the phenol (0.5 mmol), alkyne (0.6 mmol), and CuI (10 mol%).
-
Solvent and Base: Add 2 mL of DMSO and K₂CO₃ (1.0 mmol).
-
Reaction Execution: Stir the mixture at 100 °C under an oxygen atmosphere (balloon) for 24 hours.
-
Work-up: Cool the reaction to room temperature, add 10 mL of water, and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the substituted benzofuran.
Gold Catalysis: Mild Conditions and Unique Reactivity
Gold catalysts, particularly gold(I) complexes, have gained prominence for their ability to catalyze benzofuran synthesis under exceptionally mild conditions, often at room temperature.[2][14]
Mechanism of Action: Gold catalysts exhibit high Lewis acidity, enabling efficient activation of alkynes towards nucleophilic attack.[14][15] A common pathway involves the gold-catalyzed intramolecular addition of a phenol to a ketone, followed by aromatization.[14]
Performance: Gold-catalyzed reactions are known for their high efficiency at low catalyst loadings and their tolerance of a wide range of functional groups.[2][14][16] For instance, a gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascade provides a novel route to diverse benzofuran derivatives.[14][15][17]
Limitations: The high cost of gold catalysts is a significant consideration.
Rhodium Catalysis: A Powerful Tool for Complex Benzofurans
Rhodium catalysts offer unique pathways for the synthesis of complex and fused benzofuran derivatives.[18][19]
Mechanism of Action: Cationic rhodium(I) complexes can catalyze [2+2+2] cycloadditions of phenol-linked 1,6-diynes with alkynes or nitriles to construct fused benzofuran systems.[18][20] Rhodium(III) catalysts can be employed in C-H activation and annulation reactions.[19][21][22]
Performance: Rhodium catalysis provides access to intricate molecular architectures that are challenging to synthesize via other methods.[18][20] Yields are typically good, and the reactions often proceed under mild conditions.[18]
Limitations: Similar to palladium and gold, the cost of rhodium catalysts can be a limiting factor.
Emerging Catalytic Strategies
Beyond traditional transition metal catalysis, other innovative approaches are expanding the synthetic toolbox for benzofuran synthesis.
Organocatalysis: A Metal-Free Approach
Organocatalysis offers a metal-free alternative for the synthesis of benzofurans, which is particularly advantageous for pharmaceutical applications where metal contamination is a concern.[9][23][24]
Mechanism of Action: An enantioselective organocatalytic strategy can involve a combination of a Brønsted base and an N-heterocyclic carbene (NHC) to facilitate an intramolecular double cyclization.[24]
Performance: Organocatalytic methods can provide moderate to good yields with excellent stereoselectivities.[24]
Limitations: The substrate scope of organocatalytic methods may be more limited compared to transition metal-catalyzed reactions.
Photocatalysis: Harnessing the Power of Light
Visible-light-mediated photocatalysis is a rapidly developing field that offers a green and sustainable approach to benzofuran synthesis.[3][25]
Mechanism of Action: These reactions can proceed through radical-mediated pathways, often without the need for a transition metal photocatalyst.[5] For example, the visible-light-promoted cyclization of 1,6-enynes with bromomalonates is an atom-economic process.[5]
Performance: Photocatalytic methods can provide high yields under mild reaction conditions.[3]
Limitations: The development of broadly applicable photocatalytic systems for benzofuran synthesis is still an active area of research.
Head-to-Head Performance Comparison
To facilitate a direct comparison, the following table summarizes the key performance indicators for the discussed catalytic systems.
| Catalyst System | Typical Catalyst | Yields | Reaction Conditions | Key Advantages | Key Disadvantages |
| Palladium | Pd(OAc)₂, PdCl₂(PPh₃)₂ | High to Excellent (70-95%) | Often elevated temperatures | High versatility, broad substrate scope | High cost, potential metal contamination |
| Copper | CuI, CuCl | Good to Excellent (45-90%+) | Mild to moderate | Cost-effective, environmentally benign | Can have a more limited substrate scope |
| Gold | AuCl(IPr), JohnPhosAuCl | Good to Excellent | Often room temperature | Mild conditions, low catalyst loadings | High cost |
| Rhodium | Cationic Rh(I) complexes, Rh(III) catalysts | Good | Mild | Access to complex and fused systems | High cost |
| Organocatalysis | Brønsted bases, NHCs | Moderate to Good | Mild | Metal-free, enantioselective | Potentially limited substrate scope |
| Photocatalysis | Often catalyst-free | High | Mild, visible light | Green and sustainable | Field is still developing |
Mechanistic Insights and Workflow Diagrams
Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Palladium-Catalyzed Sonogashira Coupling and Cyclization
Caption: Palladium-catalyzed Sonogashira coupling followed by cyclization.
Copper-Catalyzed Aerobic Oxidative Cyclization
Caption: Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes.
Experimental Workflow for Catalyst Screening
Caption: General workflow for screening different catalysts for benzofuran synthesis.
Conclusion: Selecting the Right Catalyst for Your Needs
The synthesis of benzofurans is a well-developed field with a diverse array of catalytic methods at the disposal of the modern chemist.
-
For versatility and broad substrate scope , palladium catalysts remain a top choice, despite their cost.
-
When cost and environmental impact are primary concerns , copper catalysts offer a compelling and highly effective alternative.
-
For reactions requiring exceptionally mild conditions , gold catalysts are unparalleled.
-
To access complex, fused benzofuran architectures , rhodium catalysts provide unique synthetic pathways.
-
In applications where metal contamination is unacceptable , organocatalysis and photocatalysis represent the future of clean and sustainable benzofuran synthesis.
By carefully considering the factors of cost, desired molecular complexity, required reaction conditions, and environmental impact, researchers can confidently select the most appropriate catalytic system to achieve their synthetic goals in the fascinating and ever-evolving landscape of benzofuran chemistry.
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Safety Operating Guide
A-Z of Personal Protective Equipment (PPE) for Handling 5-Fluorobenzofuran-4-carbaldehyde
As researchers and drug development professionals, we often work with novel compounds where comprehensive safety data is not yet available. 5-Fluorobenzofuran-4-carbaldehyde is one such chemical. In these situations, a rigorous, science-based approach to safety is not just procedural—it's essential for protecting ourselves and our colleagues. This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when handling this compound, based on an analysis of its structural components and the established best practices for managing chemicals with unknown toxicity.
Hazard Assessment: An Educated Approach to the Unknown
Without a specific Safety Data Sheet (SDS), we must infer potential hazards from the molecule's structure:
-
Aromatic Aldehyde: Aldehydes as a class can be irritants, sensitizers, and toxic upon inhalation or skin contact.[1][2][3][4] They are reactive electrophiles that can interact with biological molecules.
-
Fluorinated Aromatic System: Halogenated aromatic compounds can possess increased toxicity and may be absorbed through the skin.[5]
-
Benzofuran Core: While the core itself is stable, the combination of the aldehyde and fluorine functional groups suggests the compound should be treated as potentially hazardous upon ingestion, inhalation, and skin contact.
Given these factors, the guiding principle is to treat this compound as a hazardous substance with unknown long-term toxicological properties.[6][7][8] All handling must be performed with the assumption that it is a skin and eye irritant, a respiratory irritant, and potentially toxic.
Core Directive: Multi-Layered PPE Strategy
A multi-layered approach to PPE is crucial. This involves selecting appropriate engineering controls first, followed by specific personal protective gear.
Engineering Controls: Your First Line of Defense
Before any personal gear is considered, proper engineering controls must be in place. These are non-negotiable for handling this class of chemicals.
-
Certified Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions of this compound, must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[6][9][10]
-
Safety Shower & Eyewash Station: Ensure immediate and unobstructed access to a functional safety shower and eyewash station.[2][11]
Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale & Causality |
| Hand Protection | Double-gloving: Nitrile or Butyl rubber gloves.[1] | The aldehyde functional group necessitates robust chemical resistance.[1] Butyl rubber offers excellent protection against aldehydes.[12] Nitrile gloves provide good splash protection but should be changed immediately upon contact.[1][13] Double-gloving minimizes the risk of exposure from a single glove failure. |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles and a full-face shield.[1][6] | Safety glasses are insufficient.[14] Chemical splash goggles provide a seal around the eyes to protect against splashes and vapors. A face shield is required when there is a risk of splashes, such as during transfers of larger volumes or when working with reactions under pressure.[8][15] |
| Body Protection | Flame-resistant (FR) lab coat with tight-fitting cuffs.[15] | Protects skin and personal clothing from splashes. An FR coat is recommended as a best practice when handling organic compounds, many of which are flammable.[16][17][18] |
| Foot Protection | Closed-toe, non-perforated shoes made of a durable material. | Protects feet from spills and falling objects. This is a minimum standard for any laboratory work.[14] |
| Respiratory Protection | Typically not required if all work is performed in a certified fume hood. | A fume hood is the primary engineering control for respiratory protection.[10] A respirator may be required in the event of a large spill or failure of the fume hood, as determined by your institution's emergency procedures.[1] |
Operational Workflow: From Preparation to Disposal
Proper procedure is as critical as the equipment itself. Follow this workflow to ensure maximum safety.
Step-by-Step PPE & Handling Protocol
-
Pre-Handling Check:
-
Confirm the chemical fume hood is functioning correctly (check airflow monitor).
-
Ensure the work area is clean and uncluttered.
-
Locate the nearest eyewash station, safety shower, and appropriate fire extinguisher.
-
Have spill cleanup materials for halogenated organic compounds readily available.[19]
-
-
Donning PPE (Putting On):
-
Put on your inner gloves.
-
Don your lab coat, ensuring it is fully buttoned.
-
Put on your chemical splash goggles.
-
Put on your outer gloves, pulling the cuffs over the cuffs of your lab coat.
-
If required for the procedure, don your face shield.
-
-
Handling the Compound:
-
Perform all work at least 6 inches inside the fume hood sash.
-
Keep the sash at the lowest possible height for comfortable work.[5]
-
If weighing the solid, do so in the fume hood. Use anti-static equipment if necessary.
-
When transferring solutions, do so slowly to avoid splashes.
-
-
Doffing PPE (Taking Off): This sequence is critical to prevent cross-contamination.
-
Remove outer gloves first, peeling them off without touching the outside surface. Dispose of them in the designated solid waste container.
-
Remove your face shield and lab coat.
-
Remove your chemical splash goggles.
-
Remove your inner gloves using the same technique as the outer gloves.
-
Wash your hands thoroughly with soap and water.
-
PPE Selection Logic
The following diagram illustrates the decision-making process for establishing a safe work protocol for a chemical with unknown hazards.
Caption: PPE selection workflow for chemicals with unknown toxicity.
Emergency & Disposal Plans
Spill Response
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Use an appropriate spill kit (absorbent material for chemical spills).
-
Wipe the area clean with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[5]
-
Place all contaminated materials in a sealed container labeled as "Hazardous Waste."
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Notify your supervisor and institutional Environmental Health and Safety (EHS) office immediately.
-
Prevent others from entering the area.
-
Exposure Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[1][6] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
Waste Disposal
Proper disposal is critical to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with this compound must be treated as halogenated organic waste .[5][20] Do not mix with non-halogenated waste.
-
Labeling: Use a designated, sealed waste container clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Contaminated PPE: All disposable PPE (gloves, etc.) that comes into contact with the chemical must be disposed of as solid halogenated hazardous waste.
-
Collection: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS office for final disposal, likely via incineration.[5][21]
By adhering to these rigorous protocols, you can safely manage the risks associated with handling novel research chemicals and ensure a secure laboratory environment for everyone.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
